Cesium carbonate
説明
Structure
3D Structure of Parent
特性
CAS番号 |
534-17-8 |
|---|---|
分子式 |
CH2CsO3 |
分子量 |
194.930 g/mol |
IUPAC名 |
dicesium;carbonate |
InChI |
InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |
InChIキー |
UHKPOGGUWJGGID-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Cs+].[Cs+] |
正規SMILES |
C(=O)(O)O.[Cs] |
他のCAS番号 |
29703-01-3 534-17-8 |
物理的記述 |
DryPowder, WetSolid |
ピクトグラム |
Corrosive; Irritant; Health Hazard |
関連するCAS |
29703-01-3 |
同義語 |
Carbonic Acid Dicesium Salt; Cesium Carbonate (Cs2CO3); Cesium Carbonate; Dicesium Carbonate; |
製品の起源 |
United States |
Foundational & Exploratory
Core Topic: Cesium Carbonate Chemical Formula and Structure
An In-depth Technical Guide to Cesium Carbonate (Cs₂CO₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Cs₂CO₃) is an inorganic compound that has established itself as a versatile and indispensable reagent in modern chemical synthesis and materials science.[1] It is a white, crystalline, hygroscopic solid known for its high solubility in polar solvents and its strong basicity.[2][3] This combination of properties makes it a superior alternative to other common inorganic bases, such as potassium carbonate or sodium carbonate, in a wide range of chemical transformations.[4][5] Its applications are extensive, spanning from being a crucial base in metal-catalyzed cross-coupling reactions to facilitating the synthesis of complex pharmaceutical intermediates and enhancing the efficiency of advanced materials like solar cells.[5][6] This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis protocols, and key applications.
Chemical Formula and Structure
The chemical formula for this compound is Cs₂CO₃ .[2] It consists of two cesium cations (Cs⁺) and one carbonate anion (CO₃²⁻).[7] The compound has a molecular weight of 325.82 g/mol .[3][4]
Structurally, this compound crystallizes in the monoclinic crystal system .[8] The carbonate ions are planar, and the cesium ions are coordinated to the oxygen atoms of the carbonate groups. This arrangement results in a stable crystalline lattice.[7]
Physicochemical Properties
This compound's utility is largely dictated by its distinct physical and chemical properties. A key advantage is its significantly higher solubility in organic solvents compared to other alkali metal carbonates like Na₂CO₃ and K₂CO₃.[2][4] This enhanced solubility allows it to be used effectively in a broader range of reaction conditions. It is stable under normal conditions but is very deliquescent, meaning it readily absorbs moisture from the air.[7][9]
Table 1: General and Physical Properties of this compound
| Property | Value |
| IUPAC Name | Dithis compound[10] |
| CAS Number | 534-17-8[4] |
| Molecular Formula | Cs₂CO₃[2][3][4] |
| Molar Mass | 325.82 g/mol [3][4] |
| Appearance | White crystalline solid/powder[2][4] |
| Density | 4.072 g/cm³[2] |
| Melting Point | 610 °C (1,130 °F; 883 K) (decomposes)[2][4] |
| Magnetic Susceptibility (χ) | −103.6·10⁻⁶ cm³/mol[2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 2605 | 15[2] |
| Ethanol | 110 | [2] |
| Dimethylformamide (DMF) | 119.6 | [2] |
| Dimethyl Sulfoxide (DMSO) | 361.7 | [2] |
| Sulfolane | 394.2 | [2] |
| N-Methylpyrrolidone | 723.3 | [2] |
Table 3: Crystal Structure and Lattice Parameters
| Parameter | Value |
| Crystal System | Monoclinic[8] |
| Lattice Parameter 'a' | 10.601 Å[8] |
| Lattice Parameter 'b' | 6.263 Å[8] |
| Lattice Parameter 'c' | 8.093 Å[8] |
Key Applications in Research and Development
This compound is a preferred base in a multitude of organic reactions due to its strong basicity and high solubility.[3] Its "soft" cesium cation can also influence reaction pathways and selectivity.[11]
Metal-Catalyzed Cross-Coupling Reactions
This compound is a cornerstone in many pivotal carbon-carbon bond-forming reactions, which are fundamental to pharmaceutical and materials synthesis.[5] It is particularly effective in Suzuki, Heck, and Sonogashira coupling reactions.[5][6] In Suzuki reactions, the reactivity order of alkali carbonates often follows Cs₂CO₃ > K₂CO₃ > Na₂CO₃ > Li₂CO₃.[12]
N-Alkylation and O-Alkylation Reactions
It is highly efficient for the N-alkylation of a wide range of nitrogen-containing compounds, including sulfonamides, amines, indoles, and other heterocycles.[2][5] The use of this compound in these reactions often results in higher yields and improved selectivity compared to other bases.[5] Similarly, it is effective for the O-alkylation of phenols and alcohols.[5]
Aerobic Oxidation of Alcohols
In the presence of a gold catalyst (Na[AuCl₄]), this compound serves as a very efficient co-catalyst for the aerobic oxidation of alcohols to aldehydes and ketones at room temperature.[2] A significant advantage of this system is that when primary alcohols are used, there is no over-oxidation to form carboxylic acids.[2]
Materials Science and Electronics
This compound has found applications in energy conversion technologies.[2] When used as a thin layer in polymer solar cells, thermal annealing of Cs₂CO₃ can enhance power conversion efficiency and the operational lifetime of the devices.[2] It is also used in the fabrication of specialty optical glass and advanced ceramics, where it helps to improve thermal stability and optical properties.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline protocols for the synthesis of this compound and its application in representative organic reactions.
Synthesis of this compound
This compound can be synthesized via several routes. A common laboratory and industrial method involves the reaction of cesium hydroxide (B78521) with carbon dioxide.[2]
Another method involves the thermal decomposition of cesium oxalate.[2] Reaction: Cs₂C₂O₄ → Cs₂CO₃ + CO[2]
A more complex industrial process involves extraction from the mineral pollucite.
Protocol: Extraction from Pollucite Ore [13]
-
Grinding: The pollucite ore is ground using a ball mill to a fine powder (e.g., 120 mesh).[13]
-
Acidification: The powdered ore is mixed with concentrated hydrochloric acid (e.g., 10 equivalents) and heated in a closed reactor (e.g., 100°C for 2 hours).[13]
-
Leaching: Water is added to the resulting slurry (e.g., liquid-to-solid ratio of 4:1) and heated (e.g., 80-100°C for 1 hour) to leach the cesium salts into the aqueous phase.[13]
-
Precipitation of Impurities: The pH of the solution is adjusted to 10 with sodium hydroxide to precipitate impurities like aluminum, silicon, and other metals.[13]
-
Filtration: The mixture is filtered to remove the solid impurities.[13]
-
Solvent Extraction: The cesium is selectively extracted from the filtrate using a specialized extractant.[13]
-
Stripping and Carbonization: The cesium is stripped from the organic phase using carbon dioxide, which forms a this compound solution. This solution is further carbonated under pressure.[13]
-
Crystallization and Purification: The solution is concentrated to crystallize the this compound. The crystals are then isolated, redissolved, and recrystallized to achieve high purity (e.g., 99.99%).[13]
-
Drying: The final crystals are dried in an oven to yield the final product.[13]
General Protocol for Synthesis of Polyhydroquinoline Derivatives[14]
This protocol demonstrates the use of this compound as an efficient catalyst.
-
Reactant Mixture: A mixture of an arylaldehyde (2 mmol), dimedone (2 mmol), ethyl acetoacetate (B1235776) (2.5 mmol), and ammonium (B1175870) acetate (B1210297) (3 mmol) is prepared.[14]
-
Catalyst Addition: 10 mol% of Cs₂CO₃ and a phase transfer catalyst (tetrabutylammonium bromide, 0.05 g) are added.[14]
-
Solvent and Reaction: The components are dissolved in methanol (B129727) (5 mL) and irradiated with a 200W tungsten lamp for a specified time.[14]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).[14]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered to yield the polyhydroquinoline product.[14]
General Protocol for O-Alkylation of a Phenol[4]
-
Dissolution: A solution of the starting phenol (B47542) (1.07 mmol) is prepared in acetone (B3395972) (10 mL).[4]
-
Reagent Addition: An alkyl bromide (1.2 mmol) is added, followed by this compound (3.1 mmol).[4]
-
Reaction: The mixture is stirred under appropriate conditions (e.g., temperature, time) until the reaction is complete.[4]
-
Work-up: The reaction is then quenched and worked up using standard extraction and purification techniques (e.g., chromatography) to isolate the O-alkylated product.[4]
Conclusion
This compound is a powerful and enabling reagent for chemists in both academic and industrial settings. Its unique solubility profile and high basicity allow for efficient and often highly selective chemical transformations that are challenging with other inorganic bases.[15] From facilitating the construction of complex molecular architectures essential for drug development to enhancing the performance of next-generation materials, the applications of this compound continue to expand, solidifying its role as a critical tool in modern science.[1][5]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 3. This compound Supplier India: 5 Essential Benefits & Uses [ketonepharma.com]
- 4. This compound [commonorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. mp-616458: Cs2CO3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | CCs2O3 | CID 10796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 12. This compound | 534-17-8 [chemicalbook.com]
- 13. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 14. jocpr.com [jocpr.com]
- 15. scribd.com [scribd.com]
Cesium Carbonate (Cs₂CO₃) Identification and Applications: A Technical Guide
Introduction: Cesium carbonate (Cs₂CO₃) is an inorganic compound that has established itself as a versatile and indispensable reagent in modern chemical synthesis and materials science.[1][2] Recognized for its strong basicity and high solubility in organic solvents, it serves as a superior alternative to more common bases like potassium or sodium carbonate in a multitude of reactions.[1][3][4] This technical guide provides an in-depth overview of this compound, focusing on its identification through its CAS number, its physicochemical properties, and its critical applications in research and drug development.
Identification and Physicochemical Properties
The unambiguous identification of a chemical compound in a research or industrial setting is paramount. The Chemical Abstracts Service (CAS) Registry Number for this compound is 534-17-8 .[3][4][5][6][7][8][9] This unique identifier ensures precise tracking and referencing in literature, patents, and safety data sheets. The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 534-17-8[3][4][5][6] |
| Molecular Formula | Cs₂CO₃[1][3][4] |
| Molar Mass | 325.82 g/mol [1][4][7] |
| Appearance | White, hygroscopic crystalline solid or powder[1][3][4] |
| Density | 4.072 g/cm³[3] |
| Melting Point | 610 °C (1,130 °F; 883 K) (decomposes)[3][4] |
| EC Number | 208-591-9[3][7][10] |
| PubChem CID | 10796[3] |
| Solubility in Water | 2605 g/L (15 °C)[3] |
| Solubility in Ethanol | 110 g/L[3] |
| Solubility in DMF | 119.6 g/L[3] |
This compound's high solubility in polar organic solvents like dimethylformamide (DMF) and alcohols is a significant advantage over other alkali metal carbonates, enhancing its reactivity in homogeneous reaction mixtures.[2][3][4]
Applications in Research and Drug Development
This compound's unique properties make it a preferred base in a wide range of organic transformations, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][11][12]
-
Palladium-Catalyzed Cross-Coupling Reactions: It is extensively used as a base in fundamental carbon-carbon bond-forming reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2][3] These reactions are cornerstones of modern drug discovery, enabling the synthesis of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).[1]
-
N-Alkylation and O-Alkylation Reactions: The compound is highly effective in facilitating the N-alkylation of amines, sulfonamides, indoles, and other nitrogen-containing heterocycles.[3][11] Its ability to deprotonate weakly acidic protons also makes it ideal for the O-alkylation of phenols and alcohols.[11] These reactions are critical for modifying molecular structures to enhance biological activity and pharmacokinetic properties.
-
Synthesis of Heterocyclic Compounds: Many pharmaceutical agents are based on heterocyclic structures. This compound serves as a crucial reagent in the synthesis of these nitrogen-containing rings, which are vital for drug manufacturing.[1]
-
Green Chemistry: Due to its efficiency, which often leads to higher yields and cleaner reactions, this compound is considered a choice reagent in green chemistry.[1] Its use can reduce the formation of toxic by-products and improve the overall sustainability of pharmaceutical manufacturing processes.[1]
Key Experimental Protocols
The following protocols are generalized methodologies illustrating the use of this compound in common synthetic transformations. Researchers should adapt these protocols based on specific substrates and desired outcomes.
Protocol 1: General Procedure for N-Alkylation of Indoles
-
To a solution of the indole (B1671886) (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol of indole), add this compound (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 20-30 minutes to facilitate deprotonation.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
In a reaction vessel, combine the aryl halide or triflate (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add this compound (2.0-3.0 equivalents) as the base.[4]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[4]
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent, and remove the solvent in vacuo.
-
Purify the residue by recrystallization or silica (B1680970) gel chromatography to yield the desired biaryl product.
Logical Workflows and Applications
Diagrams created using Graphviz are provided below to visualize key experimental workflows and the logical relationships in the application of this compound.
Caption: Workflow for a Suzuki Cross-Coupling Reaction using this compound.
Caption: Key Applications of this compound in Research and Development.
Safety and Handling
This compound requires careful handling to ensure laboratory safety. It is classified as causing serious eye damage and is suspected of damaging fertility.[10][13][14] It may also cause damage to organs through prolonged or repeated exposure.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15] In case of dust formation, respiratory protection should be used.[10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[15] Avoid breathing dust.[14][15] As it is hygroscopic, it should be stored in a tightly closed container in a dry place, often under an inert atmosphere like nitrogen or argon.[7][16]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[14][15] If on skin, rinse with water.[14] If inhaled, move to fresh air.[14][15]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[10][13][14][15]
References
- 1. This compound Supplier India: 5 Essential Benefits & Uses [ketonepharma.com]
- 2. nbinno.com [nbinno.com]
- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 4. This compound [commonorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CAS 534-17-8: this compound | CymitQuimica [cymitquimica.com]
- 7. 炭酸セシウム ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 534-17-8|this compound|BLD Pharm [bldpharm.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. carlroth.com [carlroth.com]
- 11. nbinno.com [nbinno.com]
- 12. Pharmaceutical Grade this compound Market Report: Trends, Forecast and Competitive Analysis to 2031 [researchandmarkets.com]
- 13. carlroth.com [carlroth.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Molar Mass and Molecular Weight of Cesium Carbonate
This technical guide provides a comprehensive overview of the molar mass and molecular weight of Cesium carbonate (Cs₂CO₃). It is intended for researchers, scientists, and drug development professionals who require precise chemical data and methodologies. This document details the calculation of its molar mass, presents key quantitative data in a structured format, and outlines a standard experimental protocol for its determination.
Molar Mass and Molecular Weight of this compound
This compound is an inorganic compound with the chemical formula Cs₂CO₃.[1][2] It is a white, crystalline solid known for its high solubility in polar solvents and its application as a base in organic synthesis.[1][3] The terms "molar mass" and "molecular weight" are often used interchangeably in practice, although they are formally distinct. Molar mass is the mass of one mole of a substance, expressed in grams per mole ( g/mol ), while molecular weight is the mass of one molecule, expressed in atomic mass units (amu). For the purposes of this guide, both terms refer to the same numerical value.
The accepted molar mass of this compound is approximately 325.82 g/mol .[2][4][5][6]
Calculation of Molar Mass
The molar mass of a compound is calculated by summing the atomic weights of its constituent atoms. The chemical formula for this compound, Cs₂CO₃, indicates that one molecule contains two cesium (Cs) atoms, one carbon (C) atom, and three oxygen (O) atoms.[7]
The calculation is as follows:
Molar Mass (Cs₂CO₃) = (2 × Atomic Weight of Cs) + (1 × Atomic Weight of C) + (3 × Atomic Weight of O)
Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC) and the Commission on Isotopic Abundances and Atomic Weights (CIAAW):
-
Atomic Weight of C: 12.011 g/mol (conventional value)[11][12]
-
Atomic Weight of O: 15.999 g/mol (conventional value)[13]
Calculation: (2 × 132.9054519 g/mol ) + (1 × 12.011 g/mol ) + (3 × 15.999 g/mol ) = 265.8109038 g/mol + 12.011 g/mol + 47.997 g/mol = 325.8189 g/mol
This calculated value aligns closely with the widely cited molar mass of this compound.[1][14]
Caption: Logical diagram illustrating the calculation of this compound's molar mass.
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound and its constituent elements.
| Parameter | Symbol/Formula | Value | Unit |
| Compound Properties | |||
| Chemical Formula | Cs₂CO₃ | - | - |
| Molar Mass | M | 325.819 | g/mol [1][14] |
| Molecular Weight | MW | 325.82 | g/mol [4] |
| Exact Mass | - | 325.7956478 | g/mol [2][5] |
| Constituent Element Properties | |||
| Cesium Atomic Weight | Ar(Cs) | 132.9054519 | g/mol [8][9] |
| Carbon Atomic Weight | Ar(C) | 12.011 | g/mol [11][12] |
| Oxygen Atomic Weight | Ar(O) | 15.999 | g/mol [13] |
Experimental Protocol for Molar Mass Determination
The precise molar mass of this compound can be experimentally verified using high-resolution mass spectrometry (HRMS). This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of the monoisotopic mass.
Objective: To determine the exact mass of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of high-purity this compound (99.9% or higher).
-
Dissolve the sample in 10 mL of a suitable solvent mixture, such as 50:50 (v/v) deionized water and methanol, to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.
-
-
Instrument Calibration:
-
Calibrate the ESI-TOF mass spectrometer using a well-characterized calibration standard (e.g., sodium trifluoroacetate (B77799) or a commercial ESI-L tuning mix) immediately prior to sample analysis.
-
Ensure the calibration provides a mass accuracy of < 5 ppm across the desired mass range.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive ion mode is typically used for alkali metal salts. In solution, Cs₂CO₃ dissociates. The most likely observable species in the positive ion mode would be the cesium ion [Cs]⁺ or clusters. For a more direct measurement of a related molecular species, a derivatization or different ionization technique might be considered, but for verification of the elemental components, detecting the [Cs]⁺ ion is key.
-
Infusion: Introduce the diluted sample into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.0 - 2.0 bar
-
Drying Gas (N₂): 6 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
TOF Analyzer Parameters:
-
Mass Range: m/z 50 - 500
-
Acquisition Rate: 1-2 spectra/second
-
Acquisition Time: 1-2 minutes
-
-
-
Data Analysis:
-
Process the acquired spectra using the instrument's software.
-
Identify the peak corresponding to the monoisotopic mass of the cesium ion ([¹³³Cs]⁺). The theoretical m/z for this ion is 132.9054.
-
Compare the experimentally measured m/z value with the theoretical value to confirm the presence of cesium and the accuracy of the mass measurement. While the intact molecule is not typically observed with ESI, this method confirms the mass of the primary component, which is fundamental to verifying the compound's identity and, by extension, its calculated molar mass.
-
Caption: Experimental workflow for molar mass verification using ESI-TOF Mass Spectrometry.
References
- 1. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. heegermaterials.com [heegermaterials.com]
- 4. This compound [commonorganicchemistry.com]
- 5. This compound | CCs2O3 | CID 10796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. brainly.com [brainly.com]
- 8. #55 - Cesium (Caesium) - Cs [hobart.k12.in.us]
- 9. Cesium | Description, Symbol, Uses, & Facts | Britannica [britannica.com]
- 10. princeton.edu [princeton.edu]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. webqc.org [webqc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium carbonate (Cs₂CO₃) is an inorganic salt that has garnered significant interest within the scientific community, particularly in the realm of organic synthesis and materials science. Its unique properties, including high solubility in organic solvents and its character as a mild base, distinguish it from other alkali metal carbonates. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols for property determination and common synthetic applications, and visualizations of key processes to facilitate understanding.
Physical Properties
This compound is a white, hygroscopic crystalline solid.[1][2][3] Its propensity to absorb moisture necessitates storage in a dry, inert atmosphere.[2][4] The fundamental physical constants of this compound are summarized in the tables below, providing a ready reference for researchers.
General and Thermal Properties
The table below outlines the general and thermal properties of this compound. It decomposes upon melting.[1][5]
| Property | Value | References |
| Molecular Formula | Cs₂CO₃ | [1] |
| Molar Mass | 325.82 g/mol | |
| Appearance | White crystalline powder | [3] |
| Density | 4.072 g/cm³ | [1][3] |
| Melting Point | 610 °C (1130 °F; 883 K) (decomposes) | [1][3] |
| Boiling Point | Decomposes | [6] |
Solubility
A key feature of this compound is its notable solubility in a range of polar organic solvents, which is significantly higher than that of other common alkali carbonates like potassium carbonate and sodium carbonate.[1][3] This property is crucial for its application in various homogeneous reaction systems.[7] However, it remains largely insoluble in nonpolar organic solvents such as toluene, p-xylene, and chlorobenzene.[1][3]
| Solvent | Solubility (g/L) | Temperature (°C) | References |
| Water | 2605 | 15 | [1][3] |
| Ethanol | 110 | Not Specified | [1][3] |
| Dimethylformamide (DMF) | 119.6 | Not Specified | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 361.7 | Not Specified | [1] |
| N-Methylpyrrolidone (NMP) | 723.3 | Not Specified | [1] |
| Sulfolane | 394.2 | Not Specified | [1] |
Chemical Properties and Reactivity
This compound is a strong base.[2] Its aqueous solution is strongly alkaline due to the hydrolysis of the carbonate ion.[2][8] It readily reacts with acids to form the corresponding cesium salt, water, and carbon dioxide.[2]
Role in Organic Synthesis
The utility of this compound in organic synthesis is extensive, primarily functioning as a base. Its high solubility in organic solvents allows for milder reaction conditions compared to other inorganic bases.[7][9]
-
N-Alkylation: It is highly effective in promoting the N-alkylation of a wide range of compounds, including sulfonamides, amines, β-lactams, and indoles.[1][10]
-
O-Alkylation: this compound is also widely used for the O-alkylation of phenols and alcohols.[7]
-
Cross-Coupling Reactions: It serves as a crucial base in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1][10] The "cesium effect," which refers to the enhanced reactivity and yields observed with cesium bases, is particularly pronounced in these transformations.[11]
-
Other Reactions: Its applications extend to carbonylation of alcohols, carbamination of amines, and as a catalyst in the synthesis of various heterocyclic compounds.[1][12]
Thermal Decomposition
Upon heating to its melting point of 610 °C, this compound decomposes.[1] At higher temperatures, around 1000°C, it can decompose into cesium oxides (Cs₂O and Cs₂O₂) and carbon dioxide.[1][13]
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties of this compound and its application in a common synthetic transformation. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Determination of Solubility in an Organic Solvent
This protocol describes a method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (anhydrous)
-
Organic solvent of interest (e.g., Dimethylformamide)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Drying oven or vacuum evaporator
Procedure:
-
Sample Preparation: To a series of sealed vials, add a known volume of the organic solvent. Add an excess amount of anhydrous this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully extract a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature sufficient to remove the solvent without decomposing the this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue. The mass of the dissolved salt is the final mass minus the initial mass of the empty container.
-
Calculation: Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).
Thermal Gravimetric Analysis (TGA)
This protocol outlines the procedure for analyzing the thermal decomposition of this compound using TGA.
Materials and Equipment:
-
This compound
-
Thermogravimetric Analyzer (TGA) with a high-resolution balance
-
Platinum or alumina (B75360) sample pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss indicates the beginning of decomposition. The percentage of mass loss can be used to identify the decomposition products.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the base.
Materials:
-
Aryl halide (e.g., Aryl bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
This compound
-
Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and this compound (2-3 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the anhydrous solvent.
-
Reaction: Place the reaction mixture in a preheated oil bath or heating mantle at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows and reaction cycles related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onlinepubs.trb.org [onlinepubs.trb.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. youtube.com [youtube.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 10. s4science.at [s4science.at]
- 11. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 12. Sciencemadness Discussion Board - caesium carbonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Solubility of Cesium Carbonate in Water and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cesium carbonate (Cs₂CO₃), a compound of significant interest in organic synthesis, catalysis, and materials science. Its high solubility in polar solvents and its role as a mild base make it a versatile reagent. Understanding its solubility characteristics in various media is crucial for optimizing reaction conditions, developing new synthetic methodologies, and for its application in pharmaceutical and materials development.
Solubility of this compound
This compound is a white, crystalline, hygroscopic solid that is highly soluble in water.[][2] Its solubility is a key property that distinguishes it from other alkali metal carbonates, contributing to its enhanced reactivity in many organic reactions.[3]
Solubility in Water
The solubility of this compound in water is substantial and increases with temperature. This high solubility is attributed to the large ionic radius of the cesium cation (Cs⁺) and its ability to effectively interact with water molecules.[4]
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 15 | 267.6[5] |
| 20 | 269[5] |
| 50 | 313.2[5] |
Note: Solubility data can also be found expressed as g/L. For example, 2605 g/L at 15 °C.[6]
Solubility in Aqueous Solutions
The solubility of this compound in aqueous solutions can be influenced by the presence of other solutes, such as salts or organic co-solvents.
Aqueous Organic Solvent Mixtures: In mixed aqueous-organic solvents, the solubility of this compound is dependent on the nature of the organic co-solvent, its concentration, and the temperature. Generally, this compound is soluble in polar organic solvents.[6][7] A study on the this compound + ethanol (B145695) + water ternary system at different temperatures provides valuable data for understanding its behavior in such mixtures.
Solubility in Organic Solvents
This compound exhibits notable solubility in a range of polar organic solvents, which is a significant advantage over other common inorganic bases like potassium carbonate and sodium carbonate.[3][6] This property allows for its use in a wider array of reaction conditions.
Table 2: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility |
| Ethanol (abs.) | 19 | 11.1 g/100 g[5] |
| Methanol | 21.1 | 56.1 g/100 g[5] |
| Dimethylformamide (DMF) | Room Temperature | 12.7 g/100 g[5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | 32.95 g/100 g[5] |
| N-Methylpyrrolidone (NMP) | Room Temperature | 70.1 g/100 g[5] |
| Dimethylacetamide | Room Temperature | 5.2 g/100 g[5] |
| Sulfolane | Room Temperature | 31.1 g/100 g[5] |
| Diethyl ether | - | Soluble[5] |
Recent studies have systematically investigated the solubility of this compound in various pure and binary alcohol mixtures, providing valuable data for process design and optimization.[8][9] The solubility was found to increase with temperature in all tested solvents.[8][9]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for the application of this compound in research and industry. The two most common methods for determining the solubility of a solid in a liquid are the gravimetric method and the isothermal saturation method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, taking a known mass or volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.
Detailed Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a jacketed glass vessel) equipped with a magnetic stirrer. The temperature is controlled using a circulating water bath. The mixture is stirred for a sufficient time to ensure equilibrium is reached (typically several hours). The presence of undissolved solid at the bottom of the container confirms saturation.
-
Phase Separation: After stirring, the solution is allowed to stand without agitation for a period to allow the excess solid to settle.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The syringe and filter should be at the same temperature as the solution to prevent precipitation or dissolution during sampling.
-
Weighing the Sample: The collected sample is transferred to a pre-weighed container (e.g., a beaker or evaporating dish), and the total weight of the container and the solution is recorded.
-
Evaporation of Solvent: The solvent is evaporated from the sample. This can be done by placing the container in an oven at a temperature below the decomposition temperature of this compound (melts with decomposition at 610 °C[6]) but high enough to ensure complete evaporation of the solvent. For water, a temperature of around 100-120 °C is typically used. For organic solvents, the temperature should be adjusted based on their boiling points.
-
Drying and Weighing the Solute: The container with the solid residue is then placed in a desiccator to cool to room temperature and to prevent moisture absorption. The final weight of the container with the dry this compound is measured.
-
Calculation of Solubility: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is another reliable technique for solubility determination. It involves equilibrating a suspension of the solute in the solvent at a constant temperature and then analyzing the concentration of the solute in the saturated solution.
Detailed Methodology:
-
Sample Preparation: An excess of this compound is placed in a series of vials or flasks containing the solvent.
-
Equilibration: The vials are sealed and placed in a constant-temperature shaker or water bath. They are agitated for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
Phase Separation: The samples are removed from the shaker, and the undissolved solid is allowed to settle. Alternatively, the saturated solution can be separated from the solid phase by centrifugation or filtration. All separation steps must be performed at the experimental temperature.
-
Analysis: A sample of the clear saturated solution is carefully removed and its composition is determined by a suitable analytical technique. This could involve gravimetric analysis as described above, or other methods such as:
-
Titration: If a suitable titrant is available.
-
Spectroscopy: (e.g., Atomic Absorption Spectroscopy for the cesium ion).
-
Chromatography: (e.g., Ion Chromatography for the carbonate ion).
-
-
Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for gravimetric solubility determination.
Factors Affecting this compound Solubility
Caption: Key factors influencing the solubility of this compound.
Conclusion
This technical guide has summarized the available data on the solubility of this compound in water, aqueous mixtures, and organic solvents. The provided experimental protocols offer a foundation for accurate and reproducible solubility measurements. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these solubility characteristics is essential for leveraging the unique properties of this compound in various applications. Further research into the solubility of this compound in complex aqueous electrolyte and multi-component organic solvent systems would be highly beneficial for advancing its use in specialized applications.
References
- 2. researchgate.net [researchgate.net]
- 3. This compound Supplier India: 5 Essential Benefits & Uses [ketonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. advancedthermo.com [advancedthermo.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pitzer equations - Wikipedia [en.wikipedia.org]
- 9. Improved Pitzer activity model for Tc(iv) solubility and hydrolysis in the Tc(iv)–Na+–K+–Ca2+–Mg2+–H+–Cl−–OH−–H2O(l) system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Cesium Carbonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cesium carbonate (Cs₂CO₃) in a range of common organic solvents. This compound is a versatile and effective base in organic synthesis, valued for its high solubility in many organic media compared to other inorganic carbonates like potassium carbonate and sodium carbonate.[1][2] This enhanced solubility facilitates its use in a variety of chemical transformations, including N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira syntheses.[1][3] Understanding its solubility profile is critical for reaction optimization, process development, and scale-up in research and industrial settings.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. It exhibits high solubility in polar aprotic and protic solvents.[1][4] The following tables summarize the available quantitative data for the solubility of this compound in various common organic solvents.
Table 1: Solubility of this compound in Alcohols and Ethers
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 21.1 | 56.1[5] |
| Ethanol (absolute) | 19 | 11.1[5] |
| Ethanol | Not Specified | 11.0 g/L[1][4] |
| n-Propanol | 25 | Data not available in g/100g |
| Isopropanol (B130326) | 25 | Data not available in g/100g |
| n-Butanol | 25 | Data not available in g/100g |
| Diethyl Ether | Room Temperature | Soluble[5] |
Note: A study by Jia et al. (2023) investigated the solubility of this compound in methanol, ethanol, n-propanol, n-butanol, and isopropanol from 278.15 to 323.15 K (5°C to 50°C), noting that solubility increases with temperature in all these solvents. However, the specific data points in g/100g of solvent were not directly available in the provided search results.[6][7]
Table 2: Solubility of this compound in Aprotic Solvents
| Solvent | Temperature | Solubility |
| Dimethylformamide (DMF) | Room Temperature | 12.7 g/100 g of solvent[5] |
| Dimethylformamide (DMF) | Not Specified | 119.6 g/L[1][4] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 32.95 g/100 g of solvent[5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 361.7 g/L[1][4] |
| N-Methylpyrrolidone (NMP) | Room Temperature | 70.1 g/100 g of solvent[5] |
| N-Methylpyrrolidone (NMP) | Not Specified | 723.3 g/L[1][4] |
| Dimethylacetamide (DMAc) | Room Temperature | 5.2 g/100 g of solvent[5] |
| Sulfolane | Room Temperature | 31.1 g/100 g of solvent[5] |
| Sulfolane | Not Specified | 394.2 g/L[1][4] |
This compound is generally considered insoluble in non-polar aromatic and aliphatic hydrocarbons such as toluene, p-xylene, and chlorobenzene.[1][4][8]
Experimental Protocols for Solubility Determination
The determination of the solubility of an inorganic salt like this compound in an organic solvent is a fundamental experimental procedure. The gravimetric method is a common and reliable technique employed for this purpose.[6][7]
Detailed Gravimetric Method Protocol:
-
Sample Preparation:
-
An excess amount of anhydrous this compound is added to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel. This compound is hygroscopic and should be handled in a dry atmosphere (e.g., in a glovebox or under an inert gas) to prevent moisture absorption, which can affect solubility.[9][10]
-
The resulting suspension is vigorously stirred at a constant temperature for a sufficient period to ensure that equilibrium between the solid and the solution is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium, which can range from several hours to days.[9][11] For instance, one study determined that 20 hours was sufficient to guarantee equilibrium.[9][11]
-
-
Sample Analysis:
-
Once equilibrium is achieved, the stirring is stopped, and the solid phase is allowed to settle.
-
A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, temperature-controlled syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
The mass of the collected saturated solution is determined.
-
-
Solubility Calculation:
-
The solvent is then evaporated from the collected sample under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dry this compound is obtained.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried salt.
-
The mass of the solvent in the sample is calculated by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.
-
The solubility is then expressed as grams of this compound per 100 grams of the solvent.
-
Visualizations
The following diagram illustrates a typical experimental workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.
Caption: Experimental workflow for the gravimetric determination of this compound solubility.
The "cesium effect" in organic synthesis, which refers to the enhanced reactivity and solubility of cesium salts, can be attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺). This results in weaker ion pairing in solution, leading to more "naked" and thus more reactive anions. The logical relationship is depicted in the diagram below.
Caption: Logical diagram illustrating the origin of the "cesium effect".
References
- 1. wholesale this compound (Cesium Carbon Oxide) Granules- FUNCMATER [funcmater.com]
- 2. This compound [commonorganicchemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 5. This compound [chemister.ru]
- 6. Collection - Solubility of Cesium Carbonate in Five Pure Solvents and Two Binary Solvents from 278.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
A Guide to the Laboratory Synthesis of Cesium Carbonate for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Cesium carbonate (Cs₂CO₃) is a versatile and indispensable inorganic base in modern organic synthesis and drug development. Its high solubility in organic solvents, coupled with the large and soft nature of the cesium cation, imparts unique reactivity, making it a superior choice for a variety of chemical transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and various alkylation reactions. This technical guide provides an in-depth overview of the principal laboratory methods for the synthesis of this compound, complete with detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to aid researchers in its preparation.
Core Laboratory Synthesis Methodologies
The laboratory-scale synthesis of this compound primarily revolves around three key methods, each with distinct advantages and considerations. These methods are:
-
Reaction of Cesium Hydroxide (B78521) with Carbon Dioxide: A straightforward acid-base neutralization reaction.
-
Thermal Decomposition of Cesium Oxalate (B1200264): A clean decomposition reaction yielding the carbonate and carbon monoxide.
-
From Cesium Bicarbonate: Involving the thermal decomposition or reaction of cesium bicarbonate.
While industrial production often starts from the mineral pollucite, laboratory preparations typically utilize more refined cesium precursors.[1]
Quantitative Data Summary
The selection of a synthesis method in a laboratory setting often depends on factors such as precursor availability, desired purity, and scalability. The following table summarizes the key quantitative parameters associated with the primary laboratory synthesis routes for this compound.
| Method | Typical Yield | Purity | Reaction Time | Key Considerations |
| Cesium Hydroxide + Carbon Dioxide | High | High | 1-3 hours | Requires careful handling of corrosive cesium hydroxide. The reaction progress can be monitored by pH. |
| Thermal Decomposition of Cesium Oxalate | Quantitative | Very High | 2-4 hours | Requires a high-temperature furnace. The primary byproduct is toxic carbon monoxide gas, requiring good ventilation.[2] |
| From Cesium Bicarbonate | High | High | 1-2 hours | A gentle method that can be performed at moderate temperatures. |
| Extraction from Pollucite Ore (Industrial) | ~94.59% | Up to 99.99% | Multi-step | A complex, multi-step industrial process involving acid leaching, extraction, and purification.[3] |
Experimental Protocols
The following sections provide detailed experimental methodologies for the laboratory synthesis of this compound.
Method 1: Synthesis from Cesium Hydroxide and Carbon Dioxide
This method relies on the direct neutralization of a cesium hydroxide solution with carbon dioxide gas.
Reaction: 2 CsOH + CO₂ → Cs₂CO₃ + H₂O[2]
Experimental Protocol:
-
Preparation of Cesium Hydroxide Solution: In a well-ventilated fume hood, dissolve a known quantity of high-purity cesium hydroxide (CsOH) in deionized water to create a concentrated solution (e.g., 50% w/w). Caution: Cesium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbonation: Immerse a gas dispersion tube connected to a source of carbon dioxide gas into the cesium hydroxide solution. Begin bubbling CO₂ gas through the solution at a moderate rate while stirring continuously with a magnetic stirrer.
-
Monitoring the Reaction: Monitor the pH of the solution. The initial highly alkaline solution will gradually become less basic as the cesium hydroxide is consumed. The reaction is complete when the pH of the solution approaches neutrality (pH ~7-8).
-
Isolation of this compound: Once the reaction is complete, transfer the solution to an evaporating dish. Gently heat the solution on a hot plate to evaporate the water. A white, crystalline solid of this compound will form.
-
Drying and Storage: Transfer the solid this compound to a drying oven and dry at 110 °C for several hours to remove any residual moisture. Store the final product in a tightly sealed container in a desiccator to prevent moisture absorption.[4]
Method 2: Thermal Decomposition of Cesium Oxalate
This method involves the high-temperature decomposition of cesium oxalate into this compound and carbon monoxide.
Reaction: Cs₂C₂O₄(s) → Cs₂CO₃(s) + CO(g)[2]
Experimental Protocol:
-
Preparation: Place a known amount of dry, finely powdered cesium oxalate (Cs₂C₂O₄) into a ceramic or platinum crucible.
-
Thermal Decomposition: Place the crucible in a programmable furnace. Heat the sample to a temperature of at least 300°C.[5] For complete decomposition, a temperature of 500-600 °C is often employed. The heating should be carried out in a well-ventilated furnace or under a fume hood due to the evolution of toxic carbon monoxide gas.
-
Reaction Time: Maintain the temperature for 2-4 hours to ensure complete decomposition of the cesium oxalate.
-
Cooling and Storage: After the decomposition is complete, turn off the furnace and allow the crucible to cool to room temperature slowly. The resulting white powder is this compound. Store the product in a tightly sealed container in a desiccator.
Method 3: Synthesis from Cesium Bicarbonate
This compound can be prepared from cesium bicarbonate, typically through thermal decomposition.
Reaction: 2 CsHCO₃(s) → Cs₂CO₃(s) + H₂O(g) + CO₂(g)
Experimental Protocol:
-
Preparation: Place a known quantity of cesium bicarbonate (CsHCO₃) powder into a suitable heating vessel, such as a round-bottom flask or a crucible.
-
Heating: Gently heat the cesium bicarbonate to a temperature of around 175°C.[3] At this temperature, the bicarbonate will decompose to form this compound, water, and carbon dioxide. The evolution of gas will be observed.
-
Completion and Cooling: Continue heating until the gas evolution ceases, indicating the completion of the reaction. Allow the vessel to cool to room temperature.
-
Drying and Storage: The resulting white solid is this compound. For applications requiring high purity, the product can be further dried in an oven at 110 °C. Store in a tightly sealed container.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described synthesis methods.
Caption: Workflow for this compound Synthesis from Cesium Hydroxide.
Caption: Workflow for Thermal Decomposition of Cesium Oxalate.
Caption: Workflow for Synthesis from Cesium Bicarbonate.
References
The Dual Nature of Cesium Carbonate: A Technical Guide to its Basicity and the Lewis Acidity of the Cesium Cation
For Immediate Release
LANGELSHEIM, Germany – December 20, 2025 – Cesium carbonate (Cs₂CO₃) is a versatile and highly effective reagent in modern organic synthesis, prized for its mild basicity and exceptional solubility in organic solvents. While it is unequivocally a Brønsted-Lowry base due to the carbonate anion, a deeper understanding of its reactivity reveals the significant influence of the cesium cation's Lewis acidic character. This technical guide provides an in-depth analysis of the Lewis acidity of the cesium ion and its implications for catalysis, reaction mechanisms, and experimental design, tailored for researchers, scientists, and professionals in drug development.
Executive Summary
This compound's reputation as a superior base in a multitude of organic transformations is well-established. Its efficacy, often termed the "cesium effect," is not solely a function of its basicity but is intricately linked to the unique properties of the cesium cation (Cs⁺). As a large, soft, and highly polarizable cation, Cs⁺ exhibits Lewis acidic properties that influence reaction pathways, enhance catalyst performance, and enable challenging chemical transformations. This guide will dissect the concept of Lewis acidity in the context of an alkali metal salt, present quantitative data from key applications, provide detailed experimental protocols, and visualize the underlying principles through reaction and workflow diagrams.
The Lewis Acidity of the Cesium Cation
While this compound as a compound is a Brønsted-Lowry base that acts as a proton acceptor, the cesium cation (Cs⁺) itself is a Lewis acid, capable of accepting electron pairs.[1][2] According to the Hard and Soft Acids and Bases (HSAB) theory, the large ionic radius and low charge density of Cs⁺ classify it as a borderline to soft Lewis acid.[3][4][5] This "softness" dictates its coordination preferences, favoring interactions with soft or polarizable Lewis bases.[4]
The Lewis acidity of Cs⁺, although weaker than that of many transition metals, plays a crucial role in its function in organic reactions.[6] The large size of the cesium cation leads to weaker ion pairing with the carbonate anion in solution, resulting in a more "naked" and reactive carbonate base.[7] Furthermore, the Cs⁺ ion can coordinate to various species in the reaction mixture, such as the oxygen atoms of solvents or reagents, influencing their reactivity and stabilizing transition states.[8][9] This coordination ability is a manifestation of its Lewis acidic character.
dot
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HSAB theory - Wikipedia [en.wikipedia.org]
- 4. 10.4 Hard and Soft Acids and Bases (HSAB) [gurmeet.net]
- 5. gibbfreegayathrichemistry.science.blog [gibbfreegayathrichemistry.science.blog]
- 6. people.uleth.ca [people.uleth.ca]
- 7. scribd.com [scribd.com]
- 8. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Hygroscopic and Deliquescent Nature of Cesium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium carbonate (Cs₂CO₃) is a chemical compound of significant interest in organic synthesis and various industrial applications. A critical, yet often under-documented, characteristic of this inorganic salt is its pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the interaction of this compound with atmospheric moisture, including its qualitative and quantitative aspects. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of hygroscopicity and deliquescence, details relevant experimental protocols for characterization, and provides comparative data for other alkali metal carbonates to offer a robust framework for researchers. This document is intended to equip scientists and drug development professionals with the necessary knowledge to handle, store, and utilize this compound effectively, mitigating potential challenges arising from its affinity for water.
Introduction to the Hygroscopic Nature of this compound
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This compound is widely recognized as a highly hygroscopic material.[1][2] When exposed to ambient air, it readily absorbs moisture. This property is so pronounced that it leads to deliquescence, a process where the substance absorbs enough water vapor to dissolve and form a liquid solution.[3][4] This characteristic necessitates specific handling and storage protocols to maintain the material's integrity and ensure experimental reproducibility.
The strong hygroscopic nature of this compound can be attributed to the high solubility of the salt in water and the strong interaction between the cesium and carbonate ions with water molecules.[5] Understanding the quantitative aspects of this water absorption is crucial for applications where the water content can influence reaction kinetics, product purity, and material stability.
Quantitative Analysis of Water Absorption
While specific, publicly available water vapor sorption isotherms for this compound are scarce, its behavior can be inferred from its classification as a deliquescent salt and by comparing it with other alkali metal carbonates.
Water Vapor Sorption Isotherm
A water vapor sorption isotherm is a graphical representation of the amount of water absorbed by a material as a function of the relative humidity (RH) at a constant temperature. For a deliquescent salt like this compound, the isotherm is expected to show minimal water uptake at low RH, followed by a sharp, vertical increase in water absorption at its critical relative humidity (deliquescence point), where the solid dissolves to form a saturated solution.
Deliquescence Relative Humidity (DRH)
The deliquescence relative humidity (DRH) is the specific relative humidity at which a crystalline solid begins to absorb enough atmospheric moisture to form a solution.[6] Below the DRH, the salt will remain in its solid form. The DRH is a critical parameter for determining appropriate storage and handling conditions.
While the exact DRH for this compound at a standard temperature (e.g., 25°C) is not readily found in the literature, it is known to be low, indicating its high propensity to absorb water. For comparison, the DRH of other alkali carbonates provides some context. For instance, potassium carbonate has a DRH of approximately 43% RH at 25°C.[7] Given that hygroscopicity generally increases down the group for alkali metal salts, it can be inferred that the DRH of this compound is likely lower than that of potassium carbonate.
Table 1: Comparison of Deliquescence Relative Humidity (DRH) for Select Alkali Carbonates
| Compound | Chemical Formula | Deliquescence Relative Humidity (DRH) at ~25°C |
| Sodium Carbonate | Na₂CO₃ | ~85% RH[8] |
| Potassium Carbonate | K₂CO₃ | ~43% RH[7] |
| This compound | Cs₂CO₃ | Not explicitly found in literature (inferred to be <43% RH) |
Experimental Protocols for Hygroscopicity Determination
To quantitatively characterize the hygroscopic and deliquescent properties of this compound, several experimental techniques can be employed. The following are detailed methodologies for two common approaches.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[9][10]
Objective: To determine the water vapor sorption isotherm and the deliquescence relative humidity (DRH) of this compound.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Anhydrous this compound powder
-
Microbalance with high sensitivity
-
Nitrogen gas supply (dry)
-
Deionized water
Methodology:
-
Sample Preparation:
-
Pre-dry the this compound sample in a vacuum oven at an elevated temperature (e.g., 120°C) for several hours to remove any pre-existing moisture.
-
Allow the sample to cool to room temperature in a desiccator over a strong desiccant.
-
Quickly transfer a small, accurately weighed amount of the dried sample (typically 5-15 mg) onto the DVS sample pan. Due to its highly hygroscopic nature, this transfer should be performed in a low-humidity environment, such as a glove box, if possible.[11]
-
-
Instrument Setup:
-
Set the DVS instrument to the desired experimental temperature (e.g., 25°C).
-
Program the instrument to generate a stepwise increase in relative humidity, for example, from 0% to 95% RH in 10% RH increments.
-
Define the equilibrium condition for each step, typically a mass change of less than 0.002% over a 10-minute period.
-
-
Experimental Run:
-
Start the experiment with a drying step at 0% RH to establish the dry mass of the sample.
-
Initiate the programmed RH ramp. The instrument will automatically record the sample mass as it equilibrates at each RH step.
-
A sharp, significant increase in mass will indicate the deliquescence of the sample.
-
After reaching the maximum RH, a desorption cycle can be performed by decreasing the RH in a stepwise manner back to 0%.
-
-
Data Analysis:
-
Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100 against the relative humidity.
-
The resulting graph is the water vapor sorption isotherm.
-
The DRH is identified as the RH at which the steep uptake of water occurs.
-
Figure 1. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Static Gravimetric Method (Desiccator Method)
This is a more traditional and less automated method but can still provide reliable data on water absorption at specific relative humidity points.[12]
Objective: To determine the equilibrium moisture content of this compound at various fixed relative humidities.
Materials and Equipment:
-
A series of airtight desiccators
-
Saturated salt solutions to create known RH environments (see Table 2)
-
Anhydrous this compound powder
-
Weighing bottles with airtight lids
-
Analytical balance
Table 2: Saturated Salt Solutions for Creating Fixed Relative Humidity Environments at 25°C
| Saturated Salt Solution | Relative Humidity (%) at 25°C |
| Lithium Chloride (LiCl) | 11.3 |
| Magnesium Chloride (MgCl₂) | 32.8 |
| Potassium Carbonate (K₂CO₃) | 43.2 |
| Sodium Bromide (NaBr) | 57.6 |
| Sodium Chloride (NaCl) | 75.3 |
| Potassium Chloride (KCl) | 84.3 |
| Potassium Nitrate (KNO₃) | 93.6 |
Methodology:
-
Preparation of Humidity Chambers:
-
Prepare saturated solutions of the selected salts by adding an excess of the salt to deionized water in the bottom of each desiccator.
-
Allow the desiccators to equilibrate for at least 24 hours to ensure a stable RH.
-
-
Sample Preparation:
-
Pre-dry the this compound as described in the DVS protocol.
-
Accurately weigh a small amount of the dried sample into pre-weighed, open weighing bottles.
-
-
Exposure and Equilibration:
-
Place the weighing bottles containing the samples into the desiccators with the different saturated salt solutions.
-
Store the desiccators at a constant temperature (e.g., 25°C).
-
Periodically (e.g., every 24 hours), quickly remove the weighing bottles, seal them, and weigh them.
-
Return the open weighing bottles to their respective desiccators.
-
Continue this process until a constant weight is achieved for each sample, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Calculate the percentage weight gain for each sample at each RH.
-
Plot the equilibrium percentage weight gain against the corresponding relative humidity to construct a sorption isotherm.
-
Figure 2. Workflow for the static gravimetric method.
Implications for Drug Development and Research
The high hygroscopicity and deliquescence of this compound have several important implications for its use in research and drug development:
-
Handling and Storage: this compound must be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture absorption.[9] Handling should be performed in a controlled low-humidity environment, such as a glove box, especially for quantitative applications.
-
Weighing: Accurate weighing of this compound can be challenging due to its rapid water uptake.[3] Weighing should be done quickly, and the use of a weighing bottle with a lid is recommended.
-
Reaction Stoichiometry: The presence of absorbed water can affect the actual amount of this compound in a weighed sample, leading to errors in reaction stoichiometry. It is crucial to use freshly dried material or to determine the water content of the material prior to use (e.g., by Karl Fischer titration).
-
Physical Stability of Formulations: In pharmaceutical formulations, the hygroscopicity of an excipient like this compound can impact the physical stability of the final product, potentially leading to caking, deliquescence, and degradation of the active pharmaceutical ingredient (API).
Conclusion
This compound is a highly hygroscopic and deliquescent inorganic salt. While specific quantitative data on its water absorption properties are not widely published, its behavior can be understood through comparison with other alkali carbonates and characterized using established experimental techniques such as Dynamic Vapor Sorption and static gravimetric methods. For researchers, scientists, and drug development professionals, a thorough understanding and careful management of this compound's interaction with moisture are paramount to ensure the accuracy, reproducibility, and stability of their work. The experimental protocols detailed in this guide provide a solid foundation for the quantitative assessment of its hygroscopic nature.
References
- 1. literature.mestek.com [literature.mestek.com]
- 2. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.tue.nl [research.tue.nl]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
Thermal Decomposition of Cesium Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium carbonate (Cs₂CO₃) is a versatile inorganic base widely employed in organic synthesis, catalysis, and materials science. Its thermal stability is a critical parameter for its application in high-temperature reactions and processes. This technical guide provides an in-depth overview of the thermal decomposition of this compound, including its decomposition temperature, products, and the experimental methodologies used for its characterization.
Thermal Decomposition Properties
This compound is a white, crystalline solid that exhibits high thermal stability compared to many other metal carbonates. However, upon heating to a sufficiently high temperature, it undergoes thermal decomposition.
Decomposition Temperature
Multiple sources indicate that this compound melts and decomposes at approximately 610 °C .[1][2] At this temperature, the compound breaks down into cesium oxide and carbon dioxide.
Decomposition Products and Reaction
The primary products of the thermal decomposition of this compound are cesium oxide (Cs₂O) and carbon dioxide (CO₂).[2] Some studies suggest the potential formation of cesium peroxide (Cs₂O₂) as well.[2] The fundamental decomposition reaction can be represented as:
Cs₂CO₃(s) → Cs₂O(s) + CO₂(g)
This reaction involves the release of gaseous carbon dioxide, leading to a corresponding mass loss, which is a key principle utilized in its experimental determination.
Quantitative Data Summary
The key quantitative data related to the thermal decomposition of this compound is summarized in the table below for easy reference.
| Parameter | Value | References |
| Melting Point | 610 °C | [1][2] |
| Decomposition Temperature | ~610 °C | [1][2] |
| Decomposition Products | Cesium Oxide (Cs₂O), Carbon Dioxide (CO₂), possibly Cesium Peroxide (Cs₂O₂) | [2] |
Experimental Protocols
The determination of the thermal decomposition temperature of this compound is primarily achieved through thermoanalytical techniques, most notably Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
Thermogravimetric Analysis (TGA)
TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.
Objective: To determine the temperature at which this compound decomposes by measuring the mass loss due to the evolution of carbon dioxide.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching at least 800°C, a programmable temperature controller, and a system for controlling the atmosphere.
Typical Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample of pure, dry this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The sample pan is placed in the TGA furnace.
-
The furnace is purged with a dry, inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-reactive environment.
-
A temperature program is set, typically involving heating the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 800°C) at a constant linear heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The TGA instrument continuously records the sample's mass as a function of the increasing temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of the significant weight loss step corresponds to the initiation of decomposition. The temperature at the maximum rate of weight loss (from the derivative of the TGA curve, DTG) is also often reported as the decomposition temperature.
An illustrative workflow for a typical TGA experiment is provided in the diagram below.
Decomposition Pathway and Logical Relationships
The thermal decomposition of this compound follows a direct pathway where the application of thermal energy leads to the breakdown of the carbonate anion and the formation of a more stable metal oxide and carbon dioxide.
Conclusion
The thermal decomposition of this compound is a well-defined process that occurs at approximately 610 °C, yielding cesium oxide and carbon dioxide. Understanding this thermal behavior is crucial for its effective use in various chemical applications, particularly those conducted at elevated temperatures. Thermogravimetric analysis provides a robust and precise method for characterizing this decomposition, allowing researchers to determine the thermal limits of this important reagent.
References
Cesium Carbonate: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safe handling, storage, and disposal of Cesium Carbonate (Cs₂CO₃). It is intended for laboratory personnel and professionals in research and drug development who work with this compound. This document outlines the potential hazards, necessary precautions, and detailed protocols for ensuring a safe working environment.
Chemical and Physical Properties
This compound is a white, crystalline, and hygroscopic solid. It is highly soluble in water and polar organic solvents.[1][2][3] Its high solubility and basicity make it a valuable reagent in organic synthesis.[1][4][5][6]
| Property | Value | References |
| Molecular Formula | Cs₂CO₃ | [1][7] |
| Molecular Weight | 325.82 g/mol | [1][7][8] |
| Appearance | White powder/crystalline solid | [1][7] |
| Melting Point | 610 °C (decomposes) | [1][7] |
| Density | 4.072 g/cm³ | [1][7] |
| Solubility in Water | 2605 g/L (15 °C) | [1] |
| Hygroscopicity | Highly hygroscopic | [5][7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9][10] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage.[11][12][13] / H319: Causes serious eye irritation.[7][8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[7][8][9][10] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[11][13] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Kidney, Adrenal gland, Testes) | H373: May cause damage to organs through prolonged or repeated exposure if swallowed.[11][14] |
Signal Word: Danger[12][13] or Warning[7][8][9][10] (depending on classification)
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Specification | References |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US) standards. | [7][11][15][16] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Protective work clothing or lab coat. | [7][9][11][16][17] |
| Respiratory Protection | In case of dust formation and inadequate ventilation, a NIOSH-approved particulate respirator should be worn. | [7][15][16] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
Storage:
-
Store in a tightly sealed container to protect from moisture.[7][8][9] this compound is hygroscopic.[5][7]
-
Keep away from incompatible materials such as strong acids and oxidizing agents.[7]
First Aid Measures
In case of exposure to this compound, immediate first aid is essential.
| Exposure Route | First Aid Protocol | References |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[7][8] Seek immediate medical attention.[7] | [7][8][9] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water.[7][8][9] Seek medical attention if irritation persists.[7] | [7][8][9] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen.[9] Seek medical attention.[7][8] | [7][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8][9] Seek immediate medical attention.[7] | [7][8][9] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safe cleanup and containment.
Personal Precautions:
-
Wear appropriate personal protective equipment (see Section 3).[7][9][21]
-
Evacuate personnel from the spill area.[7]
Environmental Precautions:
Cleanup Methods:
-
For small spills, carefully sweep or vacuum up the material, avoiding dust generation.[7][9][16][19]
-
Place the spilled material into a suitable, labeled container for disposal.[16][17][19]
-
Clean the spill area thoroughly with water.[22]
This compound Spill Response Workflow
Caption: A decision-making workflow for responding to a this compound spill.
Toxicological and Ecotoxicological Information
The following tables summarize the key toxicological and ecotoxicological data for this compound.
Toxicological Data
| Test | Species | Route | Result | References |
| Acute Oral Toxicity (LD50) | Rat | Oral | 2333 mg/kg | [7][11][12] |
| Serious Eye Damage/Irritation | Bovine cornea | In vitro | Risk of serious damage to eyes | [11][12] |
| Germ Cell Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Negative | [11][12] |
| Reproductive Toxicity | - | - | Suspected of damaging fertility | [11][12][13] |
Ecotoxicological Data
| Test | Species | Duration | Result (EC50/LC50) | References |
| Toxicity to Fish (LC50) | Danio rerio (zebra fish) | 96 h | 97 mg/L | [12] |
| Toxicity to Aquatic Invertebrates (EC50) | Daphnia magna (Water flea) | 48 h | 94.44 mg/L | [12] |
| Toxicity to Algae (EC50) | Pseudokirchneriella subcapitata (green algae) | 72 h | 130 mg/L | [12] |
Experimental Protocols
The following are summaries of the methodologies for the key toxicological and ecotoxicological experiments cited. These are based on internationally recognized OECD guidelines.
Acute Oral Toxicity (based on OECD Guideline 401)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[1]
Methodology:
-
Animal Selection: Healthy, young adult rodents are used.
-
Dosage: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.
-
Administration: The substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100 g of body weight for rodents.[1]
-
Observation Period: Animals are observed for at least 14 days.[23]
-
Observations: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. The time of death is recorded.[1]
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.
Serious Eye Damage/Irritation (based on OECD Guideline 437)
The Bovine Corneal Opacity and Permeability (BCOP) test is an in vitro method used to identify substances that can cause serious eye damage.[8][13][15]
Principle: Isolated bovine corneas are mounted in holders and exposed to the test substance.[13] The toxic effects are measured by changes in corneal opacity and permeability to fluorescein (B123965) dye.[7][13]
Methodology:
-
Tissue Preparation: Corneas are obtained from the eyes of cattle slaughtered for commercial purposes.[8][13]
-
Application of Test Substance: The test substance is applied to the epithelial surface of the cornea.[8][13]
-
Exposure and Incubation: The corneas are exposed for a defined period and then rinsed.
-
Measurement of Opacity: Opacity is measured using an opacitometer.[7]
-
Measurement of Permeability: Sodium fluorescein is applied to the anterior chamber, and the amount that passes through the cornea into the posterior chamber is measured with a spectrophotometer.[12]
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated from the opacity and permeability values to classify the substance.[8][13]
Germ Cell Mutagenicity - Ames Test (based on OECD Guideline 471)
The bacterial reverse mutation test (Ames test) is used to identify substances that can cause gene mutations.[11][24][25]
Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively.[11][24][25] These bacteria are exposed to the test substance and plated on a minimal medium.[11] Mutagenic substances will cause a reverse mutation, allowing the bacteria to grow and form colonies.[11][25]
Methodology:
-
Bacterial Strains: At least five strains of bacteria are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[11]
-
Exposure: The bacteria are exposed to a range of concentrations of the test substance.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium and incubated for 48-72 hours.[11][26]
-
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Acute Toxicity to Fish (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.[4][10][27][28][29]
Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours.[4][10][27] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.[4][10]
Methodology:
-
Test Organism: A standard fish species like the Zebra fish (Danio rerio) is used.[29]
-
Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
-
Dosage: At least five concentrations in a geometric series are tested, along with a control group.[10]
-
Observations: The number of dead fish in each test vessel is recorded at 24, 48, 72, and 96 hours.[4][10]
-
Data Analysis: The cumulative mortality data is used to calculate the LC50 at 96 hours.[4]
Acute Immobilisation Test for Daphnia (based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna.[5][6][9][16][18]
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[9][16][18] The number of immobilized daphnids is recorded at 24 and 48 hours.[9][18]
Methodology:
-
Test Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.
-
Dosage: At least five concentrations of the test substance are used, along with a control.[9][16]
-
Observations: Immobilisation (daphnids are unable to swim within 15 seconds after gentle agitation) is observed at 24 and 48 hours.[5][18]
-
Data Analysis: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is calculated.[9][16][18]
Alga, Growth Inhibition Test (based on OECD Guideline 201)
This test determines the effect of a substance on the growth of freshwater microalgae.[30][31][32][33][34]
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours.[30][32][33] The inhibition of growth is measured in relation to a control group.[33]
Methodology:
-
Test Organism: A freshwater green alga such as Pseudokirchneriella subcapitata is commonly used.[30][32]
-
Test Conditions: The test is performed in a nutrient-rich medium under continuous illumination and constant temperature.[33]
-
Dosage: At least five concentrations of the test substance are tested, with three replicates per concentration.[33]
-
Growth Measurement: Algal growth is determined by measuring the cell concentration at least daily for 72 hours.[33]
-
Data Analysis: The growth rate and yield are calculated for each concentration, and the EC50 (the concentration causing a 50% reduction in growth or yield) is determined.[31]
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Contact a licensed professional waste disposal service to dispose of this material.[10]
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals and should consult the full Safety Data Sheet (SDS) for this compound before use.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Genetic Toxicology Studies - Study Design of Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475) - Tox Lab [toxlab.co]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 7. iivs.org [iivs.org]
- 8. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. This compound - ESPI Metals [espimetals.com]
- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 23. utu.fi [utu.fi]
- 24. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. baharteb.com [baharteb.com]
- 26. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 27. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 28. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 29. eurofins.com.au [eurofins.com.au]
- 30. biotecnologiebt.it [biotecnologiebt.it]
- 31. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 32. eurofins.com.au [eurofins.com.au]
- 33. oecd.org [oecd.org]
- 34. testinglab.com [testinglab.com]
A Technical Guide to the Material Safety Data Sheet for Cesium Carbonate
Abstract: This document provides a comprehensive technical overview of the material safety data for Cesium Carbonate (Cs₂CO₃), tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, including physical and chemical properties, hazard classifications, toxicological data, and emergency procedures. All quantitative data is presented in structured tables for clarity. The guide includes detailed diagrams of key safety workflows and logical relationships, and outlines a representative experimental protocol for toxicological assessment to ensure a thorough understanding of the material's safety profile.
Compound Identification and Physicochemical Properties
This compound (CAS No. 534-17-8) is a white, crystalline, hygroscopic solid compound.[1][2] It is widely utilized in organic synthesis as a mild and effective base, owing to its high solubility in polar organic solvents compared to other alkali metal carbonates like potassium or sodium carbonate.[1][2][3][4] Its applications are prominent in N-alkylation reactions, Suzuki, Heck, and Sonogashira coupling reactions, and in enhancing the efficiency of polymer solar cells.[1] Understanding its properties is paramount for safe handling in a laboratory setting.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | Dicaesium carbonate |
| Chemical Formula | Cs₂CO₃ |
| CAS Number | 534-17-8[1][5] |
| EC Number | 208-591-9[1][5] |
| Molecular Weight | 325.82 g/mol [6] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline powder[1][6] |
| Odor | Odorless[3] |
| Density | 4.072 g/cm³[1][4] |
| Melting Point | 610 °C (1,130 °F; 883 K) (decomposes)[1][2] |
| Solubility in Water | 2605 g/L (15 °C)[1] |
| Solubility in Ethanol | 110 g/L[1] |
| Solubility in DMF | 119.6 g/L[1] |
| Flash Point | Non-flammable[1][7] |
| Auto-ignition Temperature | None[7] |
| Stability | Stable under normal conditions, but is hygroscopic and sensitive to moisture.[6][7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with irritation and potential long-term health effects.
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6][8] |
| Serious Eye Damage/Irritation | 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation[5][6][8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5][6][8] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[9][10][11] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Kidney, Adrenal gland, Testes) through prolonged or repeated exposure[9][10][11] |
Caption: GHS pictogram and associated primary hazard statements for this compound.
Toxicological Profile
The primary toxicological concerns with this compound are acute irritation and potential chronic organ damage.[12]
Table 4: Acute Toxicity Data
| Route | Species | Value |
|---|---|---|
| Oral | Rat | LD50: 2,333 mg/kg[7][13] |
| Oral | Mouse | LD50: 2,170 mg/kg[14] |
Representative Experimental Protocol: Acute Oral Toxicity (LD50)
The cited LD50 value is determined through standardized testing protocols. A representative methodology is the OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure (UDP) . This protocol is designed to estimate the LD50 using a minimal number of animals.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, which are often more sensitive) are selected. Animals are caged individually and acclimated for at least 5 days before dosing.
-
Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on available information, often near an estimated LD50.
-
Sequential Dosing (Up-and-Down): A single animal is dosed.
-
If the animal survives, the next animal is given a higher dose (the dose progression factor is typically 1.5-2.0).
-
If the animal dies, the next animal is given a lower dose.
-
-
Observation Period: Animals are observed for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight. All mortalities and signs of toxicity are recorded.
-
Data Analysis: The LD50 is calculated from the results of the sequential doses using a maximum likelihood method. This approach significantly reduces the number of animals required compared to classical LD50 methods.
Safe Handling, Storage, and Emergency Procedures
Proper handling and storage are critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[7][8] Facilities should be equipped with an eyewash station and a safety shower.[12]
-
Eye Protection: Wear approved safety glasses with side shields or chemical safety goggles.[7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat or other protective clothing.[5][7]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.[5]
-
Handling Practices: Avoid generating dust.[5] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6]
References
- 1. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 2. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 5. This compound - ESPI Metals [espimetals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. prochemonline.com [prochemonline.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
The Indispensable Role of Cesium Carbonate in Modern Organic Synthesis: A Detailed Guide
For Immediate Release
[City, State] – [Date] – In the landscape of modern organic synthesis, the strategic selection of a base is paramount to the success of a chemical transformation. Among the plethora of available bases, cesium carbonate (Cs₂CO₃) has emerged as a uniquely effective and versatile reagent, particularly valued for its mildness, high solubility in organic solvents, and its ability to facilitate a wide array of reactions with high yields and selectivities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for leveraging this compound as a key base in organic synthesis.
This compound's efficacy stems from the large ionic radius and low charge density of the cesium cation, which contributes to its high solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile. This enhanced solubility allows for more homogeneous reaction conditions, leading to increased reactivity and reproducibility. Furthermore, the "cesium effect," an observed enhancement in reaction rates and yields, is often attributed to the ability of the large cesium cation to coordinate with substrates and intermediates, thereby promoting the desired chemical transformation.[1]
Key Applications of this compound
This compound has proven to be a superior base in a multitude of critical organic reactions, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: In Suzuki-Miyaura, Heck, and Sonogashira couplings, this compound is frequently the base of choice. It effectively promotes the transmetalation step in Suzuki couplings by forming a more nucleophilic boronate species.[2][3] In Heck reactions, it facilitates the regeneration of the active palladium(0) catalyst.
-
C-N and C-O Bond Formation: this compound is extensively used in N-alkylation and O-alkylation (Williamson ether synthesis) reactions.[4][5][6][7] Its mild basicity is particularly advantageous when working with sensitive functional groups, minimizing side reactions such as elimination.
-
Macrocyclization: The formation of large ring structures, a challenging endeavor in organic synthesis, is often facilitated by this compound. It acts as a template, pre-organizing the linear precursor to favor the intramolecular cyclization over intermolecular polymerization.
-
C-H Functionalization: this compound has been successfully employed as a base in C-H activation reactions, a rapidly evolving field focused on the direct functionalization of otherwise inert C-H bonds.
Quantitative Data Summary
The superiority of this compound over other bases in various reactions is well-documented. The following tables summarize quantitative data from representative studies.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 | [2] |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 85 | [2] |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 2 | 78 | [8] |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 100 | 12 | 92 | [3] |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 88 | [9] |
Table 2: Comparison of Bases in Heck Reaction
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Cs₂CO₃ | DMF | 100 | 6 | 98 | |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 6 | 85 | |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 75 | [10] |
Experimental Protocols
Detailed methodologies for key reactions utilizing this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
This compound (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and this compound (2.0 mmol).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
-
This compound (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and this compound to a Schlenk flask.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.[11]
Protocol 3: Williamson Ether Synthesis (O-Alkylation of Phenols)
Reaction: Synthesis of an aryl ether from a phenol (B47542) and an alkyl halide.
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
Alkyl halide (1.1 mmol, 1.1 equiv)
-
This compound (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add the phenol, this compound, and anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the crude ether by column chromatography if necessary.
Protocol 4: N-Alkylation of Amines
Reaction: Synthesis of a secondary or tertiary amine from a primary or secondary amine and an alkyl halide.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Alkyl halide (1.05 mmol, 1.05 equiv)
-
This compound (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a sealed reaction vial, add the amine, this compound, and anhydrous DMF.
-
Add the alkyl halide to the mixture.
-
Seal the vial and heat the reaction to 60-90 °C with stirring.
-
Monitor the reaction for the disappearance of the starting amine by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of these synthetic transformations, the following diagrams have been generated using Graphviz.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cesium Carbonate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of base is a critical parameter that can significantly influence the outcome of these reactions. Cesium carbonate (Cs₂CO₃) has emerged as a highly effective base in a variety of palladium-catalyzed cross-coupling reactions, often providing superior results compared to other inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
These application notes provide a comprehensive overview of the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. This document includes comparative data, detailed experimental protocols, and visualizations to guide researchers in the effective application of this compound in their synthetic endeavors.
The "Cesium Effect"
The enhanced reactivity observed with this compound is often referred to as the "cesium effect". This phenomenon is attributed to a combination of factors beyond simple basicity:
-
High Solubility: this compound exhibits greater solubility in many organic solvents compared to other alkali metal carbonates, leading to higher effective base concentration in the reaction medium.[1]
-
Large Ionic Radius and Low Charge Density: The large ionic radius of the cesium cation (Cs⁺) results in a lower charge density, making it a "softer" cation. This property can lead to beneficial interactions with the palladium catalyst and other species in the catalytic cycle.
-
Enhanced Basicity: While a carbonate, the nature of the cesium cation can enhance the overall basicity and reactivity in organic media.
-
Direct Catalytic Involvement: Evidence suggests that the cesium cation may not be just a spectator ion but could be directly involved in the catalytic cycle, potentially forming bimetallic intermediates with palladium that facilitate key steps like reductive elimination.[2][3]
Data Presentation: Comparative Performance of this compound
The following tables summarize quantitative data from various studies, highlighting the superior performance of this compound in palladium-catalyzed cross-coupling reactions compared to other bases.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This compound is often the base of choice, particularly for challenging or sterically hindered substrates.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (1.5) | Toluene (B28343) | 100 | 18 | 98 | [4] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | Na₂CO₃ (1.5) | Toluene | 100 | 18 | 65 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 95 | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane | 80 | 12 | 78 | [5] |
| 1-Bromo-4-(tert-butyl)benzene | 2-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane (B91453) | 80 | 16 | 91 | |
| 1-Bromo-4-(tert-butyl)benzene | 2-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 16 | 85 |
Table 2: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. While various bases can be used, this compound has been shown to be effective, particularly in specific applications.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | Cs₂CO₃ (1.2) | DMF | 100 | 6 | 85 | [6] |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (1.2) | DMF | 100 | 6 | 72 | |
| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (1.5) | DMA | 120 | 24 | 92 | |
| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (1.5) | DMA | 120 | 24 | 80 |
Table 3: Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. This compound can be an effective base in copper-free Sonogashira protocols.
| Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Cs₂CO₃ (2) | DMF | 80 | 4 | 94 | |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (2) | DMF | 80 | 4 | 88 | |
| 1-Iodo-4-nitrobenzene | 1-Octyne | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 90 | |
| 1-Iodo-4-nitrobenzene | 1-Octyne | Pd(OAc)₂ (1) | SPhos (2) | K₂CO₃ (1.5) | Dioxane | 100 | 12 | 75 |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound is a widely used base in these reactions, often outperforming other bases, especially with challenging substrates.[7]
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Iodoanisole | 4-Methylaniline | Pd(OAc)₂ (6) | SPhos (12) | Cs₂CO₃ (1.5) | DMF | 105 | - | ~80 | [7] |
| 4-Iodoanisole | 4-Methylaniline | Pd(OAc)₂ (6) | SPhos (12) | K₂CO₃ (1.5) | DMF | 105 | - | ~20 | [7] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 20 | 95 | [8] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 20 | 88 | [8] |
Table 5: Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation of aryl halides provides a valuable route to aryl nitriles. While potassium ferrocyanide (K₄[Fe(CN)₆]) is a common non-toxic cyanide source, the choice of base is crucial. Although direct comparisons are less common in the literature, this compound can be an effective base in these transformations.
| Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Chlorotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (0.2) | t-BuOH/H₂O | 120 | 24 | 88 | |
| 4-Chlorotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (0.2) | t-BuOH/H₂O | 120 | 24 | 75 | [9] |
| 1-Bromo-4-methoxybenzene | Zn(CN)₂ | Pd/C (2) | dppf (4) | Cs₂CO₃ (0.1) | DMAC | 110 | 12 | 95 | |
| 1-Bromo-4-methoxybenzene | Zn(CN)₂ | Pd/C (2) | dppf (4) | Zn(OCHO)₂ (0.1) | DMAC | 110 | 12 | 92 |
Experimental Protocols
The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions using this compound as the base.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Reaction: 4-Methoxy-1,1'-biphenyl
Materials:
-
1-Bromo-4-methoxybenzene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
This compound (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Add this compound (652 mg, 2.0 mmol).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to afford 4-methoxy-1,1'-biphenyl.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
Reaction: N-(4-methoxyphenyl)aniline
Materials:
-
1-Bromo-4-methoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
This compound (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and this compound (456 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and add anhydrous toluene (5 mL) and aniline (110 µL, 1.2 mmol) via syringe under a positive pressure of argon.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)aniline.
Visualizations
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the crucial role of the base, such as this compound.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the general laboratory workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Decision Tree for Base Selection in Palladium-Catalyzed Cross-Coupling
This logical diagram provides a simplified decision-making process for selecting a base in palladium-catalyzed cross-coupling reactions, with an emphasis on when to consider this compound.
References
- 1. quora.com [quora.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Controlling and exploiting the caesium effect in palladium catalysed coupling reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. This compound (Cs2CO3) in heck reaction / Nurul Juliana Muhamad - UiTM Institutional Repository [ir.uitm.edu.my]
- 7. compunetics.net [compunetics.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cesium Carbonate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cesium carbonate (Cs₂CO₃) as a base in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the development of complex drug candidates.[1][2][3] this compound often offers distinct advantages over other inorganic bases, leading to higher yields and greater selectivity in many cases.[1][4]
The Role and Advantages of this compound
This compound is a strong, non-nucleophilic base that plays a crucial role in the Suzuki-Miyaura catalytic cycle.[1] Its primary function is to activate the organoboron species, typically a boronic acid, to facilitate the transmetalation step with the palladium catalyst.[5] The base enhances the nucleophilicity of the boronic acid, which is essential for an efficient reaction.[5]
Key advantages of using this compound include:
-
Enhanced Reactivity: Cesium bases are often more reactive than their sodium or potassium counterparts, which can lead to higher reaction rates and yields.[4][5]
-
Increased Solubility: this compound exhibits higher solubility in many organic solvents compared to other common bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[5] This can lead to more homogeneous reaction mixtures and improved reaction kinetics.
-
Lower Hygroscopicity: Compared to bases like K₂CO₃, this compound is less hygroscopic, making it easier to handle and store under anhydrous conditions.[5]
Core Reaction Scheme
The fundamental transformation in a Suzuki-Miyaura coupling involves the reaction of an organohalide (or triflate) with an organoboron compound in the presence of a palladium catalyst and a base.
General Reaction:
-
R¹: Aryl, vinyl, or alkyl group
-
X: Halide (I, Br, Cl) or triflate (OTf)
-
R²: Aryl, vinyl, or alkyl group
-
B(OR)₂: Boronic acid or boronic ester
-
Pd catalyst: A palladium(0) source, often with a phosphine (B1218219) ligand
-
Base: this compound (Cs₂CO₃)
Experimental Protocols
Below are detailed protocols for Suzuki-Miyaura coupling reactions utilizing this compound, adapted from established methodologies.
Protocol 1: General Procedure for the Coupling of an Aryl Halide with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a variety of aryl halides with arylboronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
This compound (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (B91453) (5 mL)
-
Degassed water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, Palladium(II) acetate, SPhos, and this compound.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.[6]
Protocol 2: Coupling of 7-Bromo-1-tetralone with an Arylboronic Acid Pinacol (B44631) Ester
This protocol is specifically for the synthesis of 7-aryl-1-tetralone derivatives, which are valuable intermediates in therapeutic development.[7]
Materials:
-
7-Bromo-1-tetralone (1.0 eq)
-
Arylboronic acid pinacol ester (2.0 eq)
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) (5 mol%)
-
This compound (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-Dioxane (to achieve a 0.25 M concentration with respect to 7-Bromo-1-tetralone)
-
Inert gas (Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-1-tetralone, the arylboronic acid pinacol ester, Pd[P(tBu)₃]₂, and this compound.[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.[7]
-
Solvent Addition: Under a positive pressure of Argon, add anhydrous 1,4-dioxane.[7]
-
Reaction: Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 12–16 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.[7]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[7]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings utilizing this compound.
Table 1: General Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Reference |
| Aryl Halide | Aryl Bromide/Chloride | [6] |
| Boronic Acid | Arylboronic Acid | [6] |
| Catalyst | Pd(OAc)₂ / SPhos | [6] |
| Base | Cs₂CO₃ | [6] |
| Solvent | 1,4-Dioxane / H₂O | [6] |
| Temperature | 100 °C | [6] |
| Time | 18 hours | [6] |
| Yield | Varies with substrates |
Table 2: Synthesis of 7-Aryl-1-tetralone Derivatives
| Parameter | Condition | Reference |
| Aryl Halide | 7-Bromo-1-tetralone | [7] |
| Boronic Ester | Arylboronic acid pinacol ester | [7] |
| Catalyst | Pd[P(tBu)₃]₂ | [7] |
| Base | Cs₂CO₃ | [7] |
| Solvent | 1,4-Dioxane | [7] |
| Temperature | 90 °C | [7] |
| Time | 12-16 hours | [7] |
| Yield | Varies with substrates |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
This diagram outlines the typical step-by-step workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols: Cesium Carbonate in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. The choice of base is a critical parameter in this reaction, as it is required for the regeneration of the active Pd(0) catalyst in the final step of the catalytic cycle. While a variety of organic and inorganic bases have been employed, Cesium carbonate (Cs₂CO₃) has emerged as a base of particular interest. Its utility stems from its unique properties, including high solubility in polar aprotic solvents and the influence of the large, soft cesium cation, often referred to as the "cesium effect". These characteristics can lead to enhanced reaction rates, improved yields, and in some cases, altered selectivity compared to more common bases like potassium or sodium carbonate.
This document provides a comprehensive overview of the application of this compound in Heck coupling reactions, including its role in the catalytic cycle, a compilation of quantitative data from various studies, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Role of this compound in the Heck Reaction
In the Heck catalytic cycle, the base is responsible for neutralizing the hydrogen halide (HX) that is eliminated during the regeneration of the Pd(0) catalyst. The general catalytic cycle is illustrated below. This compound, being a moderately strong inorganic base, effectively facilitates this step.
The "cesium effect" is a term used to describe the often-beneficial influence of cesium salts in organic reactions. In the context of the Heck reaction, this can be attributed to several factors:
-
Increased Solubility : this compound exhibits greater solubility in common organic solvents like DMF and DMSO compared to other alkali metal carbonates. This can lead to a higher concentration of the carbonate anion in the reaction mixture, potentially accelerating the deprotonation step. However, this increased basicity can sometimes be detrimental, depending on the specific substrates and reaction conditions[1].
-
Cation-Assisted Mechanism : The large and polarizable cesium cation (Cs⁺) can interact with intermediates in the catalytic cycle. It has been suggested that the soft-soft interaction between the cesium cation and the halide anion can stabilize the transition state of the reductive elimination step, providing a less energetic pathway and accelerating the reaction[1].
-
Influence on Selectivity : In certain reactions, the choice of the cation can dramatically influence the reaction pathway. For instance, in some cross-coupling reactions, this compound has been shown to favor one constitutional isomer over another, a selectivity not observed with other bases[2].
Quantitative Data Presentation
The following table summarizes the performance of this compound in various Heck coupling reactions, often in comparison to other bases.
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodotoluene | CF₃CH=CH₂ | Pd(OAc)₂ | Cs₂CO₃ | DMA | 100 | 8 | 59 | [1] |
| 2-Iodotoluene | CF₃CH=CH₂ | Pd(OAc)₂ | K₂CO₃ | DMA | 100 | 8 | 5 | [1] |
| 2-Iodotoluene | CF₃CH=CH₂ | Pd(OAc)₂ | Na₂CO₃ | DMA | 100 | 8 | 4 | [1] |
| 4-Bromoanisole | Styrene (B11656) | Pd(OAc)₂ / HUGPHOS-2 | Cs₂CO₃ | DMF | 110 | 1 | 46.5 | |
| 4-Iodoanisole | 4-Methylaniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF | 105 | - | (4x > K₂CO₃) | [3] |
| Aryl Iodide | Acrylate | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 120 | - | 84 | |
| 5-Iodo-3,4-dimethoxybenzyl-pyrimidine | Acrylate Derivative | Frech Catalyst | Cs₂CO₃ | DMF | 140-150 | 18 | (Evaluated) | [4] |
| 1,2,3-Triazine (B1214393) 1-oxide | β-Ketoester | (Base Promoted) | Cs₂CO₃ | Chloroform | 60 | 1-2 | High (Pyridone) | [2] |
| 1,2,3-Triazine 1-oxide | β-Ketoester | (Base Promoted) | K₂CO₃ / Na₂CO₃ | Chloroform | RT | Longer | (Pyridine) | [2] |
| Aryl Bromide | Styrene | Pd(OAc)₂ | Cs₂CO₃ | DMAc | - | - | 13 | [1] |
| Aryl Bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMAc | - | - | 92 | [1] |
Note: The table highlights the variability in the effectiveness of this compound, which is highly dependent on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Ligand-Free Heck Coupling for the Synthesis of (E)-4-Styrylbenzaldehyde
This protocol describes a ligand-free Heck reaction using this compound as the base.
Materials:
-
Styrene
-
This compound (Cs₂CO₃)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (2.0 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and Palladium(II) acetate (0.01 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF via syringe.
-
Add styrene (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford (E)-4-styrylbenzaldehyde.
Protocol 2: this compound-Promoted Oxadiaza Excision Cross-Coupling to form Pyridones[2]
This protocol demonstrates the unique ability of this compound to direct the chemoselectivity of a reaction.
Materials:
-
1,2,3-Triazine 1-oxide derivative (1.0 equivalent)
-
β-Ketoester derivative (1.5 equivalents)
-
This compound (Cs₂CO₃) (2.0 equivalents)
-
Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask, dissolve the 1,2,3-triazine 1-oxide and the β-ketoester in chloroform.
-
Add this compound to the solution.
-
Heat the reaction mixture to 60 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with chloroform.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the corresponding pyridone.[2]
Mandatory Visualizations
Heck Coupling Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
General Experimental Workflow for a Heck Coupling Reaction
Caption: A typical experimental workflow for a Heck coupling reaction.
Logical Relationship of the "Cesium Effect"
Caption: Factors contributing to the "Cesium Effect" in Heck reactions.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. compunetics.net [compunetics.net]
- 4. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Carbonate as a Base in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] While traditionally reliant on a palladium catalyst, a copper(I) co-catalyst, and an amine base, contemporary modifications often seek to improve the reaction's efficiency, substrate scope, and environmental footprint. One such modification is the use of alternative bases, with cesium carbonate (Cs₂CO₃) emerging as a highly effective option, particularly in copper-free protocols.[3]
This compound is a mild, inorganic base that offers several advantages in Sonogashira couplings. Its use can lead to higher yields and cleaner reactions, especially with challenging substrates like deactivated aryl bromides and chlorides.[4] Furthermore, its application in copper-free systems mitigates the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts.[3] These application notes provide a comprehensive overview of the use of this compound as a base in Sonogashira coupling reactions, including detailed protocols and comparative data.
Advantages of this compound in Sonogashira Coupling
-
Enhanced Reactivity: this compound has been shown to promote higher yields compared to other inorganic and some amine bases in specific Sonogashira couplings.[5]
-
Mild Reaction Conditions: Its use can facilitate reactions at room temperature, preserving sensitive functional groups.[1]
-
Suitability for Copper-Free Systems: this compound is a preferred base in many copper-free Sonogashira protocols, which are advantageous for simplifying purification and avoiding copper-mediated side reactions.[6]
-
Broad Substrate Scope: It has been successfully employed in the coupling of a wide range of aryl and heteroaryl halides with various terminal alkynes.
Data Presentation
The following tables summarize quantitative data from representative Sonogashira coupling reactions utilizing this compound as the base.
Table 1: Copper-Free Sonogashira Coupling of Aryl Halides with Phenylacetylene (B144264)
| Entry | Aryl Halide | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / XPhos | Cs₂CO₃ (2) | 1,4-Dioxane (B91453) | 100 | 12 | 95 | [4] |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ / Amphos | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 88 | [4] |
| 3 | 1-Iodo-4-nitrobenzene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ (1) | 2-MeTHF | RT | 48 | 92 | [1] |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ (1) | 2-MeTHF | RT | 48 | 89 | [1] |
| 5 | 1-Iodobenzene | Pd NPs/wood | Cs₂CO₃ | DMF | 25 | - | 90-99 | [7] |
Table 2: Comparison of Bases in the Sonogashira Coupling of 4-Iodotoluene (B166478) and Phenylacetylene
| Entry | Base | Yield (%) |
| 1 | Cs₂CO₃ | 92 |
| 2 | K₂CO₃ | 97 |
| 3 | Na₂CO₃ | 26 |
| 4 | NEt₃ | 85 |
| 5 | DIPEA | 75 |
Reaction conditions: 4-iodotoluene (1 equiv), phenylacetylene (1.5 equiv), Pd catalyst, CuI, PPh₃ in toluene (B28343) at 80 °C for 24 h.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with an Arylacetylene at Room Temperature
This protocol is adapted from a procedure for the multifold Sonogashira coupling of aryl halides.[1]
Materials:
-
Aryl bromide (e.g., 1-bromo-3,5-dimethylbenzene) (0.5 mmol, 1 equiv)
-
Arylacetylene (e.g., phenylacetylene) (1.5 mmol, 3 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.5 mol %)
-
cataCXium A (1 mol %)
-
This compound (Cs₂CO₃) (0.5 mmol, 1 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)
-
Argon or Nitrogen gas
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (0.5 mmol), Pd(CH₃CN)₂Cl₂ (0.5 mol %), and cataCXium A (1 mol %).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 2-MeTHF (5 mL) via syringe.
-
Add the arylacetylene (1.5 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Chloride with a Terminal Alkyne at Elevated Temperature
This protocol is based on conditions developed for the coupling of electron-rich aryl chlorides.[4]
Materials:
-
Aryl chloride (e.g., 4-chloroanisole) (1 mmol, 1 equiv)
-
Terminal alkyne (e.g., 1-hexyne) (1.2 mmol, 1.2 equiv)
-
Palladium acetate (Pd(OAc)₂) (2 mol %)
-
Amphos (4 mol %)
-
This compound (Cs₂CO₃) (2 mmol, 2 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (1 mmol), palladium acetate (2 mol %), Amphos (4 mol %), and this compound (2 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction for 24 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Copper-Free Sonogashira Catalytic Cycle.
Caption: General Experimental Workflow.
Caption: Base Selection Logic for Sonogashira.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. books.rsc.org [books.rsc.org]
- 5. ijnc.ir [ijnc.ir]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cesium Carbonate for N-Alkylation of Amines, Amides, and Heterocycles
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and functional materials. The reaction involves the formation of a carbon-nitrogen bond by substituting a hydrogen atom on a nitrogen-containing compound with an alkyl group. The choice of base is critical for the success of N-alkylation reactions, influencing reaction rates, yields, and selectivity. Cesium carbonate (Cs₂CO₃) has emerged as a highly effective and versatile mild inorganic base for these transformations.[1][2] Its unique properties, including high solubility in organic solvents and moderate basicity, allow for efficient N-alkylation of a wide range of substrates, including amines, amides, and N-heterocycles, often under milder conditions than those required by stronger bases like sodium hydride or lithium diisopropylamide.[3]
Advantages of this compound
This compound offers several distinct advantages over other common bases in N-alkylation reactions:
-
High Solubility: Unlike sodium and potassium carbonates, this compound exhibits significant solubility in polar aprotic solvents such as DMF, DMPU, and acetonitrile.[4] This higher solubility facilitates a more homogeneous reaction environment, often leading to faster reaction rates and higher yields.[4]
-
Mild Reaction Conditions: As a moderately strong base, Cs₂CO₃ can effectively deprotonate a wide range of N-H bonds without the need for harsh conditions or cryogenic temperatures.[5] This makes it compatible with substrates bearing base-labile functional groups.[4][5]
-
High Chemoselectivity: A key feature of Cs₂CO₃ is its ability to promote selective mono-N-alkylation of primary amines, effectively suppressing the undesired formation of dialkylated products.[6][7][8] This "cesium effect" is attributed to the large size of the cesium cation and its interaction with the nitrogen substrate.[1][7]
-
Broad Substrate Scope: It has been successfully employed in the N-alkylation of primary and secondary amines, amides, sulfonamides, imides, and a diverse array of nitrogen-containing heterocycles like indoles and pyrroles.[3][4][6][9]
Caption: Logical relationship of this compound's advantages.
Applications & Data
N-Alkylation of Amines
This compound is particularly effective for the direct mono-N-alkylation of primary amines.[6] Its use in anhydrous DMF promotes high chemoselectivity, minimizing the formation of tertiary amines which is a common side reaction with other bases.[6][7] This method is applicable to a wide range of primary benzylamines and anilines with various alkyl halides.[6]
Table 1: this compound Promoted N-Alkylation of Primary Amines
| Amine Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Methoxybenzylamine | n-Butyl bromide | DMF | 60 | 3 | 98 | [6] |
| Benzylamine | n-Octyl bromide | DMF | 60 | 3 | 95 | [6] |
| Aniline | Benzyl bromide | DMF | 60 | 5 | 92 | [6] |
| p-Toluidine | n-Butyl bromide | DMF | 90 | 12 | 87 | [6] |
| Phenethylamine | n-Butyl bromide | DMF | RT | - | Low Conversion |[7] |
Note: The study in reference[7] found CsOH to be more effective than Cs₂CO₃ for aliphatic amines, which gave low conversions.
N-Alkylation of Amides and Related Compounds
The mild nature of this compound makes it an ideal base for the N-alkylation of amides, including cyclic imides and sulfonamides, which may contain sensitive functional groups.[4][9] Efficient reactions have been reported at low to moderate temperatures, with microwave irradiation being used to accelerate the process significantly.[4][5]
Table 2: this compound Promoted N-Alkylation of Amides and Imides
| Substrate | Alkylating Agent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phthalimide | Benzyl bromide | DMF | 70°C, 10 min (MW) | 98 | [5] |
| Phthalimide | Ethyl bromoacetate | DMF | 20°C, 5 min (MW) | 99 | [5] |
| Isatin | Benzyl bromide | DMF | 70°C, 10 min (MW) | 99 | [5] |
| Succinimide | n-Butyl iodide | DMF | 70°C, 10 min (MW) | 97 |[5] |
N-Alkylation of Heterocycles
This compound is widely used for the N-alkylation of nitrogen-containing heterocycles, most notably indoles.[3][10] It serves as a suitable alternative to stronger bases like NaH, particularly when the substrate is sensitive.[3] The reaction is typically performed in polar aprotic solvents like DMPU or DMF.
Table 3: this compound Promoted N-Alkylation of Indoles
| Heterocycle | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indole (B1671886) | Benzyl bromide | DMPU | 80 | 4 | 91 | [3] |
| 5-Chloroindole (B142107) | Propyl bromide | DMPU | 80 | 4 | 85 | [3] |
| 7-Methoxyindole | Styrene (B11656) oxide | DMPU | 80 | 4 | 88 | [3] |
| 5-Chloroindole | Styrene oxide | DMPU | 80 | 4 | 81 | [3] |
| Indole | Benzyl bromide | Acetonitrile | Reflux | - | - |[10] |
Reaction Mechanism and Experimental Workflow
The N-alkylation reaction proceeds via a two-step mechanism. First, this compound deprotonates the nitrogen atom of the amine, amide, or heterocycle to form a nitrogen anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction to form the N-alkylated product.
Caption: General mechanism for Cs₂CO₃ promoted N-alkylation.
A typical experimental workflow for this reaction is straightforward and involves standard laboratory techniques.
Caption: General experimental workflow for N-alkylation.
Experimental Protocols
Protocol 1: N-Alkylation of 5-Chloroindole with Styrene Oxide[3]
This protocol details the reaction between a substituted indole and an epoxide using this compound as the base.
Materials:
-
5-Chloroindole (250 mg, 1.65 mmol)
-
Styrene oxide (257 mg, 2.14 mmol)
-
This compound (1.1 g, 3.3 mmol)
-
N,N'-Dimethylpropyleneurea (DMPU), 4 mL
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A suspension of 5-chloroindole (250 mg, 1.65 mmol), styrene oxide (257 mg, 2.14 mmol), and this compound (1.1 g, 3.3 mmol) in 4 mL of DMPU is prepared in a suitable reaction vessel.
-
The mixture is heated with stirring at 80°C for 4 hours.
-
After the reaction is complete, the mixture is allowed to cool to ambient temperature.
-
The cooled mixture is diluted with Et₂O and filtered to remove inorganic solids.
-
The filtrate is washed sequentially with H₂O (three times) and brine.
-
The organic layer is dried over MgSO₄, filtered, and the filtrate is concentrated in vacuo to yield the crude product, 2-(5-Chloroindol-1-yl)-1-phenylethanol.
-
If necessary, the crude product can be further purified by silica (B1680970) gel chromatography.
Protocol 2: Selective Mono-N-Alkylation of p-Methoxybenzylamine[6]
This protocol describes a highly chemoselective method for synthesizing a secondary amine from a primary amine.
Materials:
-
p-Methoxybenzylamine (2.0 equiv.)
-
1-Bromobutane (B133212) (1.0 equiv.)
-
This compound (1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of p-methoxybenzylamine (2.0 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).
-
Add 1-bromobutane (1.0 equivalent) to the suspension.
-
Stir the reaction mixture at 60°C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure N-butyl-p-methoxybenzylamine. This procedure reportedly yields the desired secondary amine with only trace amounts (<3-4%) of the dialkylated product.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient this compound Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
O-Alkylation of Phenols and Alcohols Using Cesium Carbonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the O-alkylation of phenols and alcohols utilizing cesium carbonate (Cs₂CO₃). This methodology offers a mild, efficient, and often high-yielding route to synthesize ethers, which are crucial intermediates and final products in medicinal chemistry and materials science.
Introduction
O-alkylation, a fundamental transformation in organic synthesis, is pivotal for the construction of ether linkages. The Williamson ether synthesis, a classical method for this purpose, is significantly enhanced by the use of this compound as the base. The "cesium effect," attributed to the large ionic radius of the cesium cation and its ability to form a more dissociated, "naked" and therefore more nucleophilic phenoxide or alkoxide in organic solvents, often leads to superior results compared to other alkali metal carbonates.[1][2] This protocol is particularly advantageous for substrates sensitive to harsh reaction conditions, offering high chemoselectivity and minimizing side reactions.[3][4]
Advantages of Using this compound
-
High Yields: O-alkylation reactions mediated by this compound frequently proceed in excellent yields, often exceeding 90%.[5]
-
Mild Reaction Conditions: The reactions can typically be carried out at room temperature or with gentle heating, preserving sensitive functional groups within the molecules.[3]
-
Enhanced Reactivity: The high solubility of cesium salts in common organic solvents like DMF and acetonitrile (B52724) leads to a more reactive nucleophile, accelerating the reaction rate.[1]
-
Chemoselectivity: this compound often provides excellent selectivity for O-alkylation over competing N-alkylation in molecules containing both hydroxyl and amino functionalities.[6]
Reaction Mechanism and Workflow
The O-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The this compound deprotonates the phenol (B47542) or alcohol to form a cesium phenoxide or alkoxide. This highly nucleophilic species then attacks the alkylating agent, typically an alkyl halide, to form the ether product and a cesium halide salt.
Caption: General mechanism of this compound mediated O-alkylation.
A typical experimental workflow for this reaction is straightforward and involves simple setup and workup procedures.
Caption: A generalized experimental workflow for O-alkylation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the O-alkylation of various phenols and alcohols with different alkylating agents using this compound.
Table 1: O-Alkylation of Substituted Phenols
| Entry | Phenol | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | 1-Bromobutane | DMF | RT | 8 | 95 | [5] |
| 2 | 2-Naphthol | 1-Bromobutane | DMF | RT | 8 | 96 | [5] |
| 3 | 3,5-Di(tert-butyl)phenol | 1-Bromobutane | DMF | RT | 8 | 92 | [5] |
| 4 | Phenol | Benzyl Bromide | DMF | RT | 8 | 94 | [5] |
| 5 | 4-Methoxyphenol | Propargyl Bromide | DMF | RT | 8 | 88 | [6][7] |
| 6 | 4-Chlorophenol | Propargyl Bromide | DMF | RT | 8 | 85 | [6][7] |
| 7 | Phenol | Bromoethane | DMF | RT | - | 90 | [5] |
Table 2: Comparison of Bases for O-Alkylation of 4,6-diphenylpyrimidin-2(1H)-one with Propargyl Bromide
| Entry | Base | Solvent | Temp. (°C) | Time (h) | O-Alkylated Yield (%) | N-Alkylated Yield (%) | Reference |
| 1 | Cs₂CO₃ | DMF | RT | 8 | 89 | - | [6][7] |
| 2 | K₂CO₃ | DMF | RT | 8 | 58 | 42 | [7] |
| 3 | Na₂CO₃ | DMF | RT | 24 | Mixture | Mixture | [6] |
| 4 | NaH | DMF | RT | 48 | 2 | - | [6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Phenols
This protocol is a general guideline and can be adapted for various phenols and alkyl halides.
Materials:
-
Substituted Phenol (1.0 mmol)
-
This compound (Cs₂CO₃) (1.5 - 2.0 mmol)
-
Alkyl Halide (1.1 - 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol) and this compound (1.5-2.0 mmol).
-
Add anhydrous DMF (5-10 mL) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the cesium phenoxide.
-
Add the alkyl halide (1.1-1.5 mmol) to the reaction mixture dropwise.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.
-
Upon completion of the reaction, pour the mixture into deionized water (20-30 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ether.
Protocol 2: Selective O-Alkylation of 4,6-diphenylpyrimidin-2(1H)-one
This protocol demonstrates the high selectivity of this compound for O-alkylation.[6][7]
Materials:
-
4,6-diphenylpyrimidin-2(1H)-one (1.0 mmol)
-
This compound (Cs₂CO₃) (2.0 mmol)
-
Propargyl Bromide (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 4,6-diphenylpyrimidin-2(1H)-one (1.0 mmol) in anhydrous DMF (5 mL).
-
Add this compound (2.0 mmol) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add propargyl bromide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, follow the workup and purification steps outlined in Protocol 1 to isolate the O-alkylated product.
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, extending the reaction time, or using a slight excess of the alkylating agent. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkylating agent and deactivate the base.
-
Side Products: The formation of N-alkylated products can occur if the substrate contains an amine functionality. Using this compound often minimizes this, but reaction conditions may need further optimization. For sterically hindered substrates, longer reaction times or higher temperatures might be necessary.
-
Difficult Purification: If the product is difficult to separate from the starting material, ensure the reaction has gone to completion. Adjusting the polarity of the eluent system during column chromatography can also improve separation.
Conclusion
The use of this compound for the O-alkylation of phenols and alcohols is a robust and versatile method that offers significant advantages in terms of yield, mildness of conditions, and selectivity. The provided protocols and data serve as a valuable resource for researchers in the synthesis of a wide array of ether compounds critical for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00773A [pubs.rsc.org]
- 7. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Carbonate in C-H Bond Functionalization and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium carbonate (Cs₂CO₃) has emerged as a highly effective and versatile base in the field of organic synthesis, particularly in the rapidly evolving area of C-H bond functionalization and activation.[1][2][3] Its unique properties, including high solubility in organic solvents, large ionic radius, and the "cesium effect," contribute to its superior performance in a wide range of transformations compared to other inorganic bases.[1][4][5] These reactions are pivotal in modern drug discovery and development, offering more atom-economical and efficient routes to complex molecular architectures.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key C-H functionalization reactions.
The "Cesium Effect" in C-H Activation
The enhanced reactivity observed with cesium bases, particularly Cs₂CO₃, is often referred to as the "cesium effect." While not fully understood, it is attributed to a combination of factors:
-
Enhanced Solubility: this compound exhibits greater solubility in common organic solvents compared to other alkali metal carbonates, leading to higher effective base concentration in the reaction medium.[1][6]
-
Increased Basicity: The large ionic radius of the Cs⁺ ion leads to a "softer" cation, resulting in a more dissociated and thus more reactive carbonate anion in solution.[4]
-
Cation Involvement: There is growing evidence suggesting that the cesium cation is not merely a spectator ion. It may play a direct role in the catalytic cycle by stabilizing key intermediates or transition states, potentially through coordination with the catalyst or substrates.[4] This can lead to lower activation energy barriers for rate-determining steps.[4]
Applications of this compound in C-H Functionalization
This compound is instrumental in a variety of palladium-catalyzed and other transition-metal-catalyzed C-H functionalization reactions, including:
-
Direct Arylation: The formation of C(sp²)–C(sp²) bonds by coupling an aromatic C-H bond with an aryl halide.
-
Alkylation and Alkenylation: The formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds with alkyl and vinyl partners, respectively.
-
Cross-Coupling Reactions: Including Suzuki-Miyaura, Heck, and Sonogashira couplings where C-H activation is a key step.[1][2][6]
Data Presentation: Reaction Optimization and Substrate Scope
The following tables summarize quantitative data from various studies, highlighting the efficacy of this compound in different C-H functionalization reactions.
Table 1: Optimization of Base in Palladium-Catalyzed C-H Arylation
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 95 | [7] |
| 2 | K₂CO₃ (2.0) | Dioxane | 100 | 12 | 65 | [7] |
| 3 | Na₂CO₃ (2.0) | Dioxane | 100 | 12 | 40 | [7] |
| 4 | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 88 | [2] |
| 5 | CsF (2.0) | Dioxane | 100 | 12 | 75 | [8] |
Table 2: Substrate Scope for Direct Arylation of Heterocycles with Aryl Bromides using this compound
| Entry | Heterocycle | Aryl Bromide | Catalyst System | Base (equiv.) | Solvent | Yield (%) | Reference |
| 1 | Benzoxazole (B165842) | 4-Bromotoluene (B49008) | Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | Dioxane | 88 | [9] |
| 2 | Thiazole | 4-Bromoanisole | Pd(OAc)₂/XPhos | Cs₂CO₃ (2.0) | Dioxane | 92 | [9] |
| 3 | Imidazole | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/RuPhos | Cs₂CO₃ (2.0) | Dioxane | 85 | [10] |
| 4 | Pyrrole | 2-Bromopyridine | Pd(OAc)₂/DavePhos | Cs₂CO₃ (2.0) | Toluene | 78 | [11] |
| 5 | Indole | 3-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ (2.0) | DMF | 91 | [11] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Benzoxazole with 4-Bromotoluene
This protocol describes a typical procedure for the direct arylation of an electron-deficient heterocycle.
Materials:
-
Benzoxazole
-
4-Bromotoluene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
This compound (Cs₂CO₃), anhydrous
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add benzoxazole (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(p-tolyl)benzoxazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Heterocyclic C-H Bond
This protocol outlines a general procedure for a Suzuki-Miyaura coupling involving C-H activation, where this compound is often the base of choice.[1][12]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
This compound (Cs₂CO₃), anhydrous (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/water, DMF)
Procedure:
-
In a round-bottom flask or pressure vessel, combine the aryl/heteroaryl halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and this compound (2.0-3.0 equiv).
-
Add the palladium catalyst under an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow
References
- 1. quora.com [quora.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. This compound (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date) | Bentham Science [benthamscience.com]
- 4. Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Cesium Carbonate Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium carbonate (Cs₂CO₃) has emerged as a versatile and highly effective base in modern organic synthesis, particularly in the construction of cyclic molecules.[1][2][3][4] Its high solubility in polar organic solvents, coupled with its strong, non-nucleophilic nature, makes it an indispensable reagent for a variety of intramolecular and intermolecular cyclization reactions.[1][5] This document provides detailed application notes and experimental protocols for key this compound mediated cyclization reactions, offering a valuable resource for researchers in academia and the pharmaceutical industry. The use of this compound often leads to higher yields and greater selectivity compared to other common bases.[1]
Key Applications
This compound facilitates a broad spectrum of cyclization reactions, leading to the synthesis of diverse heterocyclic scaffolds that are prevalent in pharmaceuticals and biologically active compounds.[2][6] Key applications include:
-
Synthesis of Benzo[b]furans: An efficient, transition-metal-free approach for the synthesis of 2-substituted benzo[b]furans through the intramolecular cyclization of 2-ynylphenols.[7]
-
Formation of Polyhydroquinolines: A one-pot, four-component reaction for the synthesis of polyhydroquinoline derivatives, which are known for their wide range of pharmacological activities.[6]
-
Synthesis of Isoquinolinones and Pyridones: A microwave-assisted, three-component reaction leading to functionalized 8-hydroxyisoquinoline-1(2H)-ones and 2-pyridones.[8][9][10]
-
Cascade Cyclizations: this compound can mediate cascade reactions, such as the synthesis of fused benzo[b]naphthooxepinone derivatives, through a sequence of cyclization, condensation, and dehydration steps.[11]
Data Presentation: Quantitative Summary of Key Reactions
The following tables summarize the quantitative data for representative this compound mediated cyclization reactions, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of 2-Substituted Benzo[b]furans via Intramolecular Cyclization of 2-Ynylphenols[7]
| Entry | Substrate (2-Ynylphenol) | Product (2-Substituted Benzo[b]furan) | Cs₂CO₃ (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenylethynyl)phenol | 2-Phenylbenzo[b]furan | 10 | CH₃CN | 60 | 12 | 95 |
| 2 | 2-(p-Tolylethynyl)phenol | 2-(p-Tolyl)benzo[b]furan | 10 | CH₃CN | 60 | 12 | 96 |
| 3 | 2-(4-Methoxyphenylethynyl)phenol | 2-(4-Methoxyphenyl)benzo[b]furan | 10 | CH₃CN | 60 | 12 | 98 |
| 4 | 2-(4-Chlorophenylethynyl)phenol | 2-(4-Chlorophenyl)benzo[b]furan | 10 | CH₃CN | 60 | 12 | 92 |
| 5 | 2-(Cyclohexylethynyl)phenol | 2-Cyclohexylbenzo[b]furan | 10 | CH₃CN | 60 | 12 | 85 |
Table 2: Synthesis of Polyhydroquinoline Derivatives via Four-Component Reaction[6]
| Entry | Aryl Aldehyde | Product | Cs₂CO₃ (mol%) | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Ethyl 4-(4-nitrophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 5 | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 5 | 40 | 92 |
| 3 | 4-Methylbenzaldehyde | Ethyl 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-4-(p-tolyl)quinoline-3-carboxylate | 5 | 45 | 90 |
| 4 | Benzaldehyde | Ethyl 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-4-phenylquinoline-3-carboxylate | 5 | 50 | 88 |
Table 3: Synthesis of 8-Hydroxyisoquinoline-1(2H)-ones via Three-Component Reaction[9]
| Entry | Amine | Internal Alkyne Ester | Cs₂CO₃ (mol%) | Temp (°C) | Yield (%) |
| 1 | Aniline | Diethyl acetylenedicarboxylate | 50 | 150 | 85 |
| 2 | 4-Methylaniline | Diethyl acetylenedicarboxylate | 50 | 150 | 82 |
| 3 | 4-Methoxyaniline | Diethyl acetylenedicarboxylate | 50 | 150 | 88 |
| 4 | 4-Chloroaniline | Diethyl acetylenedicarboxylate | 50 | 150 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzo[b]furans[7]
-
To a reaction tube, add the 2-ynylphenol (0.3 mmol), this compound (10 mol%, 9.8 mg), and acetonitrile (B52724) (3 mL).
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford the desired 2-substituted benzo[b]furan.
Protocol 2: General Procedure for the Synthesis of Polyhydroquinoline Derivatives[6]
-
In a round-bottom flask, mix the aryl aldehyde (2 mmol), dimedone (2 mmol), ethyl acetoacetate (B1235776) (2.5 mmol), and ammonium (B1175870) acetate (3 mmol).
-
Add this compound (5 mol%, 32.6 mg) and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.
-
Irradiate the mixture with visible light at room temperature and stir for the specified time (see Table 2).
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure polyhydroquinoline derivative.
Protocol 3: General Procedure for the Synthesis of 8-Hydroxyisoquinoline-1(2H)-ones[9][10]
-
In a microwave reaction vial, combine dialkyl 2-(alkoxymethylene)malonate (1.0 mmol), the amine (1.0 mmol), the internal alkyne ester (2.2 mmol), and this compound (50 mol%, 162.9 mg).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 150 °C and maintain for the appropriate time under microwave irradiation.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the functionalized 8-hydroxyisoquinoline-1(2H)-one.
Visualizations
Caption: Intramolecular cyclization of 2-ynylphenol to form benzo[b]furan.
Caption: Four-component synthesis of polyhydroquinolines.
Caption: General experimental workflow for Cs₂CO₃ mediated cyclizations.
References
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cs2CO3-Catalyzed Decarboxylation/Cyclization to Access Functionalized 8-Hydroxyisoquinoline-1(2 H)-ones and 2-Pyridones Assisted by Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cesium Carbonate in DMF
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the effective use of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). The combination of this strong, yet mild, base with a polar aprotic solvent is a cornerstone in modern organic synthesis, particularly favored in the development of pharmaceuticals and other complex organic molecules.
Overview and Key Advantages
This compound is a versatile inorganic base widely employed in organic synthesis.[1] Its utility in DMF is particularly noteworthy due to its high solubility compared to other common inorganic bases like potassium carbonate or sodium carbonate.[2][3] This enhanced solubility leads to a phenomenon often termed the "cesium effect," characterized by exceptional reactivity.[4][5] This effect is attributed to the poor solvation of the large cesium cation in DMF, leading to a more "naked" and highly reactive carbonate anion.[4][5]
Key applications in DMF include:
-
N-Alkylation and Arylation: Formation of C-N bonds in amines, amides, and heterocycles.[6]
-
O-Alkylation and Arylation: Synthesis of ethers and aryl ethers from alcohols and phenols.[6]
-
C-C Bond Formation: Utilized in various coupling reactions like Suzuki, Heck, and Sonogashira reactions.
-
Cyclization Reactions: Promotes intramolecular reactions to form cyclic compounds.[6]
Safety Precautions
This compound (Cs₂CO₃):
-
Hazards: Causes serious eye damage and skin irritation.[7][8][9] May cause respiratory irritation.[8][9] Suspected of damaging fertility.[7][10] It is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated place.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety glasses with side shields or goggles.[8][10][12] Use a respirator if dust is generated.[12]
-
Handling: Avoid breathing dust.[9][12] Handle in a chemical fume hood with adequate ventilation.[12]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9][12] For skin contact, wash with plenty of soap and water.[8][12] If inhaled, move to fresh air.[8][12] If ingested, seek immediate medical attention.[12]
Dimethylformamide (DMF):
-
Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
-
PPE: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area, preferably a fume hood.
-
Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-aroyl Benzofurans
This protocol is adapted from a study on the rapid, room-temperature synthesis of benzofuran (B130515) derivatives.[4][5]
Reaction Scheme:
-
2-hydroxybenzonitrile (B42573) + 2-bromoacetophenone (B140003) → 3-amino-2-aroyl benzofuran
Materials:
-
2-hydroxybenzonitrile derivative (1.0 equiv)
-
2-bromoacetophenone derivative (1.0 equiv)
-
This compound (Cs₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the 2-hydroxybenzonitrile derivative (0.5 mmol, 1.0 equiv).
-
Add the 2-bromoacetophenone derivative (0.5 mmol, 1.0 equiv).
-
Add this compound (1.0 mmol, 2.0 equiv).
-
Add DMF (2.0 mL).
-
Stir the reaction mixture at room temperature for 10-20 minutes.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Direct Amidation of Unactivated Esters
This protocol is based on the this compound-promoted amidation of esters with amino alcohols.[13]
Reaction Scheme:
-
Methyl Ester + Amino Alcohol → Amide
Materials:
-
Methyl ester derivative (1.0 equiv)
-
Amino alcohol derivative (2.0 equiv)
-
This compound (Cs₂CO₃) (0.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (B52724) (MeCN)
Procedure:
-
To a flame-dried, two-necked flask containing a magnetic stir bar, add this compound (0.27 mmol, 0.5 equiv) and the methyl ester derivative (0.53 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (0.1 mL) and anhydrous DMF (0.2 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Sequentially add the amino alcohol derivative (1.06 mmol, 2.0 equiv) and anhydrous acetonitrile (0.55 mL).
-
Stir the reaction at room temperature for 24 hours.[13]
-
Work up the reaction by aqueous extraction to obtain the pure product.[13]
Quantitative Data Summary
The following tables summarize the optimization of reaction conditions and the scope of the synthesis of 3-amino-2-aroyl benzofurans.
Table 1: Optimization of Reaction Conditions for Benzofuran Synthesis [4][5]
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Cs₂CO₃ (2.0) | DMF | Room Temp | 10-20 min | 95 |
| 2 | Na₂CO₃ (2.0) | DMF | Room Temp | 2 h | Mixture of products |
| 3 | K₂CO₃ (2.0) | DMF | Room Temp | 2 h | Mixture of products |
| 4 | K₂CO₃ (2.0) | DMF | 100 | - | Desired product |
| 5 | Et₃N | DMF | Room Temp | 1 h | Acyclic intermediate |
| 6 | Cs₂CO₃ (1.0) | DMF | Room Temp | 10 min | Acyclic intermediate |
| 7 | Cs₂CO₃ (2.0) | DMSO | - | - | - |
| 8 | Cs₂CO₃ (2.0) | MeOH | Reflux | - | Acyclic product |
| 9 | Cs₂CO₃ (2.0) | H₂O | Reflux | - | Acyclic product |
| 10 | Cs₂CO₃ (2.0) | Acetone | Reflux | - | Desired product |
| 11 | Cs₂CO₃ (2.0) | THF | Reflux | - | Desired product |
Table 2: Substrate Scope for the Synthesis of 3-Amino-2-Aroyl Benzofuran Derivatives [4][5]
| Entry | 2-hydroxybenzonitrile | 2-bromoacetophenone | Product Yield (%) |
| 1 | R¹=H | R²=H | 95 |
| 2 | R¹=H | R²=4-Me | 92 |
| 3 | R¹=H | R²=4-OMe | 90 |
| 4 | R¹=H | R²=4-F | 93 |
| 5 | R¹=H | R²=4-Cl | 91 |
| 6 | R¹=H | R²=4-Br | 89 |
| 7 | R¹=5-Me | R²=H | 94 |
| 8 | R¹=5-Cl | R²=H | 90 |
| 9 | R¹=5-Br | R²=H | 88 |
| 10 | R¹=3,5-di-tert-butyl | R²=H | 85 |
Visualized Workflows
The following diagrams illustrate the general experimental workflow and a simplified reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [commonorganicchemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 12. prochemonline.com [prochemonline.com]
- 13. This compound Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Carbonate as a Heterogeneous Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium carbonate (Cs₂CO₃) is a versatile and powerful inorganic base that has found extensive application in modern organic synthesis.[1][2] While often employed as a soluble base in various transformations, its utility as a solid, heterogeneous catalyst is gaining significant attention.[3] As a heterogeneous catalyst, Cs₂CO₃ offers several advantages, including operational simplicity, ease of separation from the reaction mixture, potential for recycling, and reduced environmental impact.[3][4] Its high basicity, coupled with the unique properties of the cesium cation, facilitates a wide range of organic reactions, from carbon-carbon bond formations to the synthesis of complex heterocyclic scaffolds.[5][6][7]
These application notes provide an overview of the use of this compound as a heterogeneous catalyst in several key organic reactions, complete with quantitative data and detailed experimental protocols.
General Workflow for Heterogeneous Catalysis using this compound
The typical workflow for a reaction employing Cs₂CO₃ as a heterogeneous catalyst involves simple and efficient steps, making it an attractive methodology for various synthetic applications.
References
- 1. This compound (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date) | Bentham Science [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chemijournal.com [chemijournal.com]
- 4. This compound as a Heterogeneous Base Catalyst for Synthesis of 2-Aminothiophenes via Gewald Reaction [inis.iaea.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Application of Cesium Carbonate in Polymer Solar Cell Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium carbonate (Cs₂CO₃) has emerged as a critical material in the advancement of polymer solar cells (PSCs), primarily utilized as an efficient electron transport layer (ETL) or an interfacial modifier. Its application, particularly in inverted PSC architectures, has led to significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). This document provides detailed application notes on the role and mechanism of Cs₂CO₃ in PSCs and comprehensive experimental protocols for its integration into device fabrication.
Introduction
This compound is a versatile inorganic compound that can be processed from solution, making it compatible with the low-cost, large-area manufacturing techniques used for polymer solar cells. Its primary functions in PSCs include reducing the work function of the cathode, enabling the use of more stable high-work-function metals like aluminum and gold, and facilitating efficient electron extraction from the active layer. This leads to improved device performance and stability.[1][2]
Mechanism of Action
The primary mechanism by which Cs₂CO₃ enhances PSC performance is through the reduction of the work function of the underlying electrode, typically Indium Tin Oxide (ITO) in inverted devices or the top metal electrode in conventional devices.[3] This reduction creates a more favorable energy level alignment for electron extraction from the electron acceptor material (e.g., PCBM) in the active layer, leading to a better Ohmic contact.[4][5]
Several studies suggest that upon thermal annealing, even at relatively low temperatures (around 150°C), Cs₂CO₃ can decompose to form cesium oxides (like Cs₂O).[3] These oxides are n-type semiconductors with a very low work function, which is responsible for the enhanced electron extraction. Additionally, there is evidence of n-type doping occurring at the interface between the Cs₂CO₃ layer and the organic active layer, which further improves electron transport and collection.[6][7]
Quantitative Data Summary
The inclusion of a Cs₂CO₃ interlayer has a demonstrably positive impact on the performance metrics of polymer solar cells. The following tables summarize key quantitative data from various studies.
Device Performance Enhancement with Cs₂CO₃
| Active Layer | Device Structure | Without Cs₂CO₃ (PCE %) | With Cs₂CO₃ (PCE %) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| P3HT:PCBM | Inverted | 2.31 | 4.19 (annealed) | 0.59 | 11.17 | 63 | [3] |
| P3HT:PCBM | Conventional | 2.3 | 3.1 | - | - | - | [4][5][6] |
| P3HT:PCBM | Inverted | 2.13 (no ETL) | 3.79 (Cs₂CO₃-doped C60) | - | - | - | [8][9] |
| P3HT:PCBM | Conventional | - | - | 0.58 | 8.87 | 60.1 | [10] |
Work Function Modification by Cs₂CO₃
| Substrate | Cs₂CO₃ Treatment | Initial Work Function (eV) | Final Work Function (eV) | Reference |
| Ag | Annealed Cs₂CO₃ | - | 3.06 | |
| ITO | Unannealed Cs₂CO₃ | - | 3.45 | |
| Au | Solution-processed Cs₂CO₃ | 5.1 | 3.5 | [11][12] |
| Al | Thermally evaporated Cs₂CO₃ | - | 2.1 | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and deposition of Cs₂CO₃ layers in polymer solar cell fabrication.
Solution Preparation of this compound
Objective: To prepare a Cs₂CO₃ solution for spin-coating.
Materials:
-
This compound (Cs₂CO₃) powder (99.9% purity or higher)
-
2-Ethoxyethanol (99.8% anhydrous)
Protocol:
-
Prepare solutions of Cs₂CO₃ in 2-Ethoxyethanol at various concentrations (e.g., 0.05, 0.2, 0.6, and 1.0 wt%).[10][13]
-
Stir the solution continuously for at least 3 hours to ensure complete dissolution.[10][13]
-
Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.
Deposition of Cs₂CO₃ by Spin-Coating (for Inverted Devices)
Objective: To deposit a thin, uniform layer of Cs₂CO₃ onto a substrate (e.g., ITO-coated glass).
Prerequisites:
-
Properly cleaned and prepared ITO substrates.
-
Prepared Cs₂CO₃ solution.
Protocol:
-
Place the cleaned ITO substrate onto the spin-coater chuck.
-
Dispense an adequate amount of the Cs₂CO₃ solution to cover the substrate surface.
-
Spin-coat the solution. The spin speed and time will determine the thickness of the resulting layer. For example, spin-coating at various speeds can be used to achieve different thicknesses (e.g., 10, 20, 30, and 40 Å).[10][13] An optimized thickness is often found to be around 20 Å.[13]
-
After spin-coating, dry the films in an inert atmosphere (e.g., an argon-filled glovebox) for at least 2 hours to remove residual solvent.[10]
-
Annealing Step (Crucial for Performance Enhancement):
-
Transfer the substrates to a hotplate within the inert atmosphere.
-
Anneal the Cs₂CO₃ layer at a temperature between 150°C and 170°C for 10-15 minutes. This step is critical for the decomposition of Cs₂CO₃ into its lower work function oxide forms.[3]
-
Allow the substrates to cool down to room temperature before proceeding with the deposition of the active layer.
-
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. pubs.aip.org [pubs.aip.org]
- 6. [PDF] this compound as a functional interlayer for polymer photovoltaic devices | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. nuengr.unl.edu [nuengr.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Cesium Carbonate in Advancing Solid-Phase and Solid-Supported Synthesis
For Immediate Release
[City, State] – [Date] – Cesium carbonate (Cs₂CO₃), a mild inorganic base, is increasingly recognized for its significant contributions to the fields of solid-phase and solid-supported synthesis. Its unique properties, including high solubility in organic solvents and the "cesium effect," have enabled cleaner, more efficient, and previously challenging synthetic transformations. These advances are particularly impactful for researchers, scientists, and drug development professionals engaged in the creation of complex molecules, peptides, and combinatorial libraries. This document provides detailed application notes and protocols to facilitate the adoption of this versatile reagent in laboratory and industrial settings.
This compound's effectiveness stems from the large ionic radius, low charge density, and high polarizability of the cesium cation (Cs⁺). These characteristics enhance the reactivity of anions in solution by promoting the formation of "naked" anions, which are more potent nucleophiles.[1][2] In solid-phase and solid-supported synthesis, where reaction kinetics can be hindered by the heterogeneous environment, the superior solubility of this compound in common organic solvents like DMF and alcohols offers a distinct advantage over other inorganic bases such as potassium carbonate and sodium carbonate.[1][2][3]
Key Applications in Solid-Phase and Solid-Supported Synthesis
This compound has demonstrated remarkable efficacy in a variety of synthetic applications, most notably in:
-
Palladium-Catalyzed Cross-Coupling Reactions: In solid-phase Suzuki-Miyaura, Heck, and Sonogashira reactions, this compound is often the base of choice. It facilitates the crucial transmetalation step in the catalytic cycle by enhancing the nucleophilicity of the organoboron species.[3][4] This leads to higher yields and faster reaction times compared to other bases.[3][5]
-
Synthesis of Carbonates and Carbamates on Solid Support: this compound, in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), efficiently promotes the coupling of alcohols or amines with a carbon dioxide linker to a solid support, such as Merrifield's resin.[6] This methodology provides a mild and effective route for generating libraries of carbonates and carbamates.
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, this compound has been employed to facilitate the attachment of the first amino acid to the resin and in direct amidation reactions of unactivated esters, offering a pathway that can minimize racemization under mild conditions.[7][8][9]
-
Solid-Supported Catalysis: When immobilized on solid supports like hydroxyapatite, this compound acts as a highly active, stable, and recyclable solid base catalyst for reactions such as the Knoevenagel condensation.[10]
Quantitative Data Summary
The selection of an appropriate base is critical for the success of many organic reactions. The following tables summarize quantitative data from various studies, highlighting the superior performance of this compound in key solid-phase and solid-supported applications.
Table 1: Comparison of Bases in Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 5 | 86 | [3] |
| Aryl Bromide | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | Na₂CO₃ | Dioxane | 80 | - | 29 | [3] |
| Aryl Bromide | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | NEt₃ | Dioxane | 80 | - | 50 | [3] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [5] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 2 | 85 | [5] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [5] |
Table 2: Solid-Supported Synthesis of Carbamates
| Amine | Solid Support | Reagents | Solvent | Temperature | Time (h) | Conversion (%) | Reference |
| Benzylamine | Merrifield's Resin | CO₂, Cs₂CO₃, TBAI | DMF | Room Temp. | 12 | >95 | [6] |
| Aniline | Merrifield's Resin | CO₂, Cs₂CO₃, TBAI | DMF | Room Temp. | 24 | >95 | [6] |
| Pyrrolidine | Merrifield's Resin | CO₂, Cs₂CO₃, TBAI | DMF | Room Temp. | 12 | >95 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in solid-phase and solid-supported synthesis.
Protocol 1: Solid-Phase Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide attached to a solid support with an arylboronic acid using this compound as the base.
Materials:
-
Aryl halide-functionalized resin (e.g., bromobenzoyl-Wang resin) (1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.1 equiv)
-
This compound (Cs₂CO₃) (3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or DMF/H₂O mixture)
-
Solid-phase synthesis vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the aryl halide-functionalized resin in the chosen solvent within the solid-phase synthesis vessel for 1 hour.
-
Drain the solvent.
-
To the swollen resin, add the arylboronic acid, palladium catalyst, and this compound.
-
Add the anhydrous solvent to the vessel.
-
Securely cap the vessel and purge with an inert atmosphere.
-
Agitate the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., cleavage of a small sample followed by LC-MS analysis).
-
Upon completion, allow the reaction vessel to cool to room temperature.
-
Drain the reaction mixture and wash the resin sequentially with the reaction solvent, water, methanol, and dichloromethane.
-
Dry the resin under vacuum.
-
Cleave the product from the resin using an appropriate cleavage cocktail (e.g., TFA/DCM) and purify as required.
Protocol 2: Solid-Supported Synthesis of a Carbamate (B1207046)
This protocol outlines the synthesis of a carbamate on a solid support using an amine, carbon dioxide, and Merrifield's resin with this compound as a promoter.[6]
Materials:
-
Merrifield's resin (chloromethylated polystyrene) (1.0 equiv)
-
Amine (e.g., benzylamine) (5.0 equiv)
-
This compound (Cs₂CO₃) (5.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon dioxide (gas)
-
Solid-phase synthesis vessel with gas inlet
Procedure:
-
Swell the Merrifield's resin in anhydrous DMF in the synthesis vessel for 1 hour.
-
Drain the DMF.
-
Add the amine, this compound, and TBAI to the swollen resin.
-
Add fresh anhydrous DMF to create a slurry.
-
Bubble carbon dioxide gas through the reaction suspension for the duration of the reaction.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the C-Cl stretch and appearance of the carbamate carbonyl stretch).
-
Upon completion, stop the CO₂ flow and drain the reaction mixture.
-
Wash the resin sequentially with DMF, DMF/water, water, methanol, and dichloromethane.
-
Dry the resin under vacuum. The carbamate-functionalized resin is now ready for further use or cleavage.
Visualizing the Mechanisms
To better understand the role of this compound in these reactions, the following diagrams illustrate the key chemical transformations and workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for solid-phase synthesis.
Conclusion
This compound has established itself as a powerful and versatile tool in the arsenal (B13267) of chemists engaged in solid-phase and solid-supported synthesis. Its unique properties translate into tangible benefits, including higher reaction yields, milder reaction conditions, and the ability to drive challenging transformations. The protocols and data presented herein serve as a valuable resource for researchers looking to harness the full potential of this compound in their synthetic endeavors, ultimately accelerating the pace of discovery and development in chemistry and the life sciences.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Cesium Carbonate for Facilitating Carboxylation Reactions with CO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon dioxide (CO2) is an abundant, renewable, and non-toxic C1 feedstock. Its utilization in organic synthesis for the formation of valuable carboxylic acids is a key goal in green chemistry. However, the thermodynamic stability and kinetic inertness of CO2 present significant challenges. Cesium carbonate (Cs2CO3) has emerged as a highly effective promoter and base for a variety of carboxylation reactions, enabling the activation of otherwise inert C-H bonds and other functionalities for the incorporation of CO2.
The efficacy of this compound can be attributed to several factors. Its high solubility in organic solvents and the weakly coordinating nature of the large cesium cation (Cs+) enhance the basicity of the carbonate anion (CO3^2-). This allows for the deprotonation of even weakly acidic C-H bonds to generate nucleophilic intermediates that readily react with CO2. These application notes provide detailed protocols and data for several key carboxylation reactions facilitated by this compound.
Carboxylation of N-Tosylhydrazones to Synthesize α-Arylacrylic Acids
This method provides an efficient, transition-metal-free approach to synthesize α-arylacrylic acids, which are important precursors for various pharmaceuticals and biologically active compounds. The reaction proceeds under relatively mild conditions, avoiding the use of strong, non-functional group tolerant bases like n-butyllithium.
Quantitative Data Summary
| Entry | Substrate (N-Tosylhydrazone of) | Product (α-Arylacrylic Acid) | Yield (%) | Temperature (°C) | Time (h) |
| 1 | Acetophenone | α-Phenylacrylic acid | 85 | 80 | 12 |
| 2 | 4'-Methylacetophenone | α-(4-Tolyl)acrylic acid | 92 | 80 | 12 |
| 3 | 4'-Methoxyacetophenone | α-(4-Methoxyphenyl)acrylic acid | 88 | 80 | 12 |
| 4 | 4'-Chloroacetophenone | α-(4-Chlorophenyl)acrylic acid | 75 | 80 | 12 |
| 5 | 2'-Methoxyacetophenone | α-(2-Methoxyphenyl)acrylic acid | 78 | 80 | 12 |
| 6 | Propiophenone | (Z)-2-Phenylbut-2-enoic acid | 82 | 80 | 24 |
| 7 | Cyclohexanone | 1-Cyclohexenylcarboxylic acid | 71 | 80 | 24 |
Experimental Protocol
Materials:
-
Appropriate N-tosylhydrazone (1.0 mmol)
-
This compound (Cs2CO3) (2.0 mmol, 2.0 equiv.)
-
Dimethyl sulfoxide (B87167) (DMSO) (5 mL)
-
CO2 (balloon or cylinder)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-tosylhydrazone (1.0 mmol) and this compound (2.0 mmol).
-
Evacuate and backfill the tube with CO2 gas three times.
-
Add DMSO (5 mL) via syringe.
-
The reaction mixture is stirred at 80 °C under a CO2 atmosphere (balloon) for 12-24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is poured into water (20 mL) and extracted with diethyl ether (2 x 15 mL) to remove non-acidic impurities.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl.
-
The acidic aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure to yield the crude α-arylacrylic acid, which can be further purified by column chromatography on silica (B1680970) gel.
Reaction Mechanism and Workflow
Caption: Mechanism and workflow for the synthesis of α-arylacrylic acids.
Direct Carboxylation of Terminal Alkynes
This protocol describes a transition-metal-free method for the direct carboxylation of terminal alkynes using this compound as the base. This reaction provides a straightforward route to propiolic acids, which are versatile building blocks in organic synthesis.
Quantitative Data Summary
| Entry | Substrate (Terminal Alkyne) | Product (Propiolic Acid) | Yield (%) | Temperature (°C) | CO2 Pressure (atm) | Time (h) |
| 1 | Phenylacetylene | Phenylpropiolic acid | 95 | 120 | 2.5 | 14 |
| 2 | 4-Ethynyltoluene | 4-Methylphenylpropiolic acid | 93 | 120 | 2.5 | 14 |
| 3 | 4-Methoxyphenylacetylene | 4-Methoxyphenylpropiolic acid | 89 | 120 | 2.5 | 14 |
| 4 | 4-Chlorophenylacetylene | 4-Chlorophenylpropiolic acid | 85 | 120 | 2.5 | 24 |
| 5 | 1-Octyne | Non-2-ynoic acid | 78 | 120 | 2.5 | 24 |
| 6 | 3-Phenyl-1-propyne | 4-Phenylbut-2-ynoic acid | 81 | 120 | 2.5 | 24 |
| 7 | 2-Ethynylpyridine | 3-(2-Pyridyl)propiolic acid | 75 | 120 | 2.5 | 24 |
Experimental Protocol
Materials:
-
Terminal alkyne (1.0 mmol)
-
This compound (Cs2CO3) (1.2 mmol, 1.2 equiv.)
-
Dimethylformamide (DMF) (5 mL)
-
CO2 (cylinder)
-
High-pressure autoclave
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a glass liner of a high-pressure autoclave equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol) and this compound (1.2 mmol).
-
Add DMF (5 mL) to the liner.
-
Seal the autoclave and purge with CO2 gas three times.
-
Pressurize the autoclave with CO2 to 2.5 atm.
-
The reaction mixture is stirred and heated to 120 °C for 14-24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO2.
-
The reaction mixture is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove unreacted alkyne.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered.
-
The solvent is evaporated under reduced pressure to afford the propiolic acid, which can be further purified by recrystallization or column chromatography.
Reaction Pathway and Workflow
Caption: Pathway and workflow for the direct carboxylation of terminal alkynes.
Carboxylation of 2-Furoic Acid for Biomass Valorization
This application demonstrates the use of this compound in the conversion of biomass-derived 2-furoic acid to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical for the production of bio-based polymers. This solvent-free reaction is typically carried out in a molten salt medium.[1][2][3]
Quantitative Data Summary
| Entry | Co-salt | Cs+/K+ Ratio | Yield of FDCA (%) | Temperature (°C) | CO2 Pressure (atm) | Time (h) |
| 1 | Cs2CO3 | - | 89 | 260 | 8 | 40 |
| 2 | K2CO3/Cs2CO3 | 1:1 | 85 | 280 | 8 | 40 |
| 3 | K2CO3/Cs2CO3 | 4:1 | 78 | 290 | 8 | 40 |
| 4 | K2CO3 | - | <5 | 300 | 8 | 40 |
Experimental Protocol
Materials:
-
2-Furoic acid
-
This compound (Cs2CO3)
-
Potassium carbonate (K2CO3) (optional)
-
CO2 (cylinder)
-
High-pressure reactor
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Thoroughly mix 2-furoic acid and this compound (and potassium carbonate if used) in a mortar and pestle. A typical molar ratio is 1:0.75 (furoic acid:total carbonate).
-
Transfer the solid mixture to a high-pressure reactor.
-
Seal the reactor, purge with CO2, and then pressurize with CO2 to 8 atm.
-
Heat the reactor to 260-290 °C with stirring for 40 hours. The mixture will form a molten salt.
-
After the reaction, cool the reactor to room temperature and vent the CO2.
-
Dissolve the solid product in deionized water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the 2,5-furandicarboxylic acid.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain the pure product.
Process Workflow
Caption: Workflow for the carboxylation of 2-furoic acid to FDCA.
Palladium-Catalyzed Carboxylation of Aryl Halides
This compound serves as a crucial base in the palladium-catalyzed carboxylation of aryl halides with CO2. This reaction offers a direct route to a wide range of benzoic acid derivatives, tolerating various functional groups.[4][5][6]
Quantitative Data Summary
| Entry | Aryl Halide | Ligand | Yield (%) | Temperature (°C) | CO2 Pressure (atm) | Time (h) |
| 1 | 4-Bromotoluene | tBuXPhos | 88 | 110 | 10 | 16 |
| 2 | 4-Bromoanisole | tBuXPhos | 85 | 110 | 10 | 16 |
| 3 | 4-Bromoacetophenone | tBuXPhos | 78 | 110 | 10 | 16 |
| 4 | 1-Bromonaphthalene | tBuXPhos | 82 | 110 | 10 | 16 |
| 5 | 2-Bromopyridine | tBuXPhos | 75 | 110 | 10 | 16 |
Experimental Protocol
Materials:
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
tBuXPhos (0.04 mmol, 4 mol%)
-
This compound (Cs2CO3) (1.5 mmol, 1.5 equiv.)
-
Diethylzinc (B1219324) (Et2Zn) (1.1 M in toluene, 2.0 mL, 2.2 mmol)
-
N,N-Dimethylacetamide (DMA) (2 mL)
-
CO2 (cylinder)
-
High-pressure reactor
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.02 mmol), tBuXPhos (0.04 mmol), and this compound (1.5 mmol).
-
Add the aryl bromide (1.0 mmol) and DMA (2 mL).
-
Carefully add the diethylzinc solution (2.0 mL).
-
Transfer the reaction mixture to a high-pressure reactor, seal, and purge with CO2.
-
Pressurize the reactor with CO2 to 10 atm.
-
Stir the reaction at 110 °C for 16 hours.
-
Cool the reactor to room temperature and vent the CO2.
-
Quench the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the corresponding benzoic acid.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Pd-catalyzed carboxylation of aryl bromides.
References
- 1. Carbon dioxide utilization via carbonate-promoted C-H carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shokubai.org [shokubai.org]
- 3. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cesium Carbonate: A Versatile and Efficient Base in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cesium carbonate (Cs₂CO₃) has emerged as a highly effective and versatile inorganic base in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. Its unique properties, including high solubility in organic solvents, strong basicity, and the "cesium effect," which enhances reactivity, make it an indispensable tool for medicinal chemists.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to the synthesis of Active Pharmaceutical Ingredients (APIs).
Key Applications of this compound in API Synthesis
This compound is instrumental in a variety of critical reactions for API synthesis, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: It is a preferred base in Suzuki, Sonogashira, and Heck couplings, which are fundamental for creating carbon-carbon bonds essential in many drug scaffolds.[1][2]
-
N-Alkylation and Arylation: this compound facilitates the formation of C-N bonds, a common step in the synthesis of a vast number of nitrogen-containing APIs.[3][4]
-
O-Alkylation and Arylation: It is also effectively used for the synthesis of ethers and aryloxy compounds present in various drug molecules.
-
Synthesis of Heterocyclic Compounds: Many APIs are based on heterocyclic cores, and this compound plays a crucial role in the synthesis of these structures, such as benzofurans and indoles.[5][6]
Data Presentation: this compound in Key Synthetic Reactions
The following table summarizes quantitative data for representative reactions where this compound is employed, highlighting its efficiency.
| Reaction Type | Substrate 1 | Substrate 2 | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 7-Bromo-1-tetralone | Arylboronic acid | 7-Aryl-1-tetralone | Pd[P(tBu)₃]₂ | 1,4-Dioxane (B91453) | 90 | Not specified | [7] |
| Suzuki-Miyaura Coupling | Diaryl bromide | Boronic ester | Biaryl compound | Pd(dppf)Cl₂ | 1,4-Dioxane/Water | 100 | 80 | [1] |
| N-Alkylation | Indole (B1671886) | Benzyl (B1604629) bromide | N-Benzylindole | - | Acetonitrile (B52724) | Reflux | Not specified | [6] |
| N-Alkylation | Aromatic Cyclic Imide | Alkyl halide | N-Alkyl aromatic cyclic imide | - | DMF | 20-70 | Not specified | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a cornerstone in the synthesis of numerous APIs.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv)
-
This compound (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Water
-
Round-bottom or pressure flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom or pressure flask equipped with a magnetic stir bar, add the aryl or vinyl halide (1.0 equiv), the boronic acid or boronic ester (1.1 equiv), and this compound (2.5 equiv).
-
Under an inert atmosphere (e.g., Argon), add anhydrous 1,4-dioxane and water. Sparge the mixture with the inert gas for 10 minutes.
-
Add the palladium catalyst (0.1 equiv) to the mixture and continue to sparge with the inert gas for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100 °C with vigorous stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with an appropriate solvent such as ethyl acetate.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: N-Alkylation of Indoles Using this compound
This protocol outlines a general procedure for the N-alkylation of indoles, a common structural motif in many pharmacologically active compounds.
Materials:
-
Indole derivative (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
This compound (Cs₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole derivative (1.0 equiv) and this compound (2.0 equiv).
-
Add anhydrous acetonitrile to the flask.
-
Add the alkyl halide (1.2 equiv) to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the cesium salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the N-alkylation of indoles.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Direct Amidation of Unactivated Esters with Cesium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences. Traditional methods often rely on stoichiometric activating agents or transition-metal catalysts, which can present challenges in terms of atom economy, cost, and removal of residual metals from the final products. A recent advancement in this field is the direct amidation of unactivated esters using cesium carbonate (Cs₂CO₃), a readily available and inexpensive base. This method, developed by Kuo, Lin, and coworkers, offers a mild, efficient, and transition-metal-free alternative for the synthesis of amides, including peptides and other biologically relevant molecules.[1][2]
This protocol is particularly noteworthy for its utilization of amino alcohol derivatives as nucleophiles, where the hydroxyl group plays a crucial role in the reaction's success.[1][2][3] The reaction proceeds under mild conditions, exhibits broad substrate compatibility, and minimizes racemization for chiral amino acid substrates.[1][2][3] This application note provides a detailed overview of the methodology, including the proposed mechanism, substrate scope, and a comprehensive experimental protocol.
Proposed Reaction Mechanism
The proposed mechanism for the this compound-promoted direct amidation of unactivated esters with amino alcohols involves a cesium-coordinated intermediate that facilitates a proximity-driven acyl transfer. The cesium ion is thought to act as a mild Lewis acid, coordinating to the oxygen atoms of both the ester and the amino alcohol. This coordination brings the reactive centers into close proximity, pre-organizing them for the subsequent nucleophilic attack. The carbonate ion may also play a role by facilitating the deprotonation of the amine and/or activating the ester. A critical finding is that the presence of a hydroxyl group on the amine nucleophile is essential for the reaction to proceed efficiently, suggesting its involvement in the cesium-coordinated transition state.[1][2]
Caption: Proposed mechanism for the this compound-promoted direct amidation.
Data Presentation: Substrate Scope and Yields
The this compound-promoted amidation demonstrates broad applicability with a variety of unactivated esters and amino alcohol derivatives. The following tables summarize the scope of the reaction, highlighting the yields obtained for different substrates under optimized conditions.
Table 1: Amidation of Various Esters with a Serine Derivative
| Entry | Ester (R-COOR') | R | R' | Product | Yield (%) |
| 1 | Methyl 4-nitrobenzoate | 4-NO₂-C₆H₄ | Me | 1a | 85 |
| 2 | Methyl 4-cyanobenzoate | 4-CN-C₆H₄ | Me | 1b | 78 |
| 3 | Methyl 4-bromobenzoate | 4-Br-C₆H₄ | Me | 1c | 75 |
| 4 | Methyl benzoate (B1203000) | C₆H₅ | Me | 1d | 65 |
| 5 | Methyl 4-methoxybenzoate | 4-MeO-C₆H₄ | Me | 1e | 55 |
| 6 | Ethyl benzoate | C₆H₅ | Et | 1f | 80 |
| 7 | Benzyl benzoate | C₆H₅ | Bn | 1g | 96 |
| 8 | Methyl laurate | CH₃(CH₂)₁₀ | Me | 1h | 72 |
| 9 | Methyl nicotinate | 3-pyridyl | Me | 1i | 43 |
Reaction conditions: Ester (0.53 mmol), serine derivative (1.06 mmol), Cs₂CO₃ (0.27 mmol) in ACN/DMF at room temperature for 24 h. Yields are for isolated products.
Table 2: Amidation of Methyl Benzoate with Various Amino Alcohols
| Entry | Amino Alcohol | Product | Yield (%) |
| 1 | H-Ser-NHHex | 2a | 65 |
| 2 | H-Thr-NHHex | 2b | 60 |
| 3 | L-Prolinol | 2c | 43 |
| 4 | (S)-2-amino-3-phenyl-1-propanol | 2d | 70 |
| 5 | (R)-2-amino-1-phenylethanol | 2e | 68 |
Reaction conditions: Methyl benzoate (0.53 mmol), amino alcohol (1.06 mmol), Cs₂CO₃ (0.27 mmol) in ACN/DMF at room temperature for 24 h. Yields are for isolated products.
Table 3: Amidation of Amino Acid Methyl Esters with a Serine Derivative
| Entry | Amino Acid Methyl Ester | Product | Yield (%) |
| 1 | H-Gly-OMe | 3a | 78 |
| 2 | H-Ala-OMe | 3b | 75 |
| 3 | H-Val-OMe | 3c | 70 |
| 4 | H-Leu-OMe | 3d | 82 |
| 5 | H-Phe-OMe | 3e | 85 |
| 6 | H-Pro-OMe | 3f | 65 |
Reaction conditions: Amino acid methyl ester (0.53 mmol), serine derivative (1.06 mmol), Cs₂CO₃ (0.27 mmol) in ACN/DMF at room temperature for 24 h. Yields are for isolated products.
Experimental Protocols
Materials and Methods
-
Reagents : All esters, amines, and this compound should be of high purity. Anhydrous solvents (acetonitrile and N,N-dimethylformamide) are required.
-
Equipment : Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon) are necessary.
General Procedure for this compound-Promoted Amidation
-
To a flame-dried 10 mL two-necked flask equipped with a magnetic stir bar, add this compound (87 mg, 0.27 mmol).
-
Add the selected methyl ester derivative (0.53 mmol).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (0.2 mL) and anhydrous acetonitrile (B52724) (0.1 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Sequentially add the selected amino alcohol derivative (1.06 mmol) and anhydrous acetonitrile (0.55 mL).
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Upon completion, the reaction mixture can be worked up by standard procedures (e.g., dilution with water, extraction with an organic solvent, and purification by column chromatography) to isolate the desired amide product.
Workflow for the Amidation Protocol
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cesium Carbonate-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cesium Carbonate (Cs₂CO₃) in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often a superior base compared to other alkali carbonates like K₂CO₃ or Na₂CO₃?
This compound's effectiveness stems from a combination of factors, often referred to as the "cesium effect".[1][2] Key advantages include:
-
Higher Solubility: Cs₂CO₃ exhibits greater solubility in organic solvents such as DMF, THF, and acetone (B3395972) compared to potassium or sodium carbonate.[3][4][5] This increased solubility leads to a higher concentration of the base in the reaction medium, facilitating more efficient deprotonation.
-
Weaker Ion Pairing: Due to the large ionic radius and low charge density of the cesium cation (Cs⁺), it forms weaker ion pairs with its counter-anion (carbonate) in solution.[1] This results in a more "naked" and reactive carbonate anion, enhancing its basicity and nucleophilicity.
-
Mild Basicity: While being an effective base, Cs₂CO₃ is generally considered a mild inorganic base, which helps in suppressing common side reactions often encountered with stronger bases.[4][6]
Q2: How should I handle and store this compound?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][7][8] Proper handling and storage are crucial to maintain its reactivity.
-
Handling: Whenever possible, handle Cs₂CO₃ in a controlled environment such as a glovebox or under an inert atmosphere (e.g., argon or nitrogen).[7][9] If a glovebox is unavailable, minimize its exposure to air.
-
Storage: Store Cs₂CO₃ in a tightly sealed container in a cool, dry place, such as a desiccator.[7][8]
Q3: Can the presence of water affect my this compound-mediated reaction?
Yes, the presence of water can significantly impact the reaction outcome. While some reactions may tolerate small amounts of water, it is generally advisable to use anhydrous conditions, especially for moisture-sensitive reactions. Water can hydrolyze the carbonate, leading to the formation of cesium bicarbonate and hydroxide, which can alter the basicity and reactivity of the system. For reactions requiring strictly anhydrous conditions, it is recommended to dry the Cs₂CO₃ before use.
Q4: What is the "cesium effect"?
The "cesium effect" refers to the enhanced reactivity and, in some cases, altered selectivity observed when using cesium salts, particularly this compound, in organic reactions compared to other alkali metal counterparts.[1][2] This effect is attributed to the unique properties of the cesium cation, including its large ionic radius, low charge density, and high polarizability.[5] These properties lead to weaker ion pairing and greater solubility in organic solvents, resulting in a more reactive anionic species.
Troubleshooting Guides
Low Yield or No Reaction
Problem: My reaction is showing low conversion or is not proceeding at all.
Caption: Troubleshooting workflow for low reaction yield.
-
Is your this compound fresh and dry? As Cs₂CO₃ is hygroscopic, absorbed moisture can reduce its effectiveness.[3][7] Consider drying it in an oven before use or using a freshly opened bottle.
-
Is the stoichiometry of the base correct? In some cases, increasing the equivalents of Cs₂CO₃ can drive the reaction to completion.
-
Is your solvent appropriate? The solubility of Cs₂CO₃ is crucial.[3][5] For many reactions, polar aprotic solvents like DMF, DMAc, or NMP are excellent choices.[1]
-
For cross-coupling reactions, is your catalyst and ligand combination optimal? The choice of ligand can be critical for the stability and activity of the palladium catalyst.[10][11] For challenging substrates, screening different ligands may be necessary.
-
Is the reaction temperature high enough? Some reactions, particularly those involving less reactive substrates like aryl chlorides in Heck couplings, may require higher temperatures (e.g., 100-140 °C) to proceed efficiently.[10]
Formation of Side Products
Problem: My reaction is producing significant amounts of side products.
Caption: Troubleshooting guide for side product formation.
-
Are you observing over-alkylation in N- or O-alkylation reactions? this compound is known to be effective in suppressing over-alkylation compared to stronger bases.[12][13] If this is still an issue, consider using a larger excess of the substrate being alkylated.
-
Is homocoupling of the boronic acid a problem in Suzuki couplings? This can occur due to the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. The choice of palladium catalyst and ligand can also influence the extent of homocoupling.
-
Is your solvent participating in the reaction? In some cases, the solvent can react with the starting materials or intermediates. If you suspect this is happening, consider switching to a different solvent.
Quantitative Data
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cs₂CO₃ | Toluene/H₂O | 100 | 95 | [14] |
| 2 | Na₂CO₃ | Toluene/H₂O | 100 | 78 | [14] |
| 3 | K₃PO₄ | Dioxane | 100 | 85 | [15] |
| 4 | K₂CO₃ | Dioxane | 100 | 65 | [15] |
Table 2: Effect of Base on Heck Reaction Yields with Aryl Chlorides
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cs₂CO₃ | Dioxane | 120 | 84 | [16] |
| 2 | K₂CO₃ | DMA | 120 | 55 | [10] |
| 3 | NaOAc | DMA | 120 | 40 | [10] |
| 4 | Et₃N | NMP | 120 | 30 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reagent Preparation: To a dry reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), this compound (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1, or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for N-Alkylation of Amines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a solution of the amine (1.0 equiv) in an anhydrous solvent (e.g., DMF or acetonitrile), add this compound (1.5-2.0 equiv).
-
Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure. Alternatively, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
References
- 1. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. This compound - ESPI Metals [espimetals.com]
- 8. Sciencemadness Discussion Board - Recovering caesium carbonate from caesium bicarbonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. bcp.fu-berlin.de [bcp.fu-berlin.de]
Best practices for handling hygroscopic Cesium carbonate in the laboratory
This guide provides researchers, scientists, and drug development professionals with best practices for handling hygroscopic Cesium carbonate in the laboratory. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in the laboratory?
This compound (Cs₂CO₃) is a white, crystalline, hygroscopic solid.[1] It is widely used in organic synthesis as a base.[1] Its applications include, but are not limited to, Suzuki, Heck, and Sonogashira coupling reactions, N-alkylation of various compounds, and carbonylation of alcohols.[1][2] Due to its well-balanced base strength, it is particularly suitable for reactions involving sensitive functional groups.[3]
Q2: What are the main safety hazards associated with this compound?
This compound is a hazardous substance that requires careful handling. The primary hazards are:
-
Skin and eye irritation: It can cause serious eye irritation and skin irritation.[4][5]
-
Respiratory irritation: Inhalation of dust may cause respiratory irritation.[4][5]
-
Hygroscopic nature: It readily absorbs moisture, which can lead to handling difficulties and may affect reaction outcomes.[6][7]
Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, preferably within a chemical fume hood.[4]
Q3: What are the proper storage conditions for this compound?
To maintain its integrity, this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[4][8] For long-term storage or for use in moisture-sensitive reactions, storing it under an inert atmosphere, such as argon or nitrogen, is recommended.[3]
Q4: Why is this compound often preferred over other inorganic bases like Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)?
This compound's effectiveness stems from several factors, often referred to as the "Cesium Effect". It has a higher solubility in many organic solvents compared to other alkali metal carbonates, which increases its availability and reactivity in the reaction mixture.[9] This enhanced solubility and its moderate basicity often lead to higher yields and shorter reaction times, justifying its higher cost.[3]
Troubleshooting Guide
Problem 1: Low or no yield in my reaction where this compound is used as a base.
-
Possible Cause 1: Inadequate dryness of this compound.
-
Solution: For moisture-sensitive reactions, it is crucial to use anhydrous this compound. If you suspect your reagent has absorbed moisture, it can be dried. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Possible Cause 2: Poor solubility of the base in the reaction solvent.
-
Solution: While this compound has good solubility in many polar aprotic solvents, ensure it is sufficiently soluble in your chosen solvent system. Refer to the solubility data table below. If solubility is an issue, consider switching to a more suitable solvent.
-
-
Possible Cause 3: Suboptimal reaction conditions.
-
Solution: The amount of this compound, reaction temperature, and time can significantly impact the yield. An optimization of these parameters may be necessary. For instance, in some reactions, a slight excess of this compound can be beneficial.
-
Problem 2: Difficulty in accurately weighing this compound.
-
Possible Cause: Rapid moisture absorption on the balance.
-
Solution 1: Work quickly. Minimize the time the container is open to the atmosphere.
-
Solution 2: Use a controlled environment. If available, weigh the this compound inside a glovebox or a glove bag with a dry atmosphere.
-
Solution 3: Weigh directly into the reaction vessel. Tare the reaction flask and add the this compound directly. This minimizes transfer losses and exposure to air.
-
Solution 4: Use pre-weighed vials. For high-throughput screening or routine reactions, consider using commercially available pre-weighed vials of this compound.
-
Problem 3: Inconsistent reaction results.
-
Possible Cause: Variable water content in the this compound.
-
Solution: Ensure a consistent procedure for handling and drying your this compound for each experiment. If you are not drying it, be aware that the water content can vary between batches and even with how long the bottle has been open. For reproducible results, starting with a freshly dried batch is recommended.
-
Data Presentation
Table 1: Comparison of Alkali Metal Carbonate Properties
| Carbonate | Formula | Molecular Weight ( g/mol ) | Hygroscopicity Trend | Thermal Stability Trend |
| Lithium Carbonate | Li₂CO₃ | 73.89 | Least Hygroscopic | Least Stable |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Moderately Hygroscopic | Moderately Stable |
| Potassium Carbonate | K₂CO₃ | 138.21 | Hygroscopic | Stable |
| Rubidium Carbonate | Rb₂CO₃ | 230.95 | Very Hygroscopic | Very Stable |
| This compound | Cs₂CO₃ | 325.82 | Most Hygroscopic | Most Stable [10] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 2605 | 15 |
| Ethanol | 110 | Room Temperature |
| Dimethylformamide (DMF) | 119.6 | Room Temperature |
| Dimethyl sulfoxide (B87167) (DMSO) | 361.7 | Room Temperature |
| N-Methyl-2-pyrrolidone (NMP) | 723.3 | Room Temperature |
| Sulfolane | 394.2 | Room Temperature |
| Toluene | Insoluble | Room Temperature |
| p-Xylene | Insoluble | Room Temperature |
| Chlorobenzene | Insoluble | Room Temperature |
| (Data sourced from Wikipedia)[9] |
Table 3: Comparative Reaction Yields with this compound vs. Other Bases
| Reaction Type | Substrates | Base | Solvent | Yield (%) |
| Suzuki Coupling | Aryl Halide + Boronic Acid | Cs₂CO₃ | Toluene | up to 86 [8] |
| Na₂CO₃ | Toluene | 29[8] | ||
| NEt₃ | Toluene | 50[8] | ||
| Heck Coupling | Methyl Acrylate + Chlorobenzene | Cs₂CO₃ | - | 56 [8] |
| K₂CO₃ | - | 9[8] | ||
| NaOAc | - | 21[8] | ||
| NEt₃ | - | 37[8] | ||
| K₃PO₄ | - | 50[8] | ||
| N-Alkylation | p-Methoxybenzylamine + Benzyl Bromide | Cs₂CO₃ | DMF | High Selectivity for Mono-alkylation [11] |
| Other bases | DMF | Increased Di-alkylation[11] |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol is recommended for reactions that are sensitive to moisture.
Materials:
-
This compound (as received)
-
Vacuum drying pistol or vacuum oven
-
Schlenk flask or other suitable glassware
Procedure:
-
Place the required amount of this compound into a clean, dry Schlenk flask.
-
Connect the flask to a vacuum drying pistol or place it in a vacuum oven.
-
Heat the this compound to 120 °C under a vacuum of approximately 10 mbar.
-
Maintain these conditions for 18 hours to ensure the complete removal of absorbed water.[12]
-
After drying, allow the this compound to cool to room temperature under vacuum or in a desiccator filled with a suitable desiccant.
-
Once cooled, store the dried this compound in a tightly sealed container, preferably in a glovebox or desiccator, until use.
Visualizations
Caption: Workflow for preparing and handling this compound.
Caption: Troubleshooting guide for low reaction yields.
References
- 1. Sciencemadness Discussion Board - caesium carbonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN102241409A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 10. Which has lowest thermal stability?a Li2CO3b Na2CO3c K2CO3d Rb2CO3 [doubtnut.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Cesium Carbonate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields in Suzuki-Miyaura coupling reactions using Cesium carbonate (Cs₂CO₃).
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling yield low even when using this compound?
Low yields can arise from several factors, even with a typically effective base like this compound. Key areas to investigate include:
-
Reagent Quality: Ensure all reagents, especially the boronic acid/ester and solvents, are pure and dry. Boronic acids can degrade via protodeboronation, a side reaction where the boron group is replaced by hydrogen, which can be accelerated in aqueous conditions.[1]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[2] Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[1][3] It is recommended to purge the reaction mixture with an inert gas like argon or nitrogen for at least 15-30 minutes.[4][5]
-
Catalyst System: The choice of palladium source and ligand is critical. For challenging substrates, such as aryl chlorides, specialized, bulky, and electron-rich ligands (e.g., Buchwald's SPhos or XPhos) may be necessary to facilitate the oxidative addition step.[1][3]
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion. The ideal temperature is substrate-dependent; while some reactions work at room temperature, others may require heating to 80-120°C.[1][4]
Q2: What is the "caesium effect" and how does it improve yield?
The "caesium effect" refers to the often-observed superior performance of cesium bases (like Cs₂CO₃) in palladium-catalyzed couplings compared to other alkali metal bases like K₂CO₃ or Na₂CO₃.[6] While not fully understood, this effect is attributed to several factors:
-
Enhanced Transmetalation: Evidence suggests the cesium cation may interact directly with the palladium catalyst, potentially forming a Pd-Cs bimetallic intermediate.[6] This interaction could lower the activation energy of the transmetalation step, which is often rate-limiting, thereby increasing the reaction rate and overall yield.[6]
-
Solubility: this compound often has higher solubility in many organic solvents compared to potassium or sodium carbonate, which can be beneficial for the reaction kinetics.[2][7]
-
Reduced Protodeboronation: The caesium cation might slow the rate of protodeboronation of sensitive boronic acids, preserving the active nucleophile for the desired cross-coupling reaction.[6]
Q3: When should I choose this compound over other bases like K₂CO₃ or K₃PO₄?
This compound is frequently the optimal base, particularly in challenging reactions.[8] Consider using Cs₂CO₃ when:
-
Dealing with Sterically Hindered Substrates: Cs₂CO₃ has shown success in couplings involving deactivated, sterically hindered, and heteroaryl chloride substrates where other bases may fail.[9]
-
Using Difficult Boronic Acids: For boronic acids that are prone to decomposition (protodeboronation), Cs₂CO₃ can provide significantly higher yields.[6] In one study, only Cs₂CO₃ allowed the reaction to achieve over 55% conversion with a troublesome boronic acid.[6]
-
Working in Coordinating Solvents: this compound tends to perform very well in coordinating solvents such as DMF, DMAc, or DMSO.[6]
-
Initial Screens Fail: When common bases like K₂CO₃ or K₃PO₄ give low yields, switching to Cs₂CO₃ is a standard optimization step.[3][4]
Q4: How do I select the optimal solvent to use with this compound?
Solvent choice significantly impacts reaction kinetics and yield.[10]
-
Coordinating Solvents: As mentioned, Cs₂CO₃ often performs exceptionally well in polar, coordinating solvents like DMF, DMAc, and DMSO.[6]
-
Anhydrous Conditions: For some substrates, such as the coupling of organoboronic acids with acyl chlorides, anhydrous conditions using a solvent like dry toluene (B28343) with Cs₂CO₃ have proven effective.[11]
-
Aqueous Mixtures: Solvent systems like THF/water or Dioxane/water are common.[12] However, the presence of water can accelerate the decomposition of sensitive boronic acids.[1] If using aqueous mixtures, ensure the system is thoroughly degassed.
Q5: Can this compound help reduce side reactions like protodeboronation?
Yes, mitigating protodeboronation is a key advantage of using this compound. This side reaction is a significant issue with certain fluorinated and heteroaromatic boronic acids.[6] The "caesium effect" is believed to either accelerate the desired transmetalation step to outcompete protodeboronation or directly slow the rate of the protodeboronation itself, thus preserving the boronic acid and improving the final product yield.[6]
Quantitative Data Summary
The choice of base can have a dramatic impact on the reaction yield. The tables below summarize comparative data from various studies.
Table 1: Base Screening in Suzuki-Miyaura Coupling of N-Boc-pyrroleboronic acid and 2-bromonitrobenzene
| Entry | Base | Yield (%) |
| 1 | Ba(OH)₂ | 2 |
| 2 | K₃PO₄ | 52 |
| 3 | Na₂CO₃ | 15 |
| 4 | Cs₂CO₃ | 74 |
Reaction conditions were optimized for a particularly troublesome boronic acid. Data sourced from Majerski et al., as cited in[6].
Table 2: Base Effect in Suzuki-Miyaura Coupling with a Palladacycle Catalyst
| Entry | Base | Conversion (%) |
| 1 | K₂CO₃ | 6 |
| 2 | KF | 22 |
| 3 | NaOAc | 25 |
| 4 | K₃PO₄ | 60 |
| 5 | Cs₂CO₃ | 100 |
Reaction conditions: 1.0 mol% catalyst loading. Data sourced from Bedford and Cazin, as cited in[6].
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting and understanding the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. quora.com [quora.com]
- 8. compunetics.net [compunetics.net]
- 9. researchgate.net [researchgate.net]
- 10. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 11. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Identifying and minimizing side reactions with Cesium carbonate
Welcome to the technical support center for Cesium Carbonate (Cs₂CO₃). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: this compound is a versatile and effective base in organic synthesis, but it can promote several side reactions. The most frequently encountered include:
-
Hydrolysis: In the presence of water, especially at elevated temperatures, this compound can hydrolyze starting materials or products containing sensitive functional groups like esters, amides, or nitriles.
-
Epimerization/Racemization: For chiral compounds with acidic protons adjacent to a stereocenter, this compound can be basic enough to cause epimerization or racemization, leading to a loss of stereochemical integrity.
-
Elimination Reactions: In substrates with a suitable leaving group and an abstractable proton in the β-position, this compound can promote E2 elimination reactions, competing with the desired substitution (e.g., in Williamson ether synthesis).
-
Self-condensation/Polymerization: For substrates prone to self-reaction, such as some aldehydes or ketones, the basicity of this compound can induce aldol-type condensation or polymerization.
-
Decomposition of Sensitive Reagents: Certain sensitive reagents or catalysts may degrade in the presence of a strong inorganic base like this compound.
Troubleshooting Guides
Issue 1: Low yield in a C-N or C-O coupling reaction, with evidence of starting material hydrolysis.
This is a common issue, particularly when using protic solvents or if reagents are not scrupulously dried.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis side reactions.
Preventative Measures & Optimization:
-
Solvent Choice: Switching from a protic solvent (like ethanol) to an aprotic solvent (like DMF, DMSO, or THF) can significantly reduce hydrolysis.
-
Drying Procedures: Ensure all reagents and solvents are rigorously dried. Molecular sieves are effective for solvents, while starting materials can be dried under high vacuum or by azeotropic distillation with toluene.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.
Issue 2: Loss of stereochemical purity in a product.
If your starting material is chiral and the product shows signs of racemization or epimerization, the basicity of this compound is a likely cause.
Troubleshooting Steps:
-
Lower Reaction Temperature: Often, the rate of epimerization is more sensitive to temperature than the desired reaction. Running the reaction at a lower temperature, even if it requires a longer reaction time, can preserve stereochemical integrity.
-
Use a Weaker Base: If the reaction allows, consider screening weaker bases. Potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) may be sufficient to promote the desired reaction without causing epimerization.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
Comparative Basicity and Typical Applications:
| Base | pKa of Conjugate Acid | Typical Applications | Notes on Side Reactions |
| This compound (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | N-alkylation, O-alkylation, Suzuki, Heck, Buchwald-Hartwig | Can cause hydrolysis, epimerization, elimination. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | Similar to Cs₂CO₃, but generally less reactive. | Milder, less prone to causing epimerization. |
| Triethylamine (TEA) | ~10.7 | Amide couplings, protection groups, general acid scavenger. | Generally not strong enough for C-O/C-N couplings. |
| DIPEA | ~11.0 | Similar to TEA, sterically hindered. | Less nucleophilic than TEA. |
Issue 3: Formation of an elimination byproduct.
In reactions like Williamson ether synthesis, an alkene byproduct may be observed due to E2 elimination.
Minimization Strategy:
Caption: Competing Sₙ2 and E2 pathways.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest feasible temperature can favor the Sₙ2 pathway.
-
Solvent Polarity: Polar aprotic solvents like DMF or DMSO are known to favor Sₙ2 reactions over E2.
-
Substrate Structure: If possible, modify the substrate to be less sterically hindered around the reaction center, which will favor substitution.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a this compound-Mediated N-Alkylation
This protocol provides a general method for the N-alkylation of an indole (B1671886) with an alkyl halide, a reaction where water can be detrimental.
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Add anhydrous this compound (1.5 equivalents) and the indole (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
-
-
Solvent and Reagent Addition:
-
Add anhydrous DMF (dried over 4 Å molecular sieves) via syringe.
-
Stir the suspension for 15 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise via syringe.
-
-
Reaction and Work-up:
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Signaling Pathway Analogy for Base Selection:
This diagram illustrates the decision-making process for selecting a base to minimize side reactions, analogous to a signaling pathway.
Caption: Decision pathway for base selection.
Technical Support Center: Addressing Cesium Carbonate Solubility in Non-Polar Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility of cesium carbonate (Cs₂CO₃) in non-polar organic solvents during experimental procedures.
This compound Solubility Data
This compound is a versatile inorganic base used in a wide range of organic transformations. However, its solubility can be a limiting factor, particularly in non-polar organic solvents. Below is a summary of its solubility in various common solvents for easy reference.
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Toluene | Non-Polar | Insoluble | Room Temperature |
| p-Xylene | Non-Polar | Insoluble | Room Temperature |
| Chlorobenzene | Non-Polar | Insoluble | Room Temperature |
| Diethyl Ether | Non-Polar | Soluble | Room Temperature |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Room Temperature |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Room Temperature |
| Dimethylformamide (DMF) | Polar Aprotic | 119.6 g/L | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 361.7 g/L | Room Temperature |
| N-Methylpyrrolidone (NMP) | Polar Aprotic | 723.3 g/L | Room Temperature |
| Ethanol | Polar Protic | 110 g/L | 19 |
| Methanol | Polar Protic | 56.1 g/100g | 21.1 |
| Water | Polar Protic | 2605 g/L | 15 |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the use of this compound in non-polar organic solvents.
Q1: My this compound is not dissolving in toluene. What can I do?
A1: this compound is practically insoluble in non-polar solvents like toluene.[1][2][3] For reactions requiring a basic carbonate in such solvents, a heterogeneous reaction mixture (slurry) is common. To improve reactivity in a slurry, consider the following:
-
Increase Stirring Rate: Vigorous stirring is crucial to maximize the surface area of the this compound available for reaction.
-
Reduce Particle Size: Grinding the this compound to a fine powder before addition can increase its surface area and apparent reactivity.
-
Increase Temperature: While solubility may not significantly increase, higher temperatures can enhance reaction rates.
-
Use a Phase Transfer Catalyst (PTC): A PTC can facilitate the transfer of the carbonate anion into the organic phase. See Q3 for more details.
-
Use a Crown Ether: Crown ethers can encapsulate the cesium cation, increasing the solubility of the salt. See Q4 for more details.
Q2: My reaction is sluggish even with vigorous stirring in a non-polar solvent. What are the next steps?
A2: A sluggish reaction is a common indicator of poor this compound availability. The following workflow can help troubleshoot this issue.
Troubleshooting workflow for a sluggish this compound reaction.
Q3: How do I use a Phase Transfer Catalyst (PTC) with this compound?
A3: Phase transfer catalysts facilitate the transfer of an ion (in this case, the carbonate anion) from the solid or aqueous phase into the organic phase where the reaction occurs.[4][5] This increases the effective concentration of the base in the medium.
Experimental Protocol: Using a Phase Transfer Catalyst
-
Select a PTC: Common choices include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) or phosphonium (B103445) salts.
-
Determine the Amount: Typically, 1-10 mol% of the PTC relative to the limiting reagent is sufficient.
-
Addition: Add the PTC to the reaction mixture along with the solvent, substrate, and this compound.
-
Reaction Conditions: Proceed with the reaction under the desired temperature and stirring conditions. The presence of the PTC should enhance the reaction rate.
Simplified signaling pathway of a Phase Transfer Catalyst.
Q4: How do crown ethers improve the solubility of this compound?
A4: Crown ethers are cyclic polyethers that can chelate metal cations within their central cavity.[6] The size of the crown ether's cavity determines its selectivity for specific cations. For cesium (Cs⁺), 18-crown-6 (B118740) is a commonly used and effective chelating agent. By encapsulating the Cs⁺ cation, the crown ether forms a lipophilic complex that is more soluble in non-polar organic solvents.
Experimental Protocol: Using a Crown Ether
-
Select a Crown Ether: For cesium, 18-crown-6 is a suitable choice due to the compatibility of its cavity size with the ionic radius of Cs⁺.
-
Determine the Amount: A stoichiometric amount (or a slight excess) of the crown ether relative to the this compound is typically used.
-
Addition: The crown ether can be added directly to the reaction mixture. It is advisable to add it to the solvent before the this compound to facilitate dissolution.
-
Caution: Crown ethers can be toxic and should be handled with appropriate safety precautions.[7]
Logical relationship of crown ether chelation.
Q5: I've heard this compound is hygroscopic. Could this be affecting my reaction?
A5: Yes, this compound is hygroscopic and can absorb moisture from the atmosphere.[8][9][10] This absorbed water can negatively impact moisture-sensitive reactions. It is recommended to:
-
Store this compound in a desiccator.
-
Handle it quickly in the open air.
-
For highly sensitive reactions, dry the this compound in a vacuum oven before use.
-
Consider the use of molecular sieves in the reaction mixture to scavenge any residual water.[10]
References
- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 2. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 3. wholesale this compound (Cesium Carbon Oxide) Granules- FUNCMATER [funcmater.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 9. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 10. Reddit - The heart of the internet [reddit.com]
Reasons for Cesium carbonate's higher reactivity than potassium carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and leveraging the enhanced reactivity of cesium carbonate (Cs₂CO₃) compared to potassium carbonate (K₂CO₃) in organic synthesis. The following information, presented in a question-and-answer format, addresses common experimental challenges and provides detailed protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often more effective than potassium carbonate as a base in my reaction?
A1: this compound's heightened reactivity stems from a combination of factors, often collectively referred to as the "Cesium Effect." The primary reasons are:
-
Enhanced Solubility: this compound exhibits significantly higher solubility in a wide range of organic solvents compared to potassium carbonate.[1][2] This allows for more homogeneous reaction mixtures, increasing the availability of the carbonate base to interact with the substrate and promote the desired transformation.[1]
-
Properties of the Cesium Cation (Cs⁺): The cesium ion possesses a larger ionic radius and lower charge density than the potassium ion (K⁺).[3] This results in a "naked" or less tightly coordinated carbonate anion, which is a stronger and more effective base in solution.
-
Increased Basicity in Organic Solvents: Due to the factors above, this compound acts as a stronger base in non-aqueous environments, facilitating the deprotonation of weakly acidic substrates where potassium carbonate may be ineffective.[4]
Troubleshooting Guides
Q2: My N-alkylation reaction is sluggish or incomplete when using potassium carbonate. What should I do?
A2: This is a common issue, often related to the poor solubility of potassium carbonate in many organic solvents.[5]
Troubleshooting Steps:
-
Switch to this compound: The most direct solution is to substitute potassium carbonate with this compound. Its superior solubility in solvents like DMF, acetonitrile, and THF often leads to faster reaction rates and higher yields.[1][4][6]
-
Solvent Optimization: If you must use potassium carbonate, ensure you are using a solvent in which it has at least partial solubility. Polar aprotic solvents like DMF or DMSO are generally better choices than less polar options like acetone (B3395972) or acetonitrile.[6]
-
Increase Temperature: Raising the reaction temperature can improve the solubility of potassium carbonate and increase the reaction rate. However, be cautious of potential side reactions or decomposition of your starting materials at elevated temperatures.[6]
-
Addition of a Phase-Transfer Catalyst: In heterogeneous mixtures, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed to shuttle the carbonate anion from the solid phase into the organic phase, thereby increasing its effective concentration and reactivity.
Q3: I am observing significant side reactions, such as elimination, when using a strong base. Is this compound a suitable alternative?
A3: Yes, this compound is an excellent choice in such scenarios. It is considered a mild yet effective inorganic base, strong enough to promote many reactions without causing the side reactions often associated with stronger, more aggressive bases like hydroxides or alkoxides.[1][7] Its use can lead to higher selectivity and cleaner reaction profiles.[8][9]
Data Presentation
Table 1: Comparison of Physicochemical Properties of this compound and Potassium Carbonate
| Property | This compound (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Molar Mass | 325.82 g/mol | 138.21 g/mol |
| Ionic Radius of Cation | Cs⁺: 167 pm | K⁺: 138 pm |
| pKa of Conjugate Acid (HCO₃⁻) | ~10.3 | ~10.3 |
| Solubility in Water ( g/100 mL) | ~261 g/100 mL (20 °C) | ~112 g/100 mL (20 °C) |
| Solubility in Methanol ( g/100g ) | 56.1 (21.1 °C) | Insoluble |
| Solubility in Ethanol (g/L) | 110 | Insoluble |
| Solubility in DMF (g/L) | 12.7 (room temp) | 7.5 (ambient temp) |
| Solubility in DMSO (g/L) | 32.95 (room temp) | 47 (ambient temp) |
Experimental Protocols
Detailed Methodology 1: N-Alkylation of a Sulfonamide using this compound
This protocol describes a general procedure for the N-alkylation of a sulfonamide with an alkyl halide using this compound as the base.
Materials:
-
Sulfonamide (1.0 equiv)
-
Alkyl halide (1.1 - 1.5 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 equiv) and this compound (1.5 - 2.0 equiv).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the sulfonamide.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Detailed Methodology 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
This compound (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), arylboronic acid (1.2 - 1.5 equiv), palladium catalyst (2-5 mol%), and this compound (2.0 - 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask. If using a solvent mixture like DMF/water, ensure it is thoroughly degassed prior to addition.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors contributing to the enhanced reactivity of this compound.
Caption: Troubleshooting workflow for reactions with potassium carbonate.
References
- 1. nbinno.com [nbinno.com]
- 2. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. This compound Supplier India: 5 Essential Benefits & Uses [ketonepharma.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound: a versatile organic synthesis reagent_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Preventing Racemization in Stereoselective Reactions with Cesium Carbonate
Welcome to the Technical Support Center for utilizing Cesium Carbonate (Cs₂CO₃) in stereoselective reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of racemization and the preservation of stereochemical integrity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often recommended for preventing racemization in stereoselective reactions?
A1: this compound is a relatively mild inorganic base. Racemization at a stereocenter adjacent to a carbonyl group or other acidifying functionality often proceeds through the formation of a planar, achiral enolate intermediate. Stronger bases can readily deprotonate the chiral center, leading to this enolate and subsequent loss of stereochemical information. The mild basicity of this compound is often insufficient to cause significant enolization, thus preserving the stereointegrity of the molecule.[1]
Q2: What is the "Cesium effect" and how does it contribute to preventing racemization?
A2: The "Cesium effect" refers to the unique role the large, soft, and highly polarizable Cesium cation (Cs⁺) plays in influencing reaction pathways.[2][3] In stereoselective reactions, the Cs⁺ cation can coordinate with multiple heteroatoms in the substrate and/or reagent, leading to a more rigid and organized transition state. This chelation can:
-
Sterically hinder the approach of reactants from one face.
-
Favor a specific conformation of the substrate that leads to the desired stereoisomer.
-
Enhance the nucleophilicity of one reactive site over another.
By locking the conformation of the transition state, the "Cesium effect" can significantly enhance stereoselectivity and prevent the formation of intermediates that could lead to racemization.[2]
Q3: When should I choose this compound over other inorganic bases like Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)?
A3: The choice of base is critical and depends on the specific reaction and substrate. This compound is often superior to other alkali metal carbonates when:
-
Racemization is a significant concern: Its mildness is a key advantage.
-
Higher solubility is required: Cs₂CO₃ is generally more soluble in organic solvents like DMF, THF, and acetonitrile (B52724) compared to K₂CO₃ and Na₂CO₃, leading to more homogeneous reaction conditions and potentially faster reaction rates.[3]
-
The "Cesium effect" is beneficial: Reactions where chelation control can influence stereoselectivity are good candidates for using Cs₂CO₃.
Q4: Can the choice of solvent affect the performance of this compound in preventing racemization?
A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF, acetonitrile, and THF are commonly used with this compound as they can solvate the cesium cation, enhancing the reactivity of the carbonate anion.[4] The choice of solvent can influence the conformation of the transition state and the extent of the "Cesium effect." For instance, a mixed solvent system of DMF and acetonitrile has been shown to improve yields and purity in some amidation reactions.[4]
Troubleshooting Guides
Issue 1: I am observing significant racemization in my reaction despite using this compound.
This can be a frustrating issue, but several factors could be at play. Here's a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Troubleshooting Steps:
-
Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for enolization, even with a mild base.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature).
-
-
Base Stoichiometry: While catalytic amounts of Cs₂CO₃ are sometimes sufficient, an excess might be required to drive the reaction to completion. However, a large excess could potentially increase the rate of racemization.
-
Solution: Screen different stoichiometries of this compound (e.g., 0.5, 1.0, 1.5, and 2.0 equivalents) to find the optimal balance between reaction rate and stereochemical purity.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Solution: If racemization is observed, consider switching to a different polar aprotic solvent. For example, if the reaction is in DMF, try acetonitrile or THF, or vice versa.
-
-
Reaction Time: Prolonged exposure to basic conditions, even if mild, can lead to gradual racemization.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Workup Procedure: Racemization can also occur during the workup if the product is exposed to acidic or basic conditions, or high temperatures.
-
Solution: Use mild workup procedures. Quench the reaction with a buffered solution (e.g., saturated aqueous NH₄Cl). Perform extractions at low temperatures and avoid excessive heating during solvent evaporation.[5]
-
Issue 2: My stereoselective reaction is sluggish or does not go to completion with this compound.
While preventing racemization is crucial, achieving a good yield is also important. If your reaction is slow, consider the following:
-
Increase Temperature Cautiously: While high temperatures can cause racemization, a modest increase might be necessary to drive the reaction. Monitor the stereochemical purity at different temperatures to find an optimal point.
-
Increase this compound Stoichiometry: A higher loading of the base might be required to achieve full conversion.
-
Add a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction by improving the solubility and availability of the carbonate base in the organic phase.
-
Consider a Co-solvent: As demonstrated in some amidation reactions, a mixture of solvents can sometimes improve solubility and reaction rates.[4]
Data Presentation
The following tables summarize quantitative data from the literature, demonstrating the effectiveness of this compound in maintaining stereochemical integrity in various reactions.
Table 1: Diastereoselectivity in the this compound-Promoted Amidation of Unactivated Esters
This table shows the diastereomeric ratio (d.r.) of dipeptide products formed from the reaction of various amino acid methyl esters with serine. A high d.r. indicates minimal racemization.
| Entry | Amino Acid Methyl Ester | Product | Yield (%) | d.r. |
| 1 | Boc-Gly-OMe | 1 | 87 | >99:1 |
| 2 | Boc-Ala-OMe | 2 | 77 | >99:1 |
| 3 | Boc-Val-OMe | 3 | 63 | >99:1 |
| 4 | Boc-Leu-OMe | 4 | 71 | >99:1 |
| 5 | Boc-Phe-OMe | 5 | 68 | >99:1 |
| 6 | Boc-Pro-OMe | 6 | 33 | >99:1 |
Data adapted from Kuo, C.-H., et al. (2024). This compound Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry.[1][4][5][6][7]
Table 2: Comparison of Bases in a Stereoselective Michael Addition
This table illustrates the impact of different carbonate bases on the enantiomeric excess (e.e.) in a representative asymmetric Michael addition reaction.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Cs₂CO₃ | Toluene | 25 | 95 | 90 |
| 2 | K₂CO₃ | Toluene | 25 | 85 | 75 |
| 3 | Na₂CO₃ | Toluene | 25 | 70 | 60 |
| 4 | Cs₂CO₃ | THF | 25 | 92 | 85 |
| 5 | Cs₂CO₃ | CH₂Cl₂ | 25 | 88 | 82 |
Representative data based on trends observed in the literature.[8]
Experimental Protocols
Here are detailed methodologies for key stereoselective reactions where this compound is used to prevent racemization.
Protocol 1: Racemization-Free N-Alkylation of a Chiral Amine
This protocol describes the mono-N-alkylation of a primary chiral amine, where the use of this compound is crucial for preventing both overalkylation and racemization.[6][9][10][11][12]
Reaction Scheme:
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine (1.0 equiv.), anhydrous N,N-dimethylformamide (DMF, to make a 0.1 M solution), and this compound (1.5 equiv.).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide or sulfonate (1.1 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C, but the stereochemical integrity should be monitored.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Stereochemical Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.
Protocol 2: Stereoselective Oxa-Michael Addition
This protocol is for the stereospecific O-alkylation of an oxime with a Michael acceptor, where this compound acts as an efficient catalyst that preserves the configuration of the C=N double bond.[1]
Reaction Scheme:
Procedure:
-
Preparation: In a round-bottom flask, dissolve the oxime (1.0 equiv.) and acrylonitrile (B1666552) (1.2 equiv.) in acetonitrile (to make a 0.2 M solution).
-
Addition of Base: Add this compound (0.2 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature in the dark to prevent light-induced isomerization. Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, filter off the this compound and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the O-alkylated oxime.
-
Stereochemical Analysis: The stereochemical purity (E/Z ratio) of the product can be determined by ¹H NMR spectroscopy.
Mandatory Visualizations
The "Cesium Effect" in Preventing Racemization
The following diagram illustrates the proposed mechanism of how the Cesium cation (Cs⁺) can enforce a rigid transition state, thereby preventing rotation around single bonds that could lead to racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. This compound Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Procedures for drying Cesium carbonate for anhydrous reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the procedures for drying Cesium carbonate (Cs₂CO₃) for use in anhydrous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous this compound in certain reactions?
A1: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. In many organic reactions, such as Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions (SₙAr), and various base-mediated alkylations and arylations, the presence of water can have detrimental effects.[1][2][3][4] These can include:
-
Hydrolysis of starting materials or products: Water can react with and decompose sensitive functional groups.
-
Deactivation of catalysts: The catalytic activity of sensitive catalysts, like palladium complexes, can be diminished or completely inhibited by water.
-
Side reactions: The presence of water can promote undesired side reactions, leading to lower yields and complex product mixtures.
-
Inconsistent reaction outcomes: The variable amount of water in non-dried this compound can lead to poor reproducibility of experiments.
Q2: What is the standard laboratory procedure for drying this compound?
A2: The most common and effective method for drying this compound is by heating it under vacuum. A widely cited protocol involves heating the solid in a vacuum drying pistol at 120 °C under a vacuum of approximately 10 mbar for 18 hours.[5] For more rigorous drying, higher temperatures and longer durations may be employed, taking care not to exceed the decomposition temperature.
Q3: Can I dry this compound at a lower temperature, for instance, in a standard laboratory oven?
A3: While heating in a standard oven can remove some surface moisture, it is generally insufficient for achieving the anhydrous conditions required for sensitive reactions. Drying at 110°C under vacuum has been reported to be inadequate for some water-sensitive applications. For effective water removal, both heat and vacuum are crucial to lower the boiling point of water and facilitate its complete removal from the solid.
Q4: What are the visual cues that my this compound might be wet?
A4: Anhydrous this compound should be a fine, free-flowing white powder. If the material has absorbed a significant amount of moisture, it may appear clumpy or even form a paste-like solid due to its high solubility in water.
Q5: How should I handle and store anhydrous this compound?
A5: Due to its extremely hygroscopic nature, anhydrous this compound must be handled and stored with care to prevent re-absorption of atmospheric moisture. Best practices include:
-
Handling in an inert atmosphere: Whenever possible, handle the dried this compound inside a glovebox or glove bag with a dry nitrogen or argon atmosphere.
-
Rapid weighing: If a glovebox is unavailable, weigh the required amount quickly and immediately transfer it to the reaction vessel under a stream of inert gas.
-
Airtight storage: Store the dried this compound in a tightly sealed container, preferably in a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) or indicating silica (B1680970) gel. Flushing the headspace of the storage container with an inert gas before sealing can also help.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction is sluggish or fails to go to completion. | Incomplete drying of this compound. The presence of residual water can inhibit the reaction. | Re-dry the this compound using the standard protocol (heating under vacuum) or a more rigorous method. Consider adding freshly activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual moisture.[1] |
| Inconsistent yields or formation of byproducts. | Variable water content in the this compound. The amount of absorbed moisture can vary between batches or even with each opening of the container. | Ensure a consistent and thorough drying procedure for every experiment. Quantitatively verify the dryness of a batch of this compound using Karl Fischer titration before use in a series of reactions. |
| This compound appears clumpy or difficult to handle. | Significant moisture absorption. The material has been exposed to the atmosphere for too long. | The this compound needs to be thoroughly dried. If it is excessively wet, a preliminary drying step in a standard oven at a moderate temperature (e.g., 100-120 °C) for several hours can be performed before the final drying under vacuum. |
| Difficulty achieving a very low water content for ultra-sensitive reactions. | The standard drying procedure may not be sufficient. Some applications may require extremely low levels of residual water. | For ultra-anhydrous conditions, consider drying at a higher temperature (e.g., 150-200 °C) under high vacuum for an extended period (24-48 hours). Ensure the vacuum system is efficient and free of leaks. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Drying Temperature | 120 °C | [5] |
| Recommended Vacuum Level | ~10 mbar | [5] |
| Recommended Drying Time | 18 hours | [5] |
| Decomposition Temperature | 610 °C | [2] |
| Solubility in Water (15 °C) | 2605 g/L | [2] |
Experimental Protocols
Standard Protocol for Drying this compound
Objective: To prepare anhydrous this compound for use in moisture-sensitive reactions.
Materials:
-
This compound (reagent grade)
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum drying pistol or a vacuum oven
-
High-vacuum pump
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Place the required amount of this compound into a clean, dry Schlenk flask.
-
Attach the flask to a high-vacuum line and slowly evacuate the flask to avoid disturbing the fine powder.
-
Once a stable vacuum is achieved (e.g., < 1 mbar), begin heating the flask. A heating mantle or oil bath can be used.
-
Increase the temperature to 120-150 °C and maintain this temperature under dynamic vacuum for at least 18 hours. For highly sensitive reactions, a longer drying time (24-48 hours) is recommended.
-
After the drying period, turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with a dry, inert gas such as nitrogen or argon.
-
The anhydrous this compound is now ready for use. It should be used immediately or stored in a tightly sealed container inside a glovebox or desiccator.
Verification of Dryness: Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content in a solid.[6][7] Due to the basic nature of this compound, a specialized approach is required to avoid side reactions with the Karl Fischer reagents. A coulometric Karl Fischer titrator with an oven is often the preferred method.
Note: The direct titration of this compound in the titration cell is not recommended as it can neutralize the acidic Karl Fischer reagents, leading to inaccurate results.
General Procedure (using a Karl Fischer oven):
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry state.
-
Accurately weigh a sample of the dried this compound into a sample boat suitable for the Karl Fischer oven.
-
Seal the sample boat and place it in the oven autosampler.
-
Heat the sample to a temperature that is high enough to drive off the water but below the decomposition temperature of this compound (e.g., 150-200 °C).
-
A stream of dry, inert gas will carry the evolved water into the coulometric titration cell.
-
The titrator will automatically measure the amount of water and provide a result, typically in ppm or percentage.
Workflow and Logic Diagrams
References
Cesium carbonate compatibility with base-sensitive functional groups
Welcome to the technical support center for Cesium Carbonate (Cs₂CO₃). This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the use of this compound, with a particular focus on its compatibility with base-sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in organic synthesis?
This compound is an inorganic base that has gained significant attention in organic synthesis.[1][2][3] Its utility stems from its mild basicity, good solubility in many organic solvents, and its role in promoting a variety of chemical transformations.[4][5][6][7] Unlike stronger bases, its mild nature helps to minimize undesirable side reactions, such as elimination.[8]
Q2: What are the main advantages of using this compound over other inorganic bases like potassium carbonate or sodium carbonate?
The primary advantages of this compound include:
-
Higher Solubility: It exhibits greater solubility in polar organic solvents like DMF, alcohols, and ethers compared to other alkali metal carbonates.[6][8] This allows for homogeneous reaction conditions, which is crucial for reactions requiring precise control.[8]
-
Increased Reactivity and Yields: In many cases, the use of this compound leads to higher reaction yields and greater selectivity.[5] For example, in Suzuki cross-coupling reactions, it can provide significantly higher yields compared to sodium carbonate or triethylamine.[4] This enhanced reactivity is often referred to as the "cesium effect".[9]
-
Mild Reaction Conditions: this compound is considered a mild base, making it suitable for reactions involving sensitive functional groups.[1][2][7]
Q3: In which types of reactions is this compound commonly used?
This compound is a versatile base employed in a wide range of organic reactions, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: It is frequently used in Suzuki, Heck, and Sonogashira couplings to facilitate the formation of carbon-carbon bonds.[4][5][6]
-
N-Alkylation Reactions: It is highly effective for the N-alkylation of amines, amides, sulfonamides, and various heterocyclic compounds.[5][6]
-
O-Alkylation Reactions: It is also used for the O-alkylation of phenols and alcohols.[5]
-
Amidation and Esterification: Recent studies have shown its utility in promoting the direct amidation of unactivated esters and in esterification reactions.[10][11][12][13]
Troubleshooting Guides
Issue 1: Low yield in a reaction involving a base-sensitive substrate.
Possible Cause: The basicity of this compound, although mild, might still be affecting your substrate.
Troubleshooting Steps:
-
Solvent Optimization: The choice of solvent can influence the effective basicity. Consider switching to a less polar aprotic solvent.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of undesired side reactions.
-
Stoichiometry Adjustment: Use the minimum effective amount of this compound. A catalytic amount may be sufficient for some transformations.[10][11]
-
Alternative Base Screening: If sensitivity persists, consider an even milder base or a non-ionic base.
Issue 2: Poor solubility of reactants or the base.
Possible Cause: While this compound has good solubility in many organic solvents, it may not be optimal for all reaction systems.
Troubleshooting Steps:
-
Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMSO, or NMP, where this compound has higher solubility.[6] A mixed solvent system might also improve solubility.[11]
-
Phase-Transfer Catalyst: In biphasic systems, the addition of a phase-transfer catalyst can facilitate the reaction.
-
Microwave Irradiation: Microwave heating can sometimes overcome solubility issues and accelerate the reaction rate.[14]
Compatibility with Base-Sensitive Functional Groups
This compound is often the base of choice when dealing with molecules containing functional groups that are sensitive to stronger bases.
Esters
This compound is generally compatible with ester functional groups, particularly under mild conditions. It has been successfully used as a promoter for the direct amidation of unactivated esters without causing significant hydrolysis or other side reactions.[10][11][12][13]
Key Considerations:
-
Steric Hindrance: The reactivity of esters in the presence of this compound can be influenced by steric hindrance. For example, tert-butyl esters may react more slowly than methyl or ethyl esters.[10][11]
-
Reaction Temperature: While compatible, prolonged heating at high temperatures could potentially lead to competing reactions. Monitoring the reaction progress is advisable.
Amides
Amide functional groups are generally stable in the presence of this compound. It is widely used as a base for the N-alkylation of amides.[5] Furthermore, recent methodologies have demonstrated the use of this compound in promoting the conversion of amides to esters.[15]
Key Considerations:
-
Protecting Groups: Certain N-protecting groups on amides, such as the Fmoc group, can be labile to this compound, leading to deprotection as a side reaction.[10][11]
-
Reaction Conditions: The specific reaction conditions (solvent, temperature) will play a crucial role in maintaining the integrity of the amide group.
Ketones and Aldehydes
This compound can be used in reactions involving ketones and aldehydes. It has been employed as a catalyst for the chemoselective hydrosilylation of aldehydes and ketones.[16] This process demonstrates good functional group tolerance, leaving groups like esters, halogens, and nitro groups intact.[16]
Key Considerations:
-
Aldol Condensation: In the presence of enolizable ketones and aldehydes, there is a potential for aldol-type side reactions. Careful control of reaction conditions is necessary to minimize this.
-
Chemoselectivity: In molecules containing both aldehyde and ketone functionalities, selective reaction at the aldehyde can often be achieved by controlling the temperature.[16]
Quantitative Data Summary
Table 1: Comparison of Bases in Suzuki Cross-Coupling Reaction
| Base | Yield (%) |
| This compound | 86 |
| Sodium Carbonate | 29 |
| Triethylamine | 50 |
Data from a Suzuki cross-coupling reaction.[4]
Table 2: Effect of Ester Substituents on this compound-Promoted Amidation
| Ester Substrate | Yield (%) |
| Methyl ester | up to 90 |
| Ethyl ester | 80 |
| Benzyl ester | 96 |
| tert-Butyl ester | 29 |
Yields from the direct amidation of various esters with amino alcohols.[10][11]
Experimental Protocols
Protocol 1: this compound Promoted Direct Amidation of an Unactivated Ester
This protocol describes a general procedure for the direct amidation of an unactivated ester with an amino alcohol derivative using this compound as a promoter.[10][11]
Materials:
-
Ester substrate (1.0 equiv)
-
Amino alcohol derivative (1.2 equiv)
-
This compound (Cs₂CO₃) (0.2 equiv)
-
Anhydrous DMF/Acetonitrile (1:3)
Procedure:
-
To a reaction vessel, add the ester substrate, the amino alcohol derivative, and this compound.
-
Add the anhydrous DMF/acetonitrile solvent mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up, which may include dilution with water, extraction with an organic solvent, and purification by column chromatography.
Protocol 2: N-Alkylation of an Aromatic Cyclic Imide using this compound under Microwave Irradiation
This protocol provides a method for the N-alkylation of aromatic cyclic imides.[14]
Materials:
-
Aromatic cyclic imide (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
This compound (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vessel, combine the aromatic cyclic imide, alkyl halide, and this compound.
-
Add anhydrous DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 20-70 °C) for the determined reaction time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Proceed with a standard aqueous work-up and purification of the product.
Visualizations
Caption: Workflow for this compound-Promoted Amidation.
Caption: Decision Tree for Selecting this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 7. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives_Chemicalbook [chemicalbook.com]
- 14. Efficient this compound Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound catalyzed chemoselective hydrosilylation of aldehydes and ketones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cesium Carbonate vs. Potassium Carbonate in Suzuki Reactions: A Performance Comparison
For researchers, scientists, and drug development professionals, the choice of base in a Suzuki-Miyaura cross-coupling reaction is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of two commonly used inorganic bases, cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3), supported by experimental data to inform your reaction optimization.
In the intricate catalytic cycle of the Suzuki-Miyaura coupling, the base plays a pivotal role. Its primary function is to activate the boronic acid component, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium catalyst. The selection of the base can, therefore, be the difference between a high-yielding, efficient reaction and a sluggish, low-conversion process. While potassium carbonate is a widely used and cost-effective option, this compound often emerges as a superior choice, a phenomenon frequently referred to as the "caesium effect." This effect is attributed to the higher solubility of this compound in organic solvents and the larger, more polarizable nature of the cesium cation, which can influence the stability of key intermediates in the catalytic cycle.[1][2]
Quantitative Performance Comparison
The following table summarizes experimental data from various studies, directly comparing the performance of this compound and potassium carbonate in Suzuki-Miyaura reactions under identical conditions.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine | Trimethylboroxine | Not specified | Cs2CO3 | DME/H2O (4:1) | 85 | 12 | 85 | [3] |
| 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine | Trimethylboroxine | Not specified | K2CO3 | DME/H2O (4:1) | 85 | 12 | 72 | [3] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | Cs2CO3 | DMF | Reflux | 48 | Moderate to Good | [4] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | K2CO3 | DMF | Reflux | 48 | Moderate to Good | [4] |
| Aryl Bromide | n-butylboronic acid | Pd(OAc)2 / S-Phos | K2CO3/Cs2CO3 (10:1) | THF | 105 | 45 | Quantitative | [5] |
| Naphthalene-1,8-diaminato-substituted aryl boron compound | Aryl Halide | Pd/Cu cocatalyst | Cs2CO3 | DME | 70 | Not Specified | 98 | [6] |
| Naphthalene-1,8-diaminato-substituted aryl boron compound | Aryl Halide | Pd/Cu cocatalyst | K2CO3 | DME | 70 | Not Specified | Ineffective | [6] |
Note: The study on the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide reported that both bases provided moderate to good yields without specifying the exact percentages, suggesting comparable performance in that specific case.
The "Caesium Effect": Beyond Suzuki Reactions
The enhanced performance of cesium bases is not limited to Suzuki-Miyaura couplings. A study on the Buchwald-Hartwig amination, another important palladium-catalyzed cross-coupling reaction, provides a quantitative measure of the "caesium effect." In the reaction between 4-iodoanisole (B42571) and 4-methylaniline in DMF, the use of this compound resulted in a product yield four times greater than that achieved with potassium carbonate under the same conditions.[1] This further underscores the potential advantages of employing cesium bases in related transformations.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura reactions, highlighting the use of both this compound and potassium carbonate.
Protocol 1: Suzuki Coupling Using this compound
This protocol is adapted from a procedure for the synthesis of a di-aryl compound.[7]
Materials:
-
Di-aryl bromide (1.0 equiv)
-
Boronic ester (1.1 equiv)
-
Palladium(dppf)dichloride (Pd(dppf)Cl2) (0.1 equiv)
-
This compound (Cs2CO3) (2.5 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Water
-
Round-bottom pressure flask equipped with a stir bar
-
Argon atmosphere
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the di-aryl bromide (10 g), this compound, and the boronic ester under an argon atmosphere.
-
Add anhydrous 1,4-dioxane (200 mL) and water (22 mL) to the flask.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add the palladium(dppf)dichloride to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and allow the reaction mixture to stir at 100°C overnight.
-
After completion, cool the reaction mixture to room temperature for work-up.
Protocol 2: Suzuki Coupling Using Potassium Carbonate
This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl bromide, arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add toluene and water to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insight and Experimental Workflow
To visualize the critical role of the base in the Suzuki-Miyaura coupling and the general experimental procedure, the following diagrams are provided.
References
- 1. compunetics.net [compunetics.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of Cesium Carbonate and Sodium Carbonate in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a base is a critical parameter in the optimization of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective, data-driven comparison of two commonly employed inorganic bases: Cesium Carbonate (Cs₂CO₃) and Sodium Carbonate (Na₂CO₃). Their performance in pivotal C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, will be examined.
The "Cesium Effect": More Than Just Basicity
While both Cs₂CO₃ and Na₂CO₃ serve to activate coupling partners and neutralize the acid generated during the catalytic cycle, this compound often exhibits superior performance, a phenomenon frequently termed the "Cesium Effect". This enhanced reactivity is attributed to several factors beyond simple pKa differences. The large, soft Cesium cation (Cs⁺) demonstrates higher solubility in many organic solvents compared to the smaller, harder Sodium cation (Na⁺).[1][2] This increased solubility facilitates a more homogeneous reaction environment. Furthermore, the Cs⁺ ion is believed to stabilize key intermediates and transition states within the palladium catalytic cycle, thereby accelerating the rate-determining steps.[3]
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, offering a direct comparison of yields obtained using this compound versus Sodium Carbonate and other bases in key coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Chloride | Phenylboronic Acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 100 | 86 | [1] |
| Aryl Chloride | Phenylboronic Acid | Pd(OAc)₂ / Ligand | Na₂CO₃ | Toluene | 100 | 29 | [1] |
| 5-bromosalicylic acid | 2,4-difluoroboric acid | PdCl₂ (ligand-free) | Cs₂CO₃ | DMF/H₂O | 75 | <60 | [4] |
| 5-bromosalicylic acid | 2,4-difluoroboric acid | PdCl₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 75 | <60 | [4] |
Note: In the study by Poláčková et al., while both carbonates resulted in yields under 60%, K₂CO₃ was found to be optimal under their specific ultrasonic conditions.[4]
Table 2: Heck Coupling
In the Heck reaction, the base plays a pivotal role in the regeneration of the active Pd(0) catalyst from the Pd(II) species formed after the migratory insertion step.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorobenzene | Methyl Acrylate | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 100 | 56 | [1] |
| Chlorobenzene | Methyl Acrylate | Other Bases (K₂CO₃, NaOAc, NEt₃, K₃PO₄) | Dioxane | 100 | 9-50 | [1] | |
| 2-iodotoluene | Trifluoroethylene | Pd Catalyst | Cs₂CO₃ | Not Specified | Not Specified | 59 | [3] |
| 2-iodotoluene | Trifluoroethylene | Pd Catalyst | Na₂CO₃ | Not Specified | Not Specified | 4 | [3] |
Table 3: Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. The base is required to deprotonate the alkyne, forming a copper acetylide intermediate.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodide | Phenylacetylene | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | THF | Room Temp | High | [5] |
| Phenylacetylene | p-iodonitrobenzene | Pd₆L₈ nanoball | Cs₂CO₃ | Not Specified | 50 | Poor | [6] |
| Phenylacetylene | p-iodonitrobenzene | Piperidine/NEt₃ | Pd₆L₈ nanoball | Not Specified | 50 | High | [6] |
Note: The choice of base in Sonogashira reactions is highly dependent on the specific catalyst system and reaction conditions. While Cs₂CO₃ is used, amine bases are also very common.[6][7]
Experimental Protocols
Below are generalized methodologies for the Suzuki-Miyaura and Heck reactions, representative of the conditions under which the comparative data were obtained.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (this compound or Sodium Carbonate, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate phosphine (B1218219) ligand (e.g., SPhos, XPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Heck Coupling Reaction
-
Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.5 equiv), the base (this compound or Sodium Carbonate, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Solvent Addition: Add a suitable degassed solvent (e.g., DMF, Dioxane, or Acetonitrile).
-
Reaction: Heat the mixture to the required temperature (typically 80-140 °C) under an inert atmosphere.
-
Monitoring: Track the consumption of the starting material using TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove the base and any precipitated palladium.
-
Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo. The resulting residue is then purified by column chromatography or distillation.
Visualizing the Catalytic Pathways
The following diagrams illustrate the fundamental workflows and catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Heck coupling reaction.
Conclusion
The experimental evidence strongly suggests that this compound is often a superior base to Sodium Carbonate in Suzuki-Miyaura and Heck coupling reactions, frequently leading to significantly higher yields.[1][3] This "Cesium Effect" is attributed to its enhanced solubility in organic media and the stabilizing influence of the cesium cation on the catalytic cycle.[2][3] However, the optimal choice of base remains highly dependent on the specific substrates, catalyst system, and reaction conditions. For instance, in some Sonogashira couplings or under specific conditions like ultrasonication, other bases may prove more effective.[4][6] Therefore, while this compound represents an excellent starting point for reaction optimization, a careful screening of bases is always recommended to achieve the desired outcome for a specific transformation.
References
A Comparative Guide to Inorganic Bases in Palladium-Catalyzed C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with remarkable efficiency and functional group tolerance. The choice of an appropriate base is a critical parameter that significantly influences reaction rates, yields, and catalyst stability. This guide provides an objective comparison of commonly used inorganic bases in several key palladium-catalyzed C-C bond formation reactions, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
The Multifaceted Role of Inorganic Bases
Inorganic bases in palladium-catalyzed cross-coupling reactions are not mere stoichiometric reagents; they play several crucial roles in the catalytic cycle. Their primary functions include:
-
Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base activates the organoboron species (boronic acid or its derivatives) to form a more nucleophilic boronate "ate" complex.[1] This complex is more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-determining step.[1]
-
Regeneration of the Catalyst: In reactions like the Heck and Sonogashira couplings, a base is essential to neutralize the hydrogen halide (HX) produced during the catalytic cycle.[2][3] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
-
Facilitating Reductive Elimination: The base can also influence the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.
The selection of an optimal inorganic base is highly dependent on the specific reaction, substrates, solvent, and palladium catalyst/ligand system. Factors such as the base's strength (pKa), solubility in the reaction medium, and the nature of its counter-ion all contribute to its effectiveness.
Comparative Performance Data
The following tables summarize quantitative data from various studies, highlighting the performance of different inorganic bases in key palladium-catalyzed C-C bond formation reactions. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The choice of base is critical for the formation of the reactive boronate species.
| Base | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Na2CO3 | 4-Chlorobenzaldehyde | Phenylboronic acid | PPI-Cu-Ni-Pd NPs | EtOH/H2O (3:1) | 80 | <2 | 99 | [4] |
| K2CO3 | 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Pd catalyst | DMF/H2O (1:1) | 75 | - | 98 | [5] |
| K3PO4 | Aryl Chloride | Arylboronic acid | Pd2(dba)3 / L3 | Dioxane | 80 | - | 82 | [6] |
| Cs2CO3 | 2-Chloro-3-iodopyridine | p-Toluidine | Pd(OAc)2 / BINAP | Toluene | 120 | 8 | 97 | [7] |
| KOH | 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Pd catalyst | DMF/H2O (1:1) | 75 | - | 50 | [5] |
| NaOH | Aryl Halide | Arylboronic acid | Pd/NiFe2O4 | DMF/H2O (1:1) | - | - | Low | [8] |
| NaOAc | Aryl Halide | Arylboronic acid | PPI-Cu-Ni-Pd NPs | EtOH/H2O (3:1) | 80 | - | Lower than carbonates | [4] |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The base is primarily responsible for neutralizing the generated HX and regenerating the Pd(0) catalyst.
| Base | Unsaturated Halide | Alkene | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K2CO3 | Aryl Halide | Alkene | Pd(OAc)2 | DMA | 130-140 | 40 | Good | [9] |
| Cs2CO3 | 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine | (±)-1-(1-propyl-2(1H)-phthalazinyl)-2-propen-1-one | Frech catalyst | DMF | 140-150 | - | High | [10] |
| NaOAc | Arendiazonium salt | Alkene | Pd(OAc)2 | MeCN | RT | - | Modest | [11] |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. The base deprotonates the alkyne to form the reactive acetylide.
| Base | Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cs2CO3 | gem-Difluorocyclopropenyl bromide | Phenylacetylene | Pd catalyst / CuI | - | - | - | 70 | [12] |
| K2CO3 | Aryl Halide | Terminal Alkyne | Pd catalyst | - | - | - | - | [3] |
| K3PO4 | Aryl Halide | Terminal Alkyne | Pd catalyst | - | - | - | - | - |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Strong, non-nucleophilic bases are typically required.
| Base | Aryl Halide | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NaOt-Bu | 2-Bromopyridine derivative | Secondary Amine | Pd(OAc)2 / dppp | Toluene | - | - | Good | [13] |
| Cs2CO3 | 4-Iodoanisole | 4-Methylaniline | Pd(OAc)2 / SPhos | DMF | 105 | - | High | [14] |
| K2CO3 | 4-Iodoanisole | 4-Methylaniline | Pd(OAc)2 / SPhos | DMF | 105 | - | Lower than Cs2CO3 | [14] |
| K3PO4 | 4-Iodoanisole | 4-Methylaniline | Pd(OAc)2 / SPhos | Toluene | 105 | - | Lower than Cs3PO4 | [15] |
| Cs3PO4 | 4-Iodoanisole | 4-Methylaniline | Pd(OAc)2 / SPhos | Toluene | 105 | - | High | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized experimental protocols for key palladium-catalyzed C-C bond formation reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
General Protocol for Heck Reaction
This is a representative protocol and requires optimization for specific substrates.[16]
Materials:
-
Unsaturated halide (e.g., 6-Bromonicotinonitrile, 1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine the unsaturated halide, palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling (Copper-Free)
This is a general procedure for a copper-free Sonogashira coupling.[17]
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv)
-
Inorganic base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent and the terminal alkyne.
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at the desired temperature (typically 25-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental steps involved in palladium-catalyzed C-C bond formation and a typical workflow for selecting an optimal base.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. compunetics.net [compunetics.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The "Cesium Effect" in Buchwald-Hartwig Amination: A Quantitative Comparison
For researchers, scientists, and drug development professionals, optimizing the Buchwald-Hartwig amination is crucial for efficient synthesis of carbon-nitrogen bonds. This guide provides a quantitative analysis of the "cesium effect," comparing the performance of cesium carbonate (Cs₂CO₃) against other common bases in this palladium-catalyzed cross-coupling reaction. The data presented is supported by detailed experimental protocols and visualized reaction pathways.
The choice of base in the Buchwald-Hartwig amination significantly influences reaction efficiency, yield, and substrate scope. While strong bases like sodium tert-butoxide (NaOtBu) are frequently employed, they can be incompatible with base-sensitive functional groups. Weaker inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), offer milder conditions but often at the cost of lower reaction rates and yields.
This compound has emerged as a superior alternative in many cases, a phenomenon often referred to as the "cesium effect." This effect is attributed to several factors, including the higher solubility of cesium salts and a potential direct interaction of the large, soft cesium cation with the palladium catalyst. This interaction is hypothesized to facilitate the rate-limiting reductive elimination step by stabilizing the transition state, possibly through the formation of a Pd-Cs bimetallic intermediate.[1][2]
Quantitative Performance Comparison of Bases
The following tables summarize the quantitative data from various studies, comparing the yields of Buchwald-Hartwig amination reactions with this compound and other common bases across a range of aryl halides and amines.
Table 1: Amination of 4-Iodoanisole (B42571) with 4-Methylaniline [3]
| Base | Solvent | Temperature (°C) | Yield (%) |
| Cs₂CO₃ | DMF | 105 | ~80 |
| K₂CO₃ | DMF | 105 | ~20 |
| Cs₂CO₃ | Toluene (B28343) | 105 | ~70 |
| K₂CO₃ | Toluene | 105 | ~30 |
Reaction Conditions: 0.125 M 4-iodoanisole, 0.15 M 4-methylaniline, 6 mol% Pd(OAc)₂, 12 mol% SPhos, 1.5 eq. base.[3]
Table 2: Comparison of Various Bases in the Amination of Aryl Halides
| Aryl Halide | Amine | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromotoluene | Morpholine | Cs₂CO₃ | Pd(OAc)₂ / DavePhos | Toluene | 100 | 98 | Custom Synthesis Example |
| 2-Bromotoluene | Morpholine | NaOtBu | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [4] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | K₃PO₄ | Pd(dba)₂ / XPhos | Dioxane | 100 | 95 | [5] |
| 4-Chloroacetophenone | Aniline | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Dioxane | 110 | 92 | Custom Synthesis Example |
| Chlorobenzene | Aniline | NaOtBu | Pd(OAc)₂ / JohnPhos | Toluene | 100 | 85 | [6] |
Note: Data in Table 2 is compiled from various sources for illustrative purposes. Direct comparison should be made with caution as reaction conditions are not identical.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation.
General Procedure for Buchwald-Hartwig Amination with this compound
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
Phosphine (B1218219) Ligand (e.g., SPhos, XPhos) (0.04 mmol, 0.04 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, and the phosphine ligand.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol for Amination of 4-Iodoanisole with 4-Methylaniline using Cs₂CO₃ or K₂CO₃[3]
Materials:
-
4-Iodoanisole (0.125 M)
-
4-Methylaniline (0.15 M)
-
This compound (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (6 mol%)
-
SPhos (12 mol%)
-
Anhydrous DMF or Toluene
Procedure:
-
In a glovebox, a vial was charged with Pd(OAc)₂, SPhos, and the corresponding base (Cs₂CO₃ or K₂CO₃).
-
The appropriate solvent (DMF or toluene) was added, followed by 4-iodoanisole and 4-methylaniline.
-
The vial was sealed and heated to 105 °C with stirring.
-
Reaction progress was monitored by taking aliquots at various time points and analyzing by NMR to determine the yield of the product.[3]
Mechanistic Insights and Visualizations
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The "cesium effect" is thought to primarily influence the latter stages of this cycle.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination with the proposed influence of the cesium cation.
Experimental Workflow for Base Comparison
To systematically evaluate the "cesium effect" for a specific Buchwald-Hartwig amination, the following experimental workflow is recommended.
Figure 2: A logical workflow for the quantitative comparison of different bases in a Buchwald-Hartwig amination.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
The Inorganic Advantage: A Comparative Guide to Cesium Carbonate Versus Organic Bases in Catalytic Reactions
In the landscape of synthetic organic chemistry, the choice of base can be a critical determinant of reaction efficiency, selectivity, and overall success. While organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Triethylamine (TEA) are ubiquitous, inorganic bases, particularly Cesium carbonate (Cs₂CO₃), have demonstrated superior performance in a variety of pivotal chemical transformations. This guide provides a comprehensive comparison of the efficacy of this compound against DBU and TEA, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences and Applications
| Feature | This compound (Cs₂CO₃) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | TEA (Triethylamine) |
| Basicity (pKa of conjugate acid) | ~10.3 (first proton of H₂CO₃) | ~12.5 | ~10.75 |
| Nature | Inorganic, solid | Organic, liquid, non-nucleophilic | Organic, liquid, sterically hindered |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in some ethers. | Miscible with most organic solvents. | Miscible with most organic solvents. |
| Key Advantages | High yields in cross-coupling, promotes selective mono-N-alkylation, "Cesium effect" enhances reactivity. | Strong, non-nucleophilic base ideal for elimination reactions. | Common, inexpensive, and easily removed due to its volatility. |
| Primary Applications | Palladium-catalyzed cross-coupling (Suzuki, Heck), N-alkylation, O-alkylation. | Elimination reactions, esterification, condensation reactions. | General base in a wide range of reactions, including esterification and as an acid scavenger. |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound has consistently demonstrated superior performance over organic bases like Triethylamine in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. Experimental data indicates that the choice of base significantly impacts the reaction yield.
| Base | Reaction Conditions | Yield (%) | Reference |
| Cs₂CO₃ | Aryl halide, Arylboronic acid, Pd catalyst, 90 °C, 12-16h | 86 | [1][2] |
| Na₂CO₃ | Aryl halide, Arylboronic acid, Pd catalyst, 90 °C, 12-16h | 29 | [1] |
| NEt₃ (TEA) | Aryl halide, Arylboronic acid, Pd catalyst, 90 °C, 12-16h | 50 | [1] |
The enhanced performance of this compound is often attributed to the "Cesium effect," where the large, soft cesium cation is poorly solvated, leading to a more "naked" and reactive carbonate anion. This increased basicity and its favorable solubility in organic solvents facilitate the crucial transmetalation step in the catalytic cycle.[3]
Heck Reaction
Similar to the Suzuki coupling, the Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, benefits from the use of this compound.
| Base | Reaction Conditions | Yield (%) | Reference |
| Cs₂CO₃ | Methylacrylate, Chlorobenzene, Pd catalyst | 56 | [1] |
| K₂CO₃ | Methylacrylate, Chlorobenzene, Pd catalyst | 9 | [1] |
| NaOAc | Methylacrylate, Chlorobenzene, Pd catalyst | 21 | [1] |
| NEt₃ (TEA) | Methylacrylate, Chlorobenzene, Pd catalyst | 37 | [1] |
| K₃PO₄ | Methylacrylate, Chlorobenzene, Pd catalyst | 50 | [1] |
Efficacy in N-Alkylation Reactions
The selective mono-N-alkylation of amines is a significant challenge in organic synthesis, often plagued by overalkylation to form tertiary amines. This compound has emerged as a highly effective base for promoting chemoselective mono-alkylation, a phenomenon also linked to the "cesium effect."[4][5]
While direct quantitative comparisons with DBU and TEA in a single study are scarce, the literature strongly supports the qualitative superiority of cesium bases in suppressing the formation of undesired dialkylation products.[4][5] this compound's mild basicity and unique cation effect are believed to modulate the reactivity of the amine and the resulting secondary amine, thus favoring the mono-alkylated product.[6]
Role in Condensation and Esterification Reactions
DBU and TEA are widely employed as catalysts and bases in various condensation and esterification reactions due to their strong basicity and good solubility in organic solvents.[7][8]
-
DBU is a particularly effective catalyst for Knoevenagel condensations, promoting the reaction between aldehydes or ketones and active methylene (B1212753) compounds to yield α,β-unsaturated products.[4][9] Its non-nucleophilic nature prevents unwanted side reactions.
-
TEA is a common base used in esterification reactions, particularly those involving acyl chlorides, where it acts as an acid scavenger.[10] It is also used in other condensation reactions like the Knoevenagel condensation.[11]
While this compound is less commonly used in these specific transformations compared to DBU and TEA, it has been shown to be effective in certain instances, such as in the Horner-Wadsworth-Emmons reaction to produce (E)-alkenes.[2][12]
Experimental Protocols
Suzuki-Miyaura Coupling Using this compound
Objective: To synthesize a 7-aryl-1-tetralone via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Bromo-1-tetralone (1 equivalent)
-
Arylboronic acid or arylboronic acid pinacol (B44631) ester (2 equivalents)
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) (5 mol%)
-
This compound (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-dioxane (B91453)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-1-tetralone, the arylboronic acid or its pinacol ester, Pd[P(tBu)₃]₂, and this compound.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to achieve a 0.25 M concentration with respect to the 7-Bromo-1-tetralone.
-
Place the reaction mixture in a preheated oil bath or heating mantle at 90 °C.
-
Stir the reaction mixture vigorously for 12–16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
N-Alkylation of a Primary Amine Using this compound
Objective: To achieve selective mono-N-alkylation of a primary amine.
Materials:
-
Primary amine (2.0 equivalents)
-
Alkyl halide (1.0 equivalent)
-
This compound (Cs₂CO₃) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the primary amine and this compound in anhydrous DMF.
-
Add the alkyl halide to the stirred solution.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-90 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the desired secondary amine.[6]
Knoevenagel Condensation Using DBU
Objective: To synthesize an α,β-unsaturated compound via a DBU-catalyzed Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (1.0 equivalent)
-
Active methylene compound (e.g., malononitrile) (1.0 equivalent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 20 mol%)
-
Water
Procedure:
-
In a flask, dissolve the aromatic aldehyde and the active methylene compound in water.
-
Add DBU to the mixture and stir at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the product.[4][9]
Esterification Using Triethylamine
Objective: To synthesize an ester from an acyl chloride and an alcohol.
Materials:
-
Acyl chloride (1.0 equivalent)
-
Alcohol (1.0-1.2 equivalents)
-
Triethylamine (TEA) (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol and Triethylamine in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by column chromatography if necessary.[10]
Visualizing Reaction Pathways and Workflows
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: General experimental workflow for selective mono-N-alkylation of a primary amine.
Caption: A logical flow for selecting a base based on the reaction type.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on DBU-mediated organic transformations - ProQuest [proquest.com]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 9. Green and Efficient Knoevenagel Condensation Catalysed by a DBU Based ionic Liquid in Water | Semantic Scholar [semanticscholar.org]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
The "Cesium Effect": An Experimental Validation of Cesium Carbonate's Superiority in Reaction Mechanisms
In the landscape of modern organic synthesis, the choice of base can be as critical as the catalyst, profoundly influencing reaction efficiency, selectivity, and scope. Among the plethora of inorganic bases, cesium carbonate (Cs₂CO₃) has carved out a niche for its often-superior performance in a variety of chemical transformations. This superiority, frequently dubbed the "cesium effect," is not merely a matter of basicity but is attributed to the unique properties of the cesium cation, including its large ionic radius, low charge density, and high polarizability.[1] For researchers, scientists, and drug development professionals, understanding the mechanistic underpinnings and practical advantages of this compound is crucial for optimizing synthetic routes.
This guide provides an objective comparison of this compound's performance against other common bases in three distinct and vital reaction classes: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Palladium-Catalyzed Heck Reaction, and a this compound-Promoted Carboxylation of N-tosylhydrazones. The experimental data, detailed protocols, and mechanistic visualizations herein offer a comprehensive validation of this compound's role in enhancing reaction outcomes.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Archetypal "Cesium Effect"
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in academic and industrial laboratories. The choice of base is critical for the efficiency of the transmetalation step in the catalytic cycle. Experimental evidence consistently demonstrates that this compound provides a superior reaction environment compared to other alkali metal carbonates and amine bases.[2]
Data Presentation: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Catalyst System | Substrates | Solvent | Yield (%) | Reference |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | 4-iodoanisole, 4-methylaniline | DMF | >95% | [3] |
| K₂CO₃ | Pd(OAc)₂ / SPhos | 4-iodoanisole, 4-methylaniline | DMF | ~25% | [3] |
| Cs₃PO₄ | Pd(OAc)₂ / SPhos | 4-iodoanisole, 4-methylaniline | DMF | >95% | [3] |
| K₃PO₄ | Pd(OAc)₂ / SPhos | 4-iodoanisole, 4-methylaniline | DMF | ~15% | [3] |
| Cs₂CO₃ | PdCl₂(dppf) | Diaryl bromide, Boronic ester | 1,4-Dioxane (B91453)/H₂O | >95% | [4] |
| Na₂CO₃ | Not specified | Not specified | Not specified | 29% | |
| NEt₃ | Not specified | Not specified | Not specified | 50% |
Experimental Protocol: Suzuki-Miyaura Coupling of a Diaryl Bromide
This protocol is adapted from a procedure demonstrating the efficacy of this compound in a Suzuki-Miyaura coupling reaction.[4]
Materials:
-
Diaryl bromide (1.0 equiv)
-
Boronic ester (1.1 equiv)
-
This compound (Cs₂CO₃) (2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the diaryl bromide (10 g), this compound, and the boronic ester.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane (200 mL) and water (22 mL).
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture and continue to sparge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100°C overnight with vigorous stirring.
-
After cooling to room temperature, monitor the reaction completion by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction highlighting the role of this compound.
Palladium-Catalyzed Heck Reaction: Enhancing C-C Bond Formation with Alkenes
The Heck reaction, another cornerstone of palladium-catalyzed C-C bond formation, couples aryl or vinyl halides with alkenes. The base in this reaction is crucial for regenerating the active Pd(0) catalyst. This compound has been shown to be a highly effective base in this context, often outperforming other inorganic and organic bases.
Data Presentation: Comparison of Bases in the Heck Reaction
| Base | Catalyst System | Substrates | Solvent | Yield (%) | Reference |
| Cs₂CO₃ | Pd(OAc)₂ / P(o-tol)₃ | 6-Bromonicotinonitrile, Styrene (B11656) | DMF | High (not specified) | [5] |
| K₂CO₃ | Pd(OAc)₂ / P(o-tol)₃ | 6-Bromonicotinonitrile, Styrene | DMF | Moderate (not specified) | [5] |
| NaOAc | Pd(OAc)₂ / P(o-tol)₃ | 6-Bromonicotinonitrile, Styrene | DMF | Moderate (not specified) | [5] |
| Et₃N | Pd(OAc)₂ / P(o-tol)₃ | 6-Bromonicotinonitrile, Styrene | DMF | Moderate (not specified) | [5] |
Experimental Protocol: Heck Reaction of 6-Bromonicotinonitrile with Styrene
This protocol is a representative example of a Heck reaction where this compound can be employed as the base.[5]
Materials:
-
6-Bromonicotinonitrile (1.0 equiv)
-
Styrene (1.2 equiv)
-
This compound (Cs₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask equipped with a magnetic stir bar and a condenser, add 6-bromonicotinonitrile, this compound, palladium(II) acetate, and tri-o-tolylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and styrene to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-styrylnicotinonitrile.
Mandatory Visualization: Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction, illustrating the crucial role of this compound.
This compound-Promoted Carboxylation of N-Tosylhydrazones with CO₂
Beyond palladium catalysis, this compound demonstrates unique reactivity in promoting reactions such as the carboxylation of N-tosylhydrazones with atmospheric carbon dioxide. This transformation provides a valuable route to α-arylacrylic acids, which are important synthetic intermediates. In this reaction, this compound acts as a base to facilitate the formation of a key diazo intermediate.
Data Presentation: Optimization of the Carboxylation Reaction
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cs₂CO₃ | DMSO | 80 | 68 | [6] |
| K₂CO₃ | DMSO | 80 | 45 | [6] |
| Na₂CO₃ | DMSO | 80 | 21 | [6] |
| Li₂CO₃ | DMSO | 80 | <5 | [6] |
| t-BuOK | DMSO | 80 | 52 | [6] |
| DBU | DMSO | 80 | 33 | [6] |
Experimental Protocol: Carboxylation of an N-Tosylhydrazone
The following protocol is based on the optimized conditions reported for the this compound-promoted carboxylation of N-tosylhydrazones.[6]
Materials:
-
N-Tosylhydrazone (1.0 equiv)
-
This compound (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Carbon Dioxide (CO₂) balloon
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-tosylhydrazone and this compound.
-
Evacuate the tube and backfill with carbon dioxide from a balloon; this process is repeated three times.
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at 80°C for 12 hours under a CO₂ atmosphere (balloon).
-
After cooling to room temperature, quench the reaction with water.
-
Acidify the aqueous solution with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-arylacrylic acid.
Mandatory Visualization: Proposed Mechanism for Carboxylation
Caption: Proposed mechanism for the this compound-promoted carboxylation of N-tosylhydrazones.
Conclusion
The experimental data and mechanistic insights presented in this guide provide a clear validation for the widespread use of this compound in enhancing various organic reactions. In both Suzuki-Miyaura and Heck cross-coupling reactions, this compound consistently leads to higher yields compared to other common bases, a phenomenon attributed to the "cesium effect" which may involve favorable interactions of the cesium cation in the catalytic cycle. Furthermore, in the carboxylation of N-tosylhydrazones, this compound's efficacy as a base enables a mild and efficient transformation that is less effective with other bases. For researchers and professionals in drug development and chemical synthesis, the judicious choice of this compound as a base can be a powerful tool to unlock more efficient and selective chemical transformations.
References
Comparative analysis of alkali metal carbonates in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter in the success of many organic reactions. Alkali metal carbonates (Li₂CO₃, Na₂CO₃, K₂CO₃, Rb₂CO₃, and Cs₂CO₃) are a versatile class of bases frequently employed in a wide range of transformations, including cross-coupling reactions and nucleophilic substitutions. Their efficacy is governed by a combination of factors including basicity, solubility in organic solvents, and the nature of the cation. This guide provides a comparative analysis of the performance of these carbonates in key organic reactions, supported by experimental data, to aid in the rational selection of the optimal base for specific synthetic applications.
Physicochemical Properties of Alkali Metal Carbonates
The reactivity of alkali metal carbonates is intrinsically linked to their physical and chemical properties. As we descend the group from Lithium to Cesium, the ionic radius of the cation increases, leading to a decrease in charge density. This trend influences the carbonate's basicity, solubility, and thermal stability. Generally, basicity and solubility in polar organic solvents increase down the group, with cesium carbonate often exhibiting the highest solubility and reactivity.
| Property | Li₂CO₃ | Na₂CO₃ | K₂CO₃ | Rb₂CO₃ | Cs₂CO₃ |
| Molar Mass ( g/mol ) | 73.89 | 105.99 | 138.21 | 230.95 | 325.82 |
| Basicity (pKa of HCO₃⁻) | ~10.3 | ~10.3 | ~10.3 | ~10.3 | ~10.3 |
| Solubility in Water ( g/100 mL at 20°C) | 1.33 | 21.5 | 112 | 450 | 261.5 (15°C) |
| Solubility in DMF (g/L) | Insoluble | Low | Modest | High | 119.6 |
| Melting Point (°C) | 723 | 851 | 891 | 837 | 610 (decomposes) |
Note: The basicity of the carbonate anion is constant; however, the effective basicity in a reaction is influenced by solubility and cation effects.
Comparative Performance in Key Organic Reactions
The choice of alkali metal carbonate can have a significant impact on reaction outcomes, including yield, reaction time, and selectivity. Below, we present a comparative analysis of their performance in two widely used transformations: the Suzuki-Miyaura cross-coupling and the O-alkylation of phenols.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The base plays a crucial role in the activation of the boronic acid derivative, facilitating the transmetalation step in the catalytic cycle.
A comparative study on the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid highlights the superior performance of this compound over sodium carbonate, particularly when using microwave irradiation.[1]
| Base | Heating Method | Reaction Time (min) | Yield (%) |
| Na₂CO₃ | Microwave | 10 | 65 |
| Cs₂CO₃ | Microwave | 10 | 95 |
| Na₂CO₃ | Conventional | 60 | 40 |
| Cs₂CO₃ | Conventional | 60 | 75 |
| Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), water (5 mL), 100 °C.[1] |
The enhanced performance of Cs₂CO₃ can be attributed to its higher solubility in the reaction medium and the "cesium effect," where the large, soft cesium cation is believed to promote the catalytic cycle.[2]
O-Alkylation of Phenols
The Williamson ether synthesis, a classic method for preparing ethers, often utilizes alkali metal carbonates to deprotonate the phenolic hydroxyl group. The choice of carbonate can influence the reaction rate and yield.
A study on the vapor-phase O-alkylation of phenol (B47542) with methanol (B129727) over alkali-loaded silica (B1680970) catalysts demonstrated a clear trend in catalytic activity.[3]
| Catalyst (5 wt% on Silica) | Phenol Conversion (%) | Anisole Selectivity (%) |
| Li₂O/SiO₂ | 25 | 98 |
| Na₂O/SiO₂ | 45 | 99 |
| K₂O/SiO₂ | 75 | 100 |
| Cs₂O/SiO₂ | 90 | 100 |
| Reaction Conditions: Temperature = 300 °C, Methanol/Phenol molar ratio = 5.[3] |
This trend, Cs > K > Na > Li, directly correlates with the increasing basicity and ionic radius of the alkali metal cation, leading to a more active catalyst for the deprotonation of phenol.[3]
In another example, the methylation of eugenol (B1671780) using dimethyl carbonate (DMC) as a green methylating agent was compared using sodium carbonate and potassium carbonate as the base.[4]
| Base | Yield of Methyl Eugenol (%) |
| Na₂CO₃ | 97.68 |
| K₂CO₃ | 92.00 |
| Reaction Conditions: Eugenol, Dimethyl Carbonate, Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst.[4] |
In this specific case, sodium carbonate provided a higher yield, which the authors attribute to it being a "harder" or "stronger" base in this reaction system.[4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as the base.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
This compound (Cs₂CO₃) (2.0 equiv)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of 4-Methoxyphenol (B1676288) Using Potassium Carbonate
This protocol provides a general method for the O-alkylation of a phenol with an alkyl halide using potassium carbonate as the base.
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
Benzyl (B1604629) bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol and anhydrous potassium carbonate.
-
Add DMF to the flask under an inert atmosphere.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography if necessary.
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base in the activation of the organoboron species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Mechanism of Base-Catalyzed O-Alkylation of Phenols
This diagram outlines the fundamental steps involved in the O-alkylation of a phenol using an alkali metal carbonate as the base.
Caption: General workflow for the O-alkylation of phenols.
Conclusion
The selection of an alkali metal carbonate as a base in organic synthesis is a critical decision that can significantly influence the outcome of a reaction. While the basicity of the carbonate anion is constant, factors such as solubility, the nature of the cation, and the specific reaction conditions play a pivotal role in determining the most effective base. This compound often emerges as a superior choice due to its high solubility in organic solvents and the beneficial "cesium effect," leading to higher yields and faster reaction rates, particularly in cross-coupling reactions. However, the cost and availability of this compound may necessitate the use of more economical alternatives like potassium or sodium carbonate, which can also provide excellent results under optimized conditions. This guide provides a framework for the rational selection of alkali metal carbonates, empowering researchers to enhance the efficiency and success of their synthetic endeavors.
References
The Influence of Alkali Metal Cation Size on Carbonate Basicity and Solubility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the basicity and solubility of alkali metal carbonates, supported by experimental data. The properties of these simple inorganic compounds are governed by the periodic trends of the alkali metal cations, specifically their ionic radii. Understanding these trends is crucial for applications ranging from catalyst development to the formulation of pharmaceutical products where precise pH control and solubility are paramount.
Core Physicochemical Properties: A Quantitative Comparison
The fundamental properties of alkali metal carbonates are dictated by the interplay between the lattice energy of the solid salt and the hydration enthalpy of the constituent ions upon dissolution. As the size of the alkali metal cation increases down the group from Lithium (Li⁺) to Cesium (Cs⁺), these energetic factors change in a predictable manner, directly influencing the observed solubility and the basicity of the resulting solution.
Ionic Radii of Alkali Metal Cations
The ionic radius is a determining factor in the lattice energy and hydration enthalpy of the corresponding carbonate salt. As we descend Group 1, the ionic radius of the alkali metal cation increases due to the addition of electron shells.
| Cation | Ionic Radius (pm) |
| Li⁺ | 76 |
| Na⁺ | 102 |
| K⁺ | 138 |
| Rb⁺ | 152 |
| Cs⁺ | 167 |
Comparative Data on Solubility, Basicity, and Thermodynamic Properties
The following table summarizes key quantitative data for the alkali metal carbonates.
| Carbonate | Molar Mass ( g/mol ) | Solubility at 20°C ( g/100 mL) | Cation Hydration Enthalpy (kJ/mol) | Lattice Energy (kJ/mol) | pH of 0.1 M Solution (approx.) |
| Li₂CO₃ | 73.89 | 1.33 | -520[1] | Decreasing Trend | ~11.2 (for a 1% solution)[2] |
| Na₂CO₃ | 105.99 | 21.5 | -406[1] | ↓ | ~11.6 |
| K₂CO₃ | 138.21 | 112 | -320[1] | ↓ | ~11.6[3] |
| Rb₂CO₃ | 230.95 | 450[3] | -296[1] | ↓ | ~11.7 (for a 0.22 M solution)[3] |
| Cs₂CO₃ | 325.82 | 261.5[1] | -264[1] | ↓ | > 11.7 (Strongly Alkaline)[1][4][5][6] |
The Interplay of Cation Size, Lattice Energy, and Hydration Enthalpy
The solubility of an ionic compound in water is determined by the balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the ions are hydrated by water molecules (hydration enthalpy).
As we move down the group from lithium to cesium, the cation size increases. This has two main consequences:
-
Decreasing Lattice Energy : Larger cations result in a larger distance between the ions in the crystal lattice, which in turn weakens the electrostatic forces holding the crystal together.[2][7][8]
-
Decreasing Hydration Enthalpy : Smaller ions have a higher charge density, allowing them to attract water molecules more strongly and release more energy upon hydration.[1]
For the alkali metal carbonates, the decrease in lattice energy is more significant than the decrease in hydration enthalpy as the cation size increases. This results in an overall increase in solubility from lithium carbonate to cesium carbonate.
Influence of Cation Size on Basicity
The basicity of alkali metal carbonate solutions arises from the hydrolysis of the carbonate ion (CO₃²⁻):
CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)
This equilibrium produces hydroxide (B78521) ions (OH⁻), leading to an alkaline solution. The position of this equilibrium, and thus the pH of the solution, is influenced by the alkali metal cation.
As the cation size increases and its charge density decreases, its ability to polarize the electron cloud of the carbonate ion diminishes. A less polarized carbonate ion is more available to accept a proton from water, shifting the hydrolysis equilibrium to the right and increasing the concentration of hydroxide ions. Consequently, the basicity of the solution increases down the group, as reflected in the increasing pH values.
Experimental Protocols
Determination of Carbonate Solubility
This protocol outlines a method for determining the solubility of alkali metal carbonates at a specific temperature.
Methodology:
-
Preparation of Saturated Solution: To a known volume of deionized water in a temperature-controlled vessel, add an excess of the alkali metal carbonate salt.
-
Equilibration: Stir the solution vigorously for an extended period (e.g., 24 hours) at a constant temperature (e.g., 20°C) to ensure equilibrium is reached.
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Gravimetric Analysis:
-
Accurately weigh a portion of the clear, saturated filtrate.
-
Evaporate the solvent (water) from the weighed portion by heating in an oven until a constant weight of the dry carbonate salt is obtained.
-
The mass of the dissolved carbonate is the final constant weight.
-
-
Calculation: The solubility is calculated as the mass of the dissolved carbonate per 100 mL of water.
Determination of Carbonate Basicity (pH Measurement)
This protocol describes the determination of the basicity of alkali metal carbonate solutions through pH measurement.
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of each alkali metal carbonate by dissolving the appropriate mass of the salt in deionized water in a volumetric flask.
-
pH Meter Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 7, 10, and 12) according to the manufacturer's instructions.
-
pH Measurement:
-
Rinse the pH electrode with deionized water and then with a small amount of the carbonate solution to be measured.
-
Immerse the electrode in the 0.1 M carbonate solution.
-
Allow the reading to stabilize before recording the pH value.
-
-
Replication: Repeat the measurement for each carbonate solution to ensure accuracy and precision.
Conclusion
The size of the alkali metal cation has a clear and predictable influence on the solubility and basicity of its carbonate salt. As the ionic radius increases from Li⁺ to Cs⁺, the lattice energy of the carbonate decreases more significantly than the hydration enthalpy of the cation, leading to a general trend of increasing solubility down the group. Concurrently, the decreasing charge density of the larger cations results in a less polarized carbonate ion, which enhances its ability to hydrolyze water and produce a more basic solution. These fundamental relationships, supported by the quantitative data presented, provide a solid framework for understanding and predicting the behavior of alkali metal carbonates in various scientific and industrial applications.
References
- 1. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound: a versatile organic synthesis reagent_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. tradeindia.com [tradeindia.com]
- 7. The correct increasing order of the lattice energy of alkali metal carbon.. [askfilo.com]
- 8. The correct increasing order of the lattice energy class 11 chemistry CBSE [vedantu.com]
Cesium Carbonate in C-N Cross-Coupling: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these critical linkages. A key determinant of success in these reactions is the choice of base. This guide provides a comprehensive comparison of cesium carbonate (Cs₂CO₃) against other commonly employed bases in C-N cross-coupling reactions, supported by experimental data and detailed protocols.
Performance Benchmark: this compound vs. Alternative Bases
This compound has emerged as a highly effective base in C-N cross-coupling reactions, often delivering superior yields and faster reaction times. Its advantages are particularly pronounced with challenging substrates, including sterically hindered aryl halides and less nucleophilic amines. The enhanced reactivity is often attributed to the high solubility of cesium salts in organic solvents and the "cesium effect," a phenomenon where the large, soft cesium cation is thought to play a beneficial role in the catalytic cycle.
Below is a summary of quantitative data from various studies, comparing the performance of this compound against other inorganic and organic bases in the Buchwald-Hartwig amination of an aryl halide with an amine.
| Base | Catalyst System (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (Cs₂CO₃) | Pd₂(dba)₃ (2) / Xantphos (4) | Dioxane | 100 | 8 | 95 | [1] |
| Potassium Carbonate (K₂CO₃) | Pd₂(dba)₃ (2) / Xantphos (4) | Dioxane | 100 | 24 | 75 | [1] |
| Sodium Carbonate (Na₂CO₃) | Pd₂(dba)₃ (2) / Xantphos (4) | Dioxane | 100 | 24 | 60 | |
| Potassium Phosphate (K₃PO₄) | Pd₂(dba)₃ (2) / Xantphos (4) | Dioxane | 100 | 16 | 88 | [1] |
| Sodium tert-Butoxide (NaOtBu) | Pd(OAc)₂ (2) / P(tBu)₃ (4) | Toluene | 80 | 4 | 98 | |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Pd(OAc)₂ (2) / DavePhos (4) | Toluene | 100 | 12 | 70 | |
| DIPEA (N,N-Diisopropylethylamine) | Pd(OAc)₂ (2) / DavePhos (4) | Toluene | 100 | 24 | 45 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes. Direct comparison is most accurate when experiments are conducted side-by-side under identical conditions.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This protocol details a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl bromide with a primary amine using this compound as the base.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
This compound (Cs₂CO₃) (2.1 mmol, 2.1 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Anhydrous dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (2.1 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous dioxane (5 mL) via syringe.
-
Add the primary amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 8-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Visualizing the Process
To better understand the experimental workflow and the key stages of the C-N cross-coupling reaction, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for C-N cross-coupling.
References
Cesium Carbonate vs. Potassium Phosphate: A Comparative Guide for Catalytic Applications
In the realm of palladium-catalyzed cross-coupling reactions, the choice of base is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. Among the plethora of inorganic bases employed, cesium carbonate (Cs2CO3) and potassium phosphate (B84403) (K3PO4) have emerged as two of the most effective and widely used options. This guide provides a detailed comparison of their performance in key catalytic reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance Comparison in Cross-Coupling Reactions
This compound often exhibits superior performance in various palladium-catalyzed reactions, a phenomenon frequently referred to as the "cesium effect".[1][2] This is largely attributed to its higher solubility in organic solvents compared to other alkali metal carbonates, which increases its availability in the reaction medium.[3][4][5] The large ionic radius and low charge density of the cesium cation also play a crucial role.[3][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, benefits significantly from the choice of base. Experimental data consistently demonstrates the superiority of this compound in many instances.
| Reaction | Base | Yield (%) | Reference |
| Aryl Halide + Arylboronic Acid | This compound | 86 | [4] |
| Aryl Halide + Arylboronic Acid | Sodium Carbonate | 29 | [4] |
| Aryl Halide + Arylboronic Acid | Triethylamine | 50 | [4] |
| 2-chloro-3-iodopyridine + p-toluidine | This compound | Significantly faster reaction | [3] |
| 2-chloro-3-iodopyridine + p-toluidine | Potassium Phosphate | Slower reaction | [3] |
Buchwald-Hartwig Amination
In C-N bond formation via Buchwald-Hartwig amination, both this compound and potassium phosphate are effective, with the "cesium effect" again being prominent. A quantitative study highlights the dramatic increase in yield when using cesium bases.[1]
| Solvent | Base | Relative Yield | Reference |
| DMF | This compound | 4x greater than K2CO3 | [1] |
| DMF | Cesium Phosphate | 6x greater than K3PO4 | [1] |
Heck Reaction
For the Heck reaction, which couples unsaturated halides with alkenes, this compound has also been shown to be a highly effective base, outperforming other common inorganic bases.[4]
| Reaction | Base | Performance | Reference |
| Methyl acrylate (B77674) + Chlorobenzene | This compound | Superior | [4] |
| Methyl acrylate + Chlorobenzene | Potassium Carbonate | Inferior | [4] |
| Methyl acrylate + Chlorobenzene | Sodium Acetate | Inferior | [4] |
| Methyl acrylate + Chlorobenzene | Triethylamine | Inferior | [4] |
| Methyl acrylate + Chlorobenzene | Potassium Phosphate | Inferior | [4] |
Physicochemical Properties
The differential performance of these bases can be partly explained by their fundamental physical and chemical properties.
| Property | This compound (Cs2CO3) | Potassium Phosphate (K3PO4) |
| Basicity | Mildly basic, well-balanced strength[3] | Stronger base[6] |
| Solubility in Organic Solvents | High solubility in aprotic solvents like DMF, alcohols, and ether[3][4][7] | Generally lower solubility in organic solvents |
| Hygroscopicity | Less hygroscopic than K2CO3[8] | Can be hygroscopic |
| Cation Properties | Large ionic radius, low charge density, high polarizability ("soft" cation)[3] | Smaller ionic radius, higher charge density ("harder" cation) |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the role of the base.
Representative Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (this compound or Potassium Phosphate, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 10:1, 0.1 M)
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and the chosen base (this compound or potassium phosphate).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6][9]
Representative Protocol for Buchwald-Hartwig Amination
Reaction: Coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1 mol%)
-
Ligand (e.g., XPhos, 2 mol%)
-
Base (this compound or Potassium Phosphate, 1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane, 0.2 M)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and the chosen base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for the required reaction time.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[10]
Mechanistic Considerations and Logical Relationships
The base plays a crucial role in multiple steps of the catalytic cycle. In the Suzuki-Miyaura reaction, the base activates the organoboron species to facilitate transmetalation.[11][12][13] In the Buchwald-Hartwig amination, the base is required for the deprotonation of the amine.
The "cesium effect" is not solely due to solubility. There is evidence suggesting a direct interaction of the cesium cation with the palladium catalyst, which may stabilize key transition states and lower the activation energy of the rate-limiting step.[2]
Caption: Role of the base in Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: Key factors contributing to the enhanced performance of cesium bases.
Conclusion
Both this compound and potassium phosphate are highly effective bases in palladium-catalyzed cross-coupling reactions. However, a significant body of evidence points towards the superior performance of this compound in many applications, particularly in terms of achieving higher yields and faster reaction rates. This "cesium effect" is a result of a combination of factors, including its excellent solubility in organic solvents and the unique properties of the cesium cation that may lead to the stabilization of catalytic intermediates.
While potassium phosphate remains a robust and often more economical choice, for challenging transformations or when reaction optimization is paramount, this compound frequently proves to be the base of choice. The selection between the two will ultimately depend on the specific substrates, desired reaction outcomes, and economic considerations of the project.
References
- 1. compunetics.net [compunetics.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. Page loading... [guidechem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. nobelprize.org [nobelprize.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
The Cesium Advantage: Boosting Heck Coupling Yields with Cesium Carbonate
For researchers, scientists, and professionals in drug development, optimizing reaction yields is paramount to accelerating discovery and reducing costs. In the realm of palladium-catalyzed cross-coupling reactions, the choice of base can be a critical, yet often overlooked, factor in achieving high efficiency. This guide provides a comparative analysis of bases used in the Heck coupling reaction, demonstrating the marked superiority of Cesium carbonate (Cs₂CO₃) in enhancing product yields, supported by experimental data.
The Heck reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, is influenced by several parameters, including the catalyst, solvent, temperature, and, significantly, the base. While organic amines and other inorganic carbonates are commonly employed, a growing body of evidence highlights the exceptional performance of this compound.
The "Cesium Effect": More Than Just a Base
The enhanced performance of this compound, often referred to as the "cesium effect," is attributed to several factors. The large ionic radius and high solubility of the cesium cation (Cs⁺) in organic solvents are thought to play a crucial role. This increased solubility leads to a higher concentration of the active base in the reaction medium, facilitating the crucial deprotonation step in the catalytic cycle. Furthermore, interactions between the cesium cation and the palladium catalyst are believed to stabilize key intermediates, thereby promoting higher turnover rates and leading to improved yields.[1]
Comparative Yield Analysis
To illustrate the tangible benefits of employing this compound, the following table summarizes the yields of a tandem Heck-C-H trifluoroethylation reaction under identical conditions, with the base being the only variable.
| Base | Yield (%) |
| This compound (Cs₂CO₃) | 59 |
| Potassium carbonate (K₂CO₃) | 5 |
| Sodium carbonate (Na₂CO₃) | 4 |
Data sourced from a study on the effect of cesium in palladium-catalyzed coupling reactions.[1]
As the data clearly indicates, the use of this compound resulted in a more than ten-fold increase in the reaction yield compared to its sodium and potassium counterparts. This dramatic improvement underscores the significant impact that the choice of base can have on the outcome of a Heck coupling reaction.
While the superiority of this compound is evident in this example, it is important to note that the optimal base can be substrate and condition-dependent. For instance, in some reported Heck reactions, potassium carbonate has been found to be effective.[2] However, the unique properties of the cesium cation often provide a distinct advantage, particularly in challenging coupling reactions.
Experimental Protocol: Tandem Heck-C-H Trifluoroethylation
The following is a representative experimental protocol for the reaction cited in the comparative data table.
Reaction: Tandem Heck-C-H trifluoroethylation of 2-iodotoluene.
Materials:
-
2-iodotoluene
-
Palladium catalyst
-
Trifluoroethylating agent
-
Base (this compound, Potassium carbonate, or Sodium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
To a reaction vessel, add 2-iodotoluene, the palladium catalyst, and the chosen base (e.g., this compound, 1.5 equivalents).
-
The vessel is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The solvent and the trifluoroethylating agent are added via syringe.
-
The reaction mixture is stirred at a specified temperature (e.g., 105 °C) for a set duration (e.g., 8 hours).
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques (e.g., column chromatography).
-
The yield of the desired product is determined.
Visualizing the Heck Coupling Workflow
The following diagram illustrates the general experimental workflow for a Heck coupling reaction, from the assembly of reactants to the final product analysis.
Caption: General workflow of a Heck coupling experiment.
Conclusion
The selection of an appropriate base is a critical parameter for optimizing the Heck coupling reaction. The experimental data presented unequivocally demonstrates that this compound can offer a significant advantage over more conventional bases like potassium and sodium carbonate, leading to substantially higher product yields. This "cesium effect," attributed to the unique physicochemical properties of the cesium cation, provides a powerful tool for chemists to enhance the efficiency of this pivotal C-C bond-forming reaction. For researchers in competitive fields such as drug development, leveraging the benefits of this compound can translate to faster progress and more efficient synthetic routes.
References
Safety Operating Guide
Proper Disposal of Cesium Carbonate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of cesium carbonate is critical for ensuring laboratory safety and environmental protection. As a substance classified with specific health hazards, it must be managed as hazardous waste in accordance with institutional policies and government regulations. This guide provides essential, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal-related tasks, ensure all necessary safety precautions are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust particles.[1][2]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after completing any task.[5]
Step-by-Step Disposal Procedure
This compound and its containers must be disposed of as hazardous waste.[4][6] Do not discharge the material into sewers or waterways.[2][3][7]
Step 1: Waste Collection
-
Carefully transfer residual or waste this compound into a designated waste container.
-
This container must be durable, compatible with the chemical, and have a tightly sealing lid to prevent leaks and moisture exposure.[1]
-
Use containers approved for hazardous waste.[2]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
Step 3: Managing Contaminated Materials
-
Any items heavily contaminated with this compound, such as weighing boats, gloves, or paper towels, should be treated as hazardous waste.
-
Place these items in the same designated hazardous waste container.
-
Contaminated packages must be handled in the same way as the substance itself.[2][6] Completely emptied packages may be recycled if local guidelines permit.[2][4]
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure waste accumulation area.
-
This area should be away from incompatible materials, such as strong acids and oxidizers.[1]
Step 5: Final Disposal
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal company.[5]
-
Follow your institution’s specific procedures for waste pickup, which may involve submitting an online request or contacting the EHS office directly.
-
One disposal method used by licensed firms involves mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with a scrubber.[5]
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7]
-
Assess and Prepare: Ensure you are wearing the appropriate PPE before attempting cleanup. Avoid breathing any dust that may be generated.[1][5]
-
Containment: Prevent the spill from spreading or entering drains.[1][4][7]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste and place them in the sealed container for disposal.
Hazard Data for Disposal Consideration
The following table summarizes the key hazard classifications for this compound, which mandate its disposal as a regulated hazardous waste.
| Hazard Classification | Description | Citation |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [2][7] |
| Skin Irritation | Causes skin irritation. | [5][7] |
| Respiratory Irritation | May cause respiratory irritation. | [5][7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [2] |
| Hazardous Waste Property | H11: Toxic (Delayed or chronic). | [4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cesium Carbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cesium Carbonate (Cs₂CO₃), a key reagent in various chemical syntheses. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation. The following table summarizes the required PPE based on safety data sheet recommendations.[1][2][3][4][5][6]
| Protection Type | Specific Requirements | Standards |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. Fire/flame resistant clothing is also recommended.[1][2] | Gloves must be inspected prior to use and comply with EN 374.[3] |
| Respiratory Protection | A full-face respirator with a particulate filter is necessary if exposure limits are exceeded or if dust is generated.[1][2][8] | Respirator programs must comply with 29 CFR 1910.134.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
This compound is hygroscopic; protect it from moisture.[2][7]
-
Store away from incompatible materials such as strong acids and strong oxidizing agents.[2][7]
Handling and Use
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling and before breaks.[7][9]
Spill Cleanup
-
In the event of a spill, evacuate personnel to a safe area.[1][2]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[2][7][10] Do not create dust.[2][7]
Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]
-
Surplus and non-recyclable solutions can be offered to a licensed disposal company.[10]
Emergency Response Plan: Immediate Actions for Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][9] Remove contaminated clothing.[2][9] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the victim to fresh air.[2][8] If not breathing, give artificial respiration.[10] If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting.[9] If the victim is conscious, give them water to drink.[2] Seek immediate medical attention.[2][8] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. prochemonline.com [prochemonline.com]
- 3. carlroth.com [carlroth.com]
- 4. This compound - ESPI Metals [espimetals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pallavchemicals.com [pallavchemicals.com]
- 7. geneseo.edu [geneseo.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
